Boc-Hyp-OH
Description
The exact mass of the compound (2S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-5-6(12)4-7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENKAPCDIOILGV-RQJHMYQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13726-69-7 | |
| Record name | 1-(1,1-Dimethylethyl) (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13726-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-1-(tert-Butoxycarbonyl)-4-hydroxy-L-proline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013726697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4R)-1-(tert-butoxycarbonyl)-4-hydroxy-L-proline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.529 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-BOC-4-HYDROXY-L-PROLINE, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RC99P5B8IG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Applications of Boc-Hyp-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid, commonly known as Boc-Hyp-OH, is a valuable synthetic building block widely utilized in peptide synthesis and medicinal chemistry. Its rigid pyrrolidine ring and the presence of a hydroxyl group make it a unique proline analogue for introducing conformational constraints and functionalization points in peptides and other complex molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and key applications of this compound.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder. Its fundamental physicochemical properties are summarized in the table below, providing a quick reference for experimental design and execution.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₇NO₅ | [1] |
| Molecular Weight | 231.25 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 123-127 °C | [1] |
| Boiling Point (Predicted) | 390.9 ± 42.0 °C | [1] |
| Density (Predicted) | 1.312 ± 0.06 g/cm³ | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Very faint turbidity in water. | [1] |
| Optical Rotation [α]20/D | -53.5 ± 2° (c = 1% in DMF) | [2] |
| pKa (Predicted) | 3.80 ± 0.40 | [1] |
| CAS Number | 13726-69-7 | [1] |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the reaction of L-Hydroxyproline with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Materials:
-
L-Hydroxyproline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl) or Citric Acid
-
Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve L-hydroxyproline in water.
-
While stirring, slowly add di-tert-butyl dicarbonate to the solution.
-
Maintain the pH of the reaction mixture above 7 by the dropwise addition of an aqueous sodium hydroxide solution.
-
Gently heat the reaction mixture to 40-45 °C and continue stirring until the reaction is complete (monitoring by TLC is recommended).
-
Cool the reaction mixture to 0-5 °C.
-
Acidify the solution to a pH of 2.0-2.5 with a suitable acid (e.g., HCl or citric acid). The product will precipitate out of the solution.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield this compound, typically as a pale yellow oil or a solid that can be further purified.
Purification of this compound
The crude this compound obtained from synthesis can be purified by crystallization.
Materials:
-
Crude this compound (as an oil or solid)
-
Seed crystals of this compound (if available)
-
A non-polar or weakly polar solvent (e.g., hexane, diethyl ether)
Procedure:
-
If the crude product is an oil, add a few seed crystals of this compound to induce crystallization.
-
Allow the oil to stand at room temperature until it solidifies.
-
Add a sufficient amount of a weak polar solvent, such as hexane or diethyl ether, to the solidified product to form a slurry.
-
Stir the slurry at room temperature for a period of time to wash away impurities.
-
Filter the solid product.
-
Wash the filtered solid with a small amount of the cold weak polar solvent.
-
Dry the purified this compound under reduced pressure.
Characterization of this compound
Standard spectroscopic methods are used to confirm the identity and purity of the synthesized this compound.
3.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Typical Conditions): The sample is dissolved in a deuterated solvent such as Chloroform-d (CDCl₃) or DMSO-d₆. The spectrum is typically recorded on a 300 or 400 MHz spectrometer.
-
¹³C NMR (Typical Conditions): The spectrum is recorded on the same sample solution as the ¹H NMR, typically at a frequency of 75 or 100 MHz.
3.3.2 Infrared (IR) Spectroscopy
-
Typical Conditions: An IR spectrum can be obtained using a KBr pellet of the solid sample or as a thin film. The spectrum will show characteristic absorption bands for the O-H, C-H, C=O (from both the carbamate and carboxylic acid), and C-N bonds.
3.3.3 Mass Spectrometry (MS)
-
Typical Conditions: Electrospray ionization (ESI) is a common method for the mass analysis of this compound. The spectrum will show the molecular ion peak [M+H]⁺ or [M-H]⁻, confirming the molecular weight.
Applications of this compound
This compound is a versatile building block in several areas of drug discovery and development, primarily due to the Boc protecting group, which is stable under many reaction conditions but easily removable with acid.
Solid-Phase Peptide Synthesis (SPPS)
This compound is frequently incorporated into peptide sequences using the Boc/Bzl solid-phase peptide synthesis strategy.[3]
Protocol for Incorporating this compound in Boc-SPPS:
-
Resin Preparation: Start with a suitable resin (e.g., Merrifield or PAM resin) that has the first amino acid attached.
-
Boc Deprotection: Swell the resin in Dichloromethane (DCM). Treat the resin with a 50% solution of Trifluoroacetic Acid (TFA) in DCM to remove the Boc protecting group from the N-terminus of the growing peptide chain. Wash the resin with DCM and a neutralization buffer.
-
Coupling of this compound:
-
Activate the carboxylic acid of this compound (typically 2-4 equivalents) using a coupling reagent such as HBTU or HATU in the presence of a base like Diisopropylethylamine (DIEA) in a solvent like N,N-Dimethylformamide (DMF).
-
Add the activated this compound solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid, such as anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).
PROTAC Linker Synthesis
This compound can be used as a rigid linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4] The pyrrolidine scaffold provides structural definition to the linker, which can be crucial for inducing the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase.
General Workflow for PROTAC Synthesis using this compound:
-
Ligand Functionalization: One of the ligands (either for the target protein or the E3 ligase) is typically functionalized with a reactive group (e.g., an amine or a carboxylic acid).
-
This compound Coupling: The carboxylic acid of this compound is activated and coupled to the functionalized ligand.
-
Boc Deprotection: The Boc group on the this compound moiety is removed using acidic conditions (e.g., TFA in DCM).
-
Second Ligand Coupling: The newly exposed amine on the linker is then coupled to the second ligand, completing the PROTAC molecule.
-
Purification: The final PROTAC is purified, typically by preparative HPLC.
Antibody-Drug Conjugate (ADC) Linker Synthesis
This compound can serve as a component of the linker in Antibody-Drug Conjugates (ADCs).[4] The linker in an ADC connects a potent cytotoxic drug to a monoclonal antibody, and its chemical nature is critical for the stability and efficacy of the conjugate.
General Workflow for ADC Synthesis incorporating a this compound Linker:
-
Linker-Payload Synthesis: A linker containing this compound is first synthesized and then conjugated to the cytotoxic payload. The synthesis often involves multiple steps to create a linker with the desired properties (e.g., cleavable or non-cleavable).
-
Boc Deprotection: The Boc group is removed from the linker-payload conjugate to expose a reactive functional group.
-
Antibody Modification: The monoclonal antibody is chemically modified to introduce a reactive handle for conjugation (e.g., reduction of disulfide bonds to generate free thiols).
-
Conjugation: The deprotected linker-payload is reacted with the modified antibody to form the ADC.
-
Purification and Characterization: The resulting ADC is purified to remove unconjugated antibody, linker-payload, and other impurities. The purified ADC is then characterized to determine properties such as the drug-to-antibody ratio (DAR).
Conclusion
This compound is a cornerstone building block in modern medicinal chemistry and drug development. Its well-defined chemical and physical properties, coupled with established protocols for its synthesis and incorporation into larger molecules, make it an invaluable tool for researchers. The ability to introduce conformational rigidity and a site for further functionalization through its hydroxyl group ensures that this compound will continue to be a key component in the design and synthesis of innovative peptides, PROTACs, ADCs, and other therapeutic agents. This guide provides the essential technical information for the effective utilization of this compound in a research and development setting.
References
A Technical Guide to Boc-Hyp-OH: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Boc-trans-4-hydroxy-L-proline (Boc-Hyp-OH), a critical building block in peptide synthesis and a valuable component in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document details its physicochemical properties, provides a detailed synthesis protocol, outlines its application in solid-phase peptide synthesis, and explores the biological signaling pathways influenced by its derivative, prolyl-hydroxyproline.
Core Properties of this compound
This compound is a derivative of the non-essential amino acid L-hydroxyproline, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial for its use in the stepwise synthesis of peptides.
| Property | Value |
| CAS Number | 13726-69-7 |
| Molecular Formula | C₁₀H₁₇NO₅ |
| Molecular Weight | 231.25 g/mol [1] |
| Appearance | White to off-white powder |
| Melting Point | 123-127 °C |
| Optical Activity | [α]20/D -53.5±2°, c = 1% in DMF |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound is achieved through the protection of the amino group of L-hydroxyproline with di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
L-hydroxyproline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl)
Procedure: [2]
-
Dissolve L-hydroxyproline in water.
-
While stirring, slowly add di-tert-butyl dicarbonate to the solution.
-
Maintain the pH of the reaction mixture above 7 by the dropwise addition of an aqueous sodium hydroxide solution.
-
Heat the reaction mixture to 40-45 °C and continue stirring until the reaction is complete.
-
Cool the solution to 0-5 °C.
-
Adjust the pH to 2.0-2.5 with hydrochloric acid to precipitate the product.
-
Isolate the target product, Boc-L-hydroxyproline, by filtration.
This synthetic method avoids the use of organic solvents, making it a more environmentally friendly process.
Synthesis of this compound.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a key reagent in Boc-chemistry-based solid-phase peptide synthesis (SPPS). The Boc group serves as a temporary protecting group for the α-amino group, which can be removed under acidic conditions to allow for the coupling of the next amino acid in the sequence.
General SPPS Cycle using Boc-Protected Amino Acids:
-
Deprotection: The Boc protecting group of the resin-bound amino acid is removed using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Neutralization: The resulting trifluoroacetate salt is neutralized with a base, typically diisopropylethylamine (DIEA), to liberate the free amine.
-
Coupling: The next Boc-protected amino acid (such as this compound) is activated with a coupling reagent (e.g., HBTU) and added to the resin to form a new peptide bond.
-
Washing: The resin is washed to remove excess reagents and byproducts before initiating the next cycle.
Boc-SPPS Experimental Workflow.
Role in PROTAC and ADC Development
This compound serves as a valuable linker component in the synthesis of PROTACs and ADCs. Its rigid pyrrolidine ring can influence the spatial orientation of the connected molecules, which is a critical factor for the efficacy of these targeted therapeutics.
General Workflow for PROTAC Synthesis using a this compound derived linker:
-
Linker Synthesis: A linker containing a this compound moiety is synthesized, often with reactive groups at either end for conjugation.
-
Warhead Conjugation: The linker is coupled to the "warhead," the ligand that binds to the target protein.
-
Boc Deprotection: The Boc group on the linker is removed.
-
E3 Ligase Ligand Conjugation: The deprotected linker-warhead conjugate is then coupled to the E3 ligase ligand.
-
Purification: The final PROTAC molecule is purified, typically by chromatography.
Logical Workflow for PROTAC Synthesis.
Biological Signaling Pathways of Prolyl-Hydroxyproline
While this compound is a synthetic precursor, peptides containing hydroxyproline, such as the dipeptide prolyl-hydroxyproline (Pro-Hyp), have demonstrated significant biological activity. Pro-Hyp is a degradation product of collagen and has been shown to influence cellular processes, particularly in osteoblasts.
Pro-Hyp Signaling in Osteoblast Differentiation:
Pro-Hyp has been found to promote osteoblast differentiation by modulating the activity of key transcription factors, including Runx2 and Foxg1.[3][4]
-
Cellular Uptake: Pro-Hyp is transported into osteoblastic cells.
-
Foxg1 Interaction: Pro-Hyp directly binds to the transcription factor Foxg1, causing a conformational change.[4]
-
Modulation of Protein-Protein Interactions: In the absence of Pro-Hyp, Foxg1 interacts with Runx2. The binding of Pro-Hyp to Foxg1 disrupts the Foxg1-Runx2 interaction.[4]
-
Promoter Activation: The Pro-Hyp-bound Foxg1, along with Foxo1, then binds to the Pro-Hyp response element in the Runx2 P1 promoter, leading to the activation of Runx2 expression.[3][4]
-
Osteoblast Differentiation: Increased Runx2 activity drives the expression of osteoblast-specific genes, promoting differentiation and bone formation.
Pro-Hyp Signaling in Osteoblasts.
References
- 1. medkoo.com [medkoo.com]
- 2. CN114436930A - Synthesis method of Boc-L-hydroxyproline - Google Patents [patents.google.com]
- 3. Stimulation of the Runx2 P1 promoter by collagen-derived dipeptide prolyl-hydroxyproline bound to Foxg1 and Foxo1 in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stimulation of the Runx2 P1 promoter by collagen-derived dipeptide prolyl-hydroxyproline bound to Foxg1 and Foxo1 in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Boc-L-hydroxyproline: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Whitepaper on the Structure, Function, and Application of a Key Chiral Building Block
Abstract
N-tert-butoxycarbonyl-L-hydroxyproline (Boc-L-hydroxyproline) is a pivotal amino acid derivative extensively utilized in the fields of peptide synthesis, medicinal chemistry, and materials science. Its unique structural features, including the pyrrolidine ring, a hydroxyl group, and the Boc protecting group, impart conformational rigidity and functional versatility, making it an invaluable building block for the synthesis of complex peptides, peptidomimetics, and other chiral molecules. This technical guide provides a comprehensive overview of the structure, function, properties, and applications of Boc-L-hydroxyproline, with a focus on its role in drug development and biomedical research. Detailed experimental protocols and quantitative data are presented to support its practical application in a laboratory setting.
Introduction
L-Hydroxyproline is a non-essential amino acid that is a major component of collagen, where it plays a critical role in the stability of the collagen triple helix.[1][2] The introduction of a tert-butyloxycarbonyl (Boc) protecting group to the nitrogen atom of L-hydroxyproline enhances its solubility in organic solvents and prevents unwanted side reactions during chemical synthesis, making it an ideal reagent for solid-phase peptide synthesis (SPPS) and other synthetic methodologies.[3][4] Boc-L-hydroxyproline serves as a versatile chiral precursor for the synthesis of a wide array of biologically active molecules, including immunosuppressants, antiviral agents, and anticancer drugs.[5][6] This guide will delve into the core aspects of Boc-L-hydroxyproline, providing researchers and drug development professionals with the essential knowledge to effectively utilize this compound in their work.
Structure and Properties
Boc-L-hydroxyproline is a white to off-white crystalline powder.[7][8] The presence of the rigid pyrrolidine ring and the chiral centers at C2 and C4 are key to its utility in asymmetric synthesis. The Boc protecting group is readily cleaved under acidic conditions, allowing for the selective deprotection of the amino group during peptide synthesis.
Physical and Chemical Properties
A summary of the key physical and chemical properties of trans-N-Boc-L-hydroxyproline is provided in Table 1. The cis and trans isomers refer to the relative stereochemistry of the hydroxyl group at the C4 position with respect to the carboxyl group at the C2 position. The trans-isomer is the most common and commercially available form.
| Property | Value | References |
| Molecular Formula | C₁₀H₁₇NO₅ | [7][9] |
| Molecular Weight | 231.25 g/mol | [7][10] |
| Melting Point | 123-127 °C | [7][8][10] |
| Appearance | White to off-white powder | [7][8] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [7] |
| Optical Rotation ([α]20/D) | -53.5 ± 2° (c = 1% in DMF) | [10] |
| CAS Number | 13726-69-7 (trans-isomer) | [7][9][11] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of Boc-L-hydroxyproline. Representative NMR data are available.[12][13]
Synthesis of Boc-L-hydroxyproline
The most common method for the synthesis of Boc-L-hydroxyproline involves the reaction of L-hydroxyproline with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[5][14] This reaction is typically carried out in an aqueous medium or a mixture of water and an organic solvent.
Experimental Protocol: Synthesis of Boc-L-hydroxyproline
The following protocol is a representative example of the synthesis of Boc-L-hydroxyproline.[5]
Materials:
-
L-hydroxyproline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve L-hydroxyproline in water.
-
While stirring, slowly add di-tert-butyl dicarbonate to the solution.
-
Maintain the pH of the reaction mixture above 7 by the dropwise addition of an aqueous sodium hydroxide solution.
-
Heat the reaction mixture to 40-45 °C and continue stirring until the reaction is complete (monitoring by TLC or HPLC is recommended).
-
Cool the reaction mixture to 0-5 °C.
-
Adjust the pH to 2.0-2.5 with hydrochloric acid to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
This synthetic process avoids the use of organic solvents, making it an environmentally friendly method.[5] The purity of the resulting Boc-L-hydroxyproline can be greater than 99.9%.[5]
Role in Peptide Synthesis and Drug Development
Boc-L-hydroxyproline is a cornerstone in the synthesis of peptides and peptidomimetics due to its ability to introduce conformational constraints and functional groups.[3][15]
Solid-Phase Peptide Synthesis (SPPS)
In Boc-based SPPS, Boc-L-hydroxyproline is coupled to a growing peptide chain on a solid support. The Boc group is then removed with an acid, such as trifluoroacetic acid (TFA), to allow for the coupling of the next amino acid.[4]
Chiral Building Block in Drug Discovery
The stereochemistry of Boc-L-hydroxyproline makes it a valuable chiral building block for the synthesis of complex molecules with defined three-dimensional structures.[3] It is a precursor for various pharmaceuticals, including carbapenem antibiotics like doripenem and immunosuppressants.[5] Furthermore, it is utilized in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[7]
Biological Significance and Signaling
While Boc-L-hydroxyproline itself is a synthetic molecule, the biological roles of its parent compound, L-hydroxyproline, are significant and provide context for its application in designing bioactive molecules.
Collagen Stability
Hydroxyproline is essential for the structural integrity of collagen.[1] The hydroxyl group of hydroxyproline residues participates in hydrogen bonding, which stabilizes the collagen triple helix.[1][2] This stability is crucial for the proper function of connective tissues.
Cell Signaling
Recent research has indicated that trans-4-hydroxy-L-proline can influence cell signaling pathways.[16] It has been shown to be involved in the regulation of protein kinases and other factors that modulate cell metabolism, growth, and survival.[16] While direct signaling pathways for Boc-L-hydroxyproline are not established, its incorporation into peptides can be used to probe or modulate biological processes that are influenced by proline-rich or collagen-like domains.
References
- 1. drinkharlo.com [drinkharlo.com]
- 2. Proline Precursors and Collagen Synthesis: Biochemical Challenges of Nutrient Supplementation and Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. peptide.com [peptide.com]
- 5. CN114436930A - Synthesis method of Boc-L-hydroxyproline - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. BOC-L-Hydroxyproline - CD Formulation [formulationbio.com]
- 8. Best Boc-L-Hydroxyproline Manufacturer and Factory | Baishixing [bsxaminoacids.com]
- 9. minascent.com [minascent.com]
- 10. Boc-Hyp-OH ≥98.0% (TLC) | 13726-69-7 [sigmaaldrich.com]
- 11. Boc-Hydroxyproline | PMC Isochem [pmcisochem.fr]
- 12. This compound(13726-69-7) 13C NMR spectrum [chemicalbook.com]
- 13. BOC-L-Proline(15761-39-4) 1H NMR [m.chemicalbook.com]
- 14. CN106543062A - A kind of preparation method of medicine intermediate N-Boc- allohydroxyprolines - Google Patents [patents.google.com]
- 15. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hydroxyproline in animal metabolism, nutrition, and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Boc-Hyp-OH in Advancing Collagen Mimetic Peptide Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Collagen, the most abundant protein in mammals, provides structural integrity to tissues and plays a crucial role in cellular processes. The study of its triple helical structure and function is paramount in fields ranging from materials science to medicine. Collagen mimetic peptides (CMPs), short synthetic peptides that mimic the structure of natural collagen, have emerged as invaluable tools in this endeavor. At the heart of many of these studies is N-Boc-(4R)-hydroxy-L-proline (Boc-Hyp-OH), a protected amino acid derivative that is fundamental to the synthesis and stability of CMPs. This technical guide delves into the core role of this compound in CMP research, providing an in-depth overview of its application, detailed experimental protocols, and the resulting structural and functional insights.
The Significance of Hydroxyproline in Collagen Stability
The stability of the collagen triple helix is significantly influenced by the presence of hydroxyproline (Hyp) residues, particularly (2S,4R)-4-hydroxyproline. The incorporation of Hyp into the Yaa position of the repeating Gly-Xaa-Yaa sequence markedly enhances the conformational stability of the triple helix.[1][2] This stabilization is attributed to stereoelectronic effects that preorganize the pyrrolidine ring of Hyp into a Cγ-exo pucker, a conformation favorable for triple helix formation.[3] The use of this compound in solid-phase peptide synthesis (SPPS) allows for the precise placement of these critical residues within a CMP sequence.
Quantitative Analysis of CMP Stability
The introduction of Hyp via this compound has a quantifiable impact on the thermal stability of CMPs, typically measured by the melting temperature (Tm) at which the triple helix denatures. The following tables summarize key quantitative data from various studies.
| Peptide Sequence | Length (repeats) | Melting Temperature (Tm) in °C | Reference(s) |
| (Pro-Hyp-Gly)n | 6 | 10 | [4] |
| (Pro-Hyp-Gly)n | 7 | 37 | [2] |
| (Pro-Hyp-Gly)n | 8 | 43 | [2] |
| (Pro-Hyp-Gly)n | 10 | 68-69 | [2][4] |
| (Pro-Pro-Gly)10 | 10 | 27 | [4] |
| (Pro-Flp-Gly)10 | 10 | >90 | [5] |
| Table 1: Effect of Peptide Length and Composition on Thermal Stability. This table illustrates the direct correlation between the number of (Pro-Hyp-Gly) repeats and the melting temperature of the resulting CMP. It also highlights the superior stability imparted by Hyp compared to Proline (Pro) and the hyper-stabilizing effect of 4-fluoroproline (Flp). |
| Host-Guest Peptide Sequence | Position of Guest Residue | Melting Temperature (Tm) in °C | Reference(s) |
| (Pro-4-Hyp-Gly)3-Pro-Pro -Gly-(Pro-4-Hyp-Gly)3 | Xaa and Yaa | 40.8 | [6] |
| (Pro-4-Hyp-Gly)3-3-Hyp-4-Hyp -Gly-(Pro-4-Hyp-Gly)3 | Xaa | 38.5 | [6][7] |
| (Pro-4-Hyp-Gly)3-Pro-3-Hyp -Gly-(Pro-4-Hyp-Gly)3 | Yaa | 23.5 | [6][7] |
| Table 2: Impact of Hydroxyproline Isomers on Triple Helix Stability. This table demonstrates the distinct effects of hydroxyproline regioisomers on CMP stability. While 4-Hyp is stabilizing, 3-Hyp is destabilizing, particularly when placed in the non-natural Yaa position.[6][7] |
Experimental Protocols
The successful integration of this compound into CMPs and their subsequent analysis relies on well-defined experimental protocols. The following sections provide detailed methodologies for key experimental procedures.
Boc Solid-Phase Peptide Synthesis (SPPS) of a (Pro-Hyp-Gly)n CMP
This protocol outlines the manual synthesis of a CMP using Boc chemistry.
Materials:
-
Resin: Merrifield or PAM resin pre-loaded with Gly.
-
Amino Acids: Boc-Pro-OH, this compound, Boc-Gly-OH.
-
Deprotection Solution: 50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM).
-
Neutralization Solution: 5-10% (v/v) N,N-Diisopropylethylamine (DIEA) in DMF or DCM.
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or a similar coupling agent.
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Isopropanol (IPA).
-
Cleavage Cocktail: Anhydrous Hydrofluoric acid (HF) with a scavenger such as anisole.
Procedure:
-
Resin Preparation: Swell the resin in DMF in a reaction vessel for at least 30 minutes.
-
Deprotection:
-
Wash the resin with DCM.
-
Add the 50% TFA/DCM solution and agitate for 1-2 minutes. Drain.
-
Add a fresh portion of the 50% TFA/DCM solution and agitate for 20-30 minutes.[8]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) and then DMF (3-5 times).
-
-
Neutralization:
-
Add the neutralization solution to the resin and agitate for 1-2 minutes. Repeat this step two more times.[8]
-
Wash the resin with DMF (3-5 times).
-
-
Amino Acid Coupling (for Hyp):
-
In a separate vial, dissolve this compound (2-4 equivalents) and HBTU (2-4 equivalents) in DMF.
-
Add DIEA (4-8 equivalents) to activate the amino acid.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the reaction completion using the Kaiser test.
-
-
Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times).
-
Repeat: Repeat steps 2-5 for the subsequent amino acids (Pro and Gly) according to the desired sequence.
-
Cleavage and Deprotection:
-
After the final amino acid coupling and deprotection of the N-terminal Boc group, wash the peptide-resin with DCM and dry it under vacuum.
-
Place the dried peptide-resin in a specialized HF cleavage apparatus.
-
Add a scavenger (e.g., anisole).
-
Cool the reaction vessel to -5 to 0°C and condense anhydrous HF into it.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under vacuum.
-
-
Peptide Precipitation and Purification:
-
Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.
-
Filter and dry the crude peptide.
-
Dissolve the crude peptide in an appropriate aqueous buffer for purification by reverse-phase HPLC.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Collagen Mimetic Peptides: Progress Towards Functional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 4. Collagen Mimetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. bif.wisc.edu [bif.wisc.edu]
- 7. Effect of 3-hydroxyproline residues on collagen stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to Boc-Protected Amino Acids in Research
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the field of peptide synthesis and a vital tool in the development of peptide-based therapeutics and other complex organic molecules.[1] Its acid-labile nature provides a robust and versatile strategy for the temporary protection of amino groups, preventing unwanted side reactions during peptide bond formation.[2][3] This technical guide offers a comprehensive overview of the core principles, experimental protocols, and applications of Boc-protected amino acids in research and drug development.
Core Principles of Boc Protection
The Boc group is introduced to the alpha-amino group of an amino acid, rendering it non-nucleophilic and thus preventing it from participating in peptide bond formation until its removal is desired.[4] This strategy is fundamental to both solution-phase and solid-phase peptide synthesis (SPPS).[4] In the context of SPPS, the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a classical approach where the Nα-amino group is temporarily protected by the Boc group, and more permanent, benzyl-based protecting groups are used for the reactive side chains of the amino acids.
The key to the Boc strategy lies in the differential acid lability of the protecting groups. The Boc group is readily cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA), while the benzyl-based side-chain protecting groups require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for their removal.[5][6] This "graduated acid lability" allows for the selective deprotection of the Nα-amino group at each cycle of peptide chain elongation without disturbing the side-chain protection.[7]
Synthesis of Boc-Protected Amino Acids
The most common method for the synthesis of Boc-protected amino acids is the reaction of an amino acid with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) in the presence of a base.[8][9] The amino group acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride.[2]
Mechanism of Boc Protection: The reaction proceeds via a nucleophilic acyl substitution. The amino group of the amino acid attacks a carbonyl group of the Boc anhydride. The resulting intermediate then collapses, eliminating a tert-butyl carbonate anion, which subsequently decomposes to carbon dioxide and a tert-butoxide anion. The tert-butoxide anion is then protonated.[10]
Experimental Protocol: Boc Protection of an Amino Acid
This protocol describes a general procedure for the N-protection of an amino acid using Boc anhydride.[2][11]
-
Dissolution: Dissolve the amino acid (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.
-
Addition of Boc Anhydride: At room temperature, add Boc anhydride (1.1 equivalents) to the solution with stirring.
-
Reaction: Continue stirring for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Dilute the reaction mixture with water.
-
Extract the aqueous layer with ethyl acetate to remove byproducts.
-
Acidify the aqueous layer to a pH of 2-3 with a 5% citric acid solution.
-
Extract the product into ethyl acetate.
-
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and evaporate the solvent to obtain the crude Boc-amino acid.
-
Purification: The crude product can be purified by recrystallization.
Table 1: Representative Yields for Boc Protection of Various Amino Acids
| Amino Acid | Base | Solvent System | Reaction Time (hours) | Yield (%) |
| L-Alanine | Triethylamine | Acetone/Water | 4 | 93[11] |
| L-Glutamic Acid | Triethylamine | Acetone/Water | 4 | 90[11] |
| L-Aspartic Acid | Trimethylamine | Acetone/Water | 0.5 | 60[11] |
Boc-Protected Amino Acids in Solid-Phase Peptide Synthesis (SPPS)
Boc-SPPS is a cyclical process involving three main steps for each amino acid addition: deprotection, neutralization, and coupling.[7] This cycle is repeated until the desired peptide sequence is assembled on a solid support (resin).
3.1. Deprotection
The temporary Boc group is removed from the N-terminus of the growing peptide chain using a moderately strong acid, typically a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[5][6]
Mechanism of Boc Deprotection: The deprotection is an acid-catalyzed process that proceeds through the formation of a stable tert-butyl cation.[5] This cation is a reactive electrophile that can be scavenged by nucleophilic amino acid side chains, such as those of tryptophan, cysteine, and methionine, leading to undesired side products.[5] The inclusion of scavengers, such as dithiothreitol (DTE), in the deprotection solution mitigates these side reactions.[5]
Experimental Protocol: Boc Deprotection
-
Swell the peptide-resin in DCM.
-
Treat the resin with a 50% TFA solution in DCM for 5 minutes.
-
Filter and add a fresh solution of 50% TFA in DCM and agitate for an additional 20-25 minutes.
-
Wash the peptide-resin with DCM and then isopropanol.
3.2. Neutralization
The deprotection step leaves the terminal amino group as a trifluoroacetate salt, which is not nucleophilic.[7] Therefore, it must be neutralized to the free amine to enable the subsequent coupling reaction.[7] This is typically achieved using a hindered organic base like diisopropylethylamine (DIEA).[7]
Experimental Protocols: Neutralization
-
Standard Neutralization:
-
After deprotection and washing, treat the peptide-resin with a 10% solution of DIEA in DCM for 2 minutes.
-
Drain and repeat the neutralization step.
-
Wash the resin thoroughly with DCM to remove excess base and salts.[7]
-
-
In Situ Neutralization: This more efficient method combines the neutralization and coupling steps.[4][12]
3.3. Coupling
The peptide bond is formed between the free N-terminal amine of the resin-bound peptide and the carboxyl group of the incoming Boc-protected amino acid. This reaction is mediated by a coupling reagent.
Table 2: Common Coupling Reagents in Boc-SPPS
| Coupling Reagent | Description | Typical Coupling Yield (%) | Racemization Risk |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate. An aminium-based reagent that is highly efficient. | 90 - 98 | Low[3] |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate. Similar to HBTU but often more effective for sterically hindered couplings. | 95 - 99 | Low[3] |
| DIC/HOBt | N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole. A classical and cost-effective carbodiimide-based method. | Variable, can be lower for difficult couplings | Moderate |
| BOP | Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate. A phosphonium salt-based reagent. | Can be lower for peptides containing Asn[13] | Low |
Experimental Protocol: HBTU-Mediated Coupling
-
In a separate vessel, dissolve the Boc-amino acid (2-4 equivalents) and HBTU (2-4 equivalents) in DMF.
-
Add DIEA (4-8 equivalents) to activate the amino acid.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the completion of the reaction using the ninhydrin (Kaiser) test.
-
Wash the resin with DMF and DCM.
Final Cleavage and Deprotection
The final step in Boc-SPPS is the cleavage of the completed peptide from the resin and the simultaneous removal of the permanent, benzyl-based side-chain protecting groups.[14] This is typically accomplished using a strong acid, most commonly anhydrous hydrogen fluoride (HF).[14][15] This is a hazardous procedure that requires specialized equipment and careful handling.[14][15]
Experimental Protocol: Standard HF Cleavage
Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.[14]
-
Place the dried peptide-resin in an HF-resistant reaction vessel.
-
Add a scavenger, such as anisole (typically 10% v/v), to trap carbocations generated during deprotection.
-
Cool the reaction vessel to -5 to 0°C.
-
Condense anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a vacuum.
-
Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.
-
Filter and dry the crude peptide.
-
Dissolve the crude peptide in an appropriate aqueous buffer for purification by reverse-phase HPLC.
Table 3: Typical Conditions for Standard HF Cleavage
| Parameter | Condition |
| Reagent | Anhydrous Hydrogen Fluoride (HF) |
| Scavenger | Anisole (5-10% v/v) |
| Temperature | 0°C |
| Reaction Time | 1-2 hours |
Applications in Drug Development
Boc-protected amino acids are instrumental in the synthesis of peptide-based drugs.[1] The robustness of the Boc-SPPS methodology makes it particularly suitable for the synthesis of long or hydrophobic peptides, which can be challenging using other methods.[16] Furthermore, Boc-protected amino acids are crucial building blocks in the synthesis of peptidomimetics and other small molecule drugs where precise control of stereochemistry and functional group manipulation is required.[1] Their use extends to the development of prodrugs, where amino acids can be conjugated to a drug molecule to improve its pharmacokinetic properties.[17]
Conclusion
The Boc protecting group remains a powerful and relevant tool in modern chemical research and drug development. Its well-established chemistry, coupled with robust and optimized protocols, provides a reliable method for the synthesis of complex peptides and other organic molecules. While Fmoc chemistry has gained popularity for its milder deprotection conditions, Boc-SPPS offers distinct advantages for specific applications and continues to be an indispensable technique in the chemist's arsenal. A thorough understanding of the principles and protocols outlined in this guide is essential for researchers aiming to leverage the full potential of Boc-protected amino acids in their synthetic endeavors.
References
- 1. rsc.org [rsc.org]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. CCCC 1994, Volume 59, Issue 3, Abstracts pp. 691-706 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 14. Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Boc-Hyp-OH in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid , commonly known as Boc-Hyp-OH, has emerged as a critical building block in medicinal chemistry. Its unique structural features, combining a protected amino acid with a hydroxyl group on a constrained pyrrolidine ring, offer significant advantages in the synthesis of complex bioactive molecules. This technical guide provides an in-depth exploration of the applications of this compound, focusing on its role in the development of peptide-based therapeutics, Antibody-Drug Conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs).
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.
| Property | Value | Reference |
| CAS Number | 13726-69-7 | [1] |
| Molecular Formula | C10H17NO5 | [1] |
| Molecular Weight | 231.25 g/mol | [1] |
| Melting Point | 123-127 °C | [2] |
| Appearance | White to off-white powder | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
| Optical Activity | [α]20/D −53.5±2°, c = 1% in DMF | [2] |
Core Applications in Drug Discovery and Development
This compound's utility spans several key areas of medicinal chemistry, primarily leveraging its properties as a constrained amino acid and a versatile linker precursor.
Peptide Synthesis and Collagen Mimetic Peptides
This compound is a valuable monomer for solid-phase peptide synthesis (SPPS), particularly in the creation of collagen mimetic peptides (CMPs).[2] Hydroxyproline is a key component of collagen, contributing to the stability of its triple-helical structure. The incorporation of this compound allows for the precise synthesis of peptides that mimic collagen's structure and function.
Linker Technology in ADCs and PROTACs
The structural rigidity and synthetic tractability of this compound make it an attractive component for linkers in both Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][4] In these applications, it often serves as a non-cleavable linker, providing a stable connection between the targeting moiety and the payload or E3 ligase ligand.
Antibody-Drug Conjugates (ADCs): In ADCs, a stable linker is crucial to prevent premature release of the cytotoxic payload in circulation, thereby minimizing off-target toxicity. The pyrrolidine ring of this compound provides a robust scaffold for constructing such linkers.
Proteolysis Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The linker plays a critical role in the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase). The defined stereochemistry and conformational rigidity of this compound can be exploited to optimize the linker's length and geometry, which are key determinants of PROTAC efficacy.
Intermediate in Pharmaceutical Synthesis
This compound also serves as a crucial intermediate in the synthesis of marketed drugs. A notable example is its use in the preparation of Fosinopril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension.[1]
Experimental Protocols
Detailed experimental procedures are fundamental for the successful application of this compound. Below are representative protocols for its use in peptide synthesis and as a linker in PROTACs.
Boc Solid-Phase Peptide Synthesis (Boc-SPPS) incorporating this compound
This protocol is a general guide and can be adapted for the synthesis of specific peptide sequences. It is based on established Boc-SPPS methodologies.[3][5][6]
1. Resin Preparation:
-
Select a suitable resin for Boc-SPPS, such as Merrifield resin.
-
Swell the resin in dichloromethane (DCM) for 30 minutes.
2. First Amino Acid Attachment (if applicable):
-
If this compound is the C-terminal residue, it needs to be attached to the resin. This is typically done by converting this compound to its cesium salt and reacting it with the resin.
3. Deprotection of the Boc Group:
-
Treat the resin-bound amino acid or peptide with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group.
-
Wash the resin with DCM to remove excess TFA.
4. Neutralization:
-
Neutralize the resulting trifluoroacetate salt with a 10% solution of diisopropylethylamine (DIEA) in DCM.
-
Wash the resin with DCM.
5. Coupling of the Next Amino Acid (e.g., this compound):
-
Activate the carboxylic acid of the incoming Boc-protected amino acid (e.g., this compound) using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or HBTU/HOBt in DMF or a DCM/DMF mixture.
-
Add the activated amino acid to the resin and allow the reaction to proceed for 2-4 hours.
-
Monitor the coupling reaction using a qualitative method like the Kaiser test.
6. Repeat Deprotection, Neutralization, and Coupling Cycles:
-
Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.
7. Cleavage from the Resin:
-
Once the desired peptide sequence is assembled, cleave the peptide from the resin using a strong acid such as anhydrous hydrogen fluoride (HF). Scavengers like anisole are typically added to protect sensitive residues.
8. Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Boc-SPPS Experimental Workflow
General Synthesis of a PROTAC using a this compound based Linker
This protocol outlines a general strategy for synthesizing a PROTAC where this compound is part of the linker.[7][8][9]
1. Synthesis of the Linker-E3 Ligase Ligand Conjugate:
-
Activate the carboxylic acid of this compound using a suitable coupling reagent (e.g., HATU, HOBt).
-
React the activated this compound with an amine-functionalized E3 ligase ligand (e.g., a derivative of thalidomide or VHL ligand).
-
Purify the resulting Boc-protected conjugate.
2. Deprotection of the Boc Group:
-
Remove the Boc protecting group from the conjugate using TFA in DCM.
-
Isolate the deprotected amine salt.
3. Coupling to the Target Protein Ligand:
-
Activate the carboxylic acid of the target protein ligand (warhead).
-
React the activated warhead with the deprotected linker-E3 ligase ligand conjugate from step 2.
-
Purify the final PROTAC molecule using chromatography (e.g., HPLC).
General PROTAC Synthesis Workflow
Signaling Pathway: PROTAC-Mediated Protein Degradation
The following diagram illustrates the general mechanism of action for a PROTAC, which is applicable to PROTACs synthesized using a this compound containing linker. In this example, the PROTAC facilitates the ubiquitination and subsequent degradation of a target protein by recruiting it to the Cereblon (CRBN) E3 ubiquitin ligase.[8][10][11]
PROTAC Mechanism of Action
Conclusion
This compound is a versatile and valuable reagent in medicinal chemistry. Its application as a constrained amino acid in peptide synthesis allows for the creation of stable, structured peptides, including collagen mimetics. Furthermore, its utility as a linker component in ADCs and PROTACs is expanding the toolbox for targeted therapeutics. The detailed protocols and conceptual workflows provided in this guide serve as a foundation for researchers to harness the full potential of this compound in their drug discovery and development endeavors. As the fields of peptidomimetics and targeted protein degradation continue to evolve, the strategic incorporation of building blocks like this compound will undoubtedly play a crucial role in the design of next-generation therapies.
References
- 1. This compound | 13726-69-7 [chemicalbook.com]
- 2. This compound ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of suitable target/E3 ligase pairs for PROTAC development using a rapamycin-induced proximity assay (RiPA) - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to the Boc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, high-yield products. Among the pioneering strategies, the use of the tert-butyloxycarbonyl (Boc) group for the temporary protection of the α-amino group of amino acids remains a cornerstone, particularly in solid-phase peptide synthesis (SPPS). This technical guide provides an in-depth exploration of the Boc protecting group, its underlying chemical principles, detailed experimental protocols for its use in SPPS, and a critical analysis of potential side reactions and mitigation strategies.
The Fundamental Role of the Boc Protecting Group
The primary function of the Boc protecting group is to mask the nucleophilic α-amino group of an amino acid, thereby preventing its unwanted participation in side reactions during peptide bond formation. This allows for the specific and controlled activation of the carboxyl group of the incoming amino acid and its subsequent coupling to the free N-terminus of the growing peptide chain. The Boc group is favored for its stability under a range of coupling conditions and its facile removal under specific acidic conditions, a key feature of the Boc/Bzl (benzyl) protection strategy in SPPS.
Chemical Principles: Protection and Deprotection
The introduction and removal of the Boc group are governed by well-understood reaction mechanisms.
Boc Protection of Amino Acids
The most common method for introducing the Boc group is the reaction of an amino acid with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), in the presence of a base. The reaction proceeds via a nucleophilic acyl substitution mechanism.
Diagram 1: Boc Protection Mechanism.
Boc Deprotection: Acid-Catalyzed Cleavage
The removal of the Boc group is achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA). The mechanism involves the protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine.
Diagram 2: Boc Deprotection Mechanism.
Boc Solid-Phase Peptide Synthesis (Boc-SPPS) Workflow
Boc-SPPS follows a cyclical process of deprotection, neutralization, and coupling to assemble the peptide chain on a solid support.
Diagram 3: Boc-SPPS Workflow.
Data Presentation: Quantitative Analysis
While comprehensive, directly comparable quantitative data across all aspects of Boc-SPPS is often study-specific, the following tables summarize available data on yields and efficiencies.
Table 1: Yields of N-Boc Protection of Amino Esters [1]
| Amino Acid Ester | Yield (%) |
| Glycine Methyl Ester | 92-96 |
| Alanine Methyl Ester | 92-96 |
| Valine Methyl Ester | 92-96 |
| Leucine Methyl Ester | 92-96 |
| Phenylalanine Methyl Ester | 92-96 |
| Reaction conditions: (Boc)₂O, water/acetone, room temperature. |
Table 2: Comparison of TFA Deprotection Conditions on Peptide Purity [2]
| Deprotection Condition | Duration | Average Peptide Purity |
| 55% TFA in DCM | 30 min | 9% higher on average |
| 100% TFA | 5 min | Baseline |
| Based on the synthesis of 40 different peptides. |
Table 3: Coupling Efficiencies in Boc-SPPS for Difficult Sequences
| Difficult Coupling | Observation | Mitigation Strategy |
| His, Thr, Arg, Val, Ile, Gln (as incoming AA) | Prone to incomplete coupling[3] | Double coupling, use of optimized coupling reagents (e.g., HBTU, HATU) |
| Gln, Leu, Ala, Arg, Ile (as N-terminal residue) | Slower coupling kinetics[3] | In situ neutralization protocols, extended coupling times |
| Aggregating sequences | Drastic drop in coupling efficiency | Use of chaotropic salts, high-boiling solvents (e.g., NMP), or in situ neutralization |
Experimental Protocols
Protocol for N-Boc Protection of a Primary Amine[4][5]
Materials:
-
Primary amine (1.0 mmol)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol)
-
Solvent (e.g., THF, DCM, or water/acetone)
-
Base (optional, e.g., triethylamine (TEA), sodium bicarbonate)
Procedure:
-
Dissolve the primary amine in the chosen solvent in a round-bottom flask. If using a base, add it to the solution.
-
Add (Boc)₂O to the stirred solution. The addition can typically be done in one portion.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (if a base was used), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude N-Boc protected amine.
-
Purify by column chromatography if necessary.
Protocol for TFA-Mediated Boc Deprotection on Resin[6]
Materials:
-
Boc-protected peptide-resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (e.g., triisopropylsilane (TIS), water, dithiothreitol (DTE) for Cys, Met, Trp containing peptides)
Procedure:
-
Swell the peptide-resin in DCM in a reaction vessel.
-
Prepare the deprotection cocktail. A common cocktail is 50% TFA in DCM. If required, add appropriate scavengers (e.g., 0.5% DTE).
-
Drain the DCM from the resin and add the deprotection cocktail.
-
Agitate the resin for 5 minutes (pre-wash).
-
Drain the cocktail and add a fresh portion of the deprotection cocktail.
-
Agitate for an additional 20-25 minutes.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM (3-5 times) followed by isopropanol (IPA) (2 times).
Protocol for In Situ Neutralization in Boc-SPPS[7][8][9]
Materials:
-
TFA-salt of the peptide-resin
-
Boc-amino acid to be coupled
-
Coupling reagent (e.g., HBTU)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Following TFA deprotection and washing, swell the peptide-resin in DMF.
-
In a separate vessel, dissolve the Boc-amino acid and the coupling reagent (e.g., HBTU) in a minimal amount of DMF.
-
Add the activated amino acid solution directly to the TFA-salt of the peptide-resin.
-
Immediately add DIEA to the reaction mixture to initiate both neutralization and coupling simultaneously.
-
Agitate the reaction mixture for the required coupling time (typically 10-60 minutes).
-
Monitor the completion of the reaction using the ninhydrin test.
-
Wash the resin thoroughly with DMF and DCM.
Protocol for HF Cleavage of Peptides from Merrifield Resin[10][11][12]
WARNING: Anhydrous Hydrogen Fluoride (HF) is extremely hazardous and requires specialized equipment and safety precautions. This protocol should only be performed by trained personnel in a properly equipped laboratory.
Materials:
-
Dried peptide-resin
-
Scavenger cocktail (e.g., anisole, p-cresol, thioanisole)
-
Anhydrous Hydrogen Fluoride (HF)
-
HF cleavage apparatus
Procedure:
-
Place the dried peptide-resin and a Teflon-coated stir bar into the reaction vessel of the HF apparatus.
-
Add the appropriate scavenger cocktail.
-
Cool the reaction vessel in a dry ice/acetone bath to -78°C.
-
Condense a calculated volume of anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
After the reaction is complete, remove the HF by evaporation under a stream of nitrogen or by vacuum.
-
Once all HF is removed, the peptide is precipitated with cold diethyl ether.
-
The crude peptide is then collected by filtration or centrifugation and washed with cold ether to remove scavengers.
-
The peptide is then dried under vacuum.
Side Reactions and Mitigation
Several side reactions can occur during Boc-SPPS, potentially compromising the purity and yield of the final peptide.
-
t-Butylation: The tert-butyl cation generated during Boc deprotection is a reactive electrophile that can alkylate nucleophilic side chains, particularly Tryptophan, Methionine, and Cysteine. This is effectively mitigated by the addition of scavengers to the deprotection cocktail.
-
Aspartimide Formation: The side-chain carboxyl group of aspartic acid can undergo intramolecular cyclization to form a stable aspartimide intermediate, which can lead to racemization and the formation of β-aspartyl peptides. Using in situ neutralization protocols can reduce the risk of this side reaction.
-
Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur to form a stable six-membered diketopiperazine ring, leading to chain termination. This is more prevalent with Proline or Glycine at the C-terminus. In situ neutralization can help to suppress this side reaction.
-
Incomplete Deprotection/Coupling: Incomplete removal of the Boc group or incomplete coupling reactions lead to the formation of deletion sequences. Careful monitoring of each step using tests like the ninhydrin test is crucial. For "difficult" or aggregating sequences, optimized protocols such as in situ neutralization are highly recommended.
Conclusion
The Boc protecting group, a foundational tool in peptide synthesis, continues to be a robust and reliable choice, particularly for the synthesis of long or challenging peptide sequences. A thorough understanding of its chemistry, coupled with optimized protocols and an awareness of potential side reactions, enables researchers to harness the full potential of Boc-based solid-phase peptide synthesis. While the Fmoc strategy has gained widespread adoption due to its milder deprotection conditions, Boc chemistry, especially with the advent of efficient in situ neutralization protocols, remains an indispensable methodology in the arsenal of the peptide chemist. The careful selection of protecting groups, coupling reagents, and cleavage strategies, informed by the principles outlined in this guide, is critical for the successful synthesis of high-quality peptides for research, diagnostics, and therapeutic development.
References
- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Crucial Role of Boc-Hyp-OH in PROTAC Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and degrade previously "undruggable" proteins.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[2] By hijacking the cell's natural ubiquitin-proteasome system, PROTACs induce the ubiquitination and subsequent degradation of the target protein.[3] A critical component in the design of many potent PROTACs is the recruitment of the von Hippel-Lindau (VHL) E3 ligase. The synthesis of high-affinity VHL ligands frequently relies on a key building block: (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid, commonly known as Boc-Hyp-OH.[4][5] This in-depth technical guide explores the central role of this compound in the development of VHL-recruiting PROTACs, providing detailed experimental protocols, quantitative data, and visualizations of the underlying biological pathways.
This compound: A Cornerstone for VHL Ligand Synthesis
This compound is an N-protected derivative of hydroxyproline, a non-standard amino acid. Its rigid pyrrolidine ring and the stereochemistry of its hydroxyl and carboxyl groups are crucial for its high-affinity binding to the VHL E3 ligase.[4] The tert-butoxycarbonyl (Boc) protecting group allows for controlled, stepwise chemical synthesis, making it an ideal starting material for the construction of complex VHL ligands like VH032.[6] The synthesis of these ligands is a foundational step in the assembly of VHL-based PROTACs.[7][8]
Quantitative Data on VHL-Based PROTACs
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein, which is quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The binding affinity (Kd) of the VHL ligand to the VHL protein is also a critical parameter. The following tables summarize key quantitative data for representative VHL-based PROTACs, many of which incorporate a hydroxyproline moiety derived from this compound.
Table 1: Degradation Efficiency of VHL-Based PROTACs Targeting BRD4
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Citation(s) |
| MZ1 | BRD4 | H661, H838 | 8, 23 | >95% | [9] |
| ARV-771 | BRD2/3/4 | CRPC | < 1, < 5 | Not Reported | [9] |
| Compound 139 | BRD4 | PC3, EOL-1 | 3.3, 0.87 | 97, 96 | [5][10] |
| Compound 141 | BRD4 | PC3, EOL-1 | 2.58, 216 | 94, 67 | [5] |
Table 2: Degradation Efficiency of VHL-Based PROTACs Targeting RIPK2
| PROTAC | Target Protein | Cell Line | pDC50 | Citation(s) |
| Compound 1 | RIPK2 | THP-1 | 8.7 ± 0.1 | [11] |
| Compound 2 (IAP-based) | RIPK2 | THP-1 | 9.4 ± 0.1 | [11] |
| Compound 3 (CRBN-based) | RIPK2 | THP-1 | 7.8 ± 0.1 | [11] |
Table 3: Binding Affinities of VHL Ligands
| Ligand | Binding Affinity (Kd) to VHL (nM) | Method | Citation(s) |
| VH032 | 185 | ITC | [4][5] |
| VH101 | 44 | FP | [5] |
| MZ1 | 6.3 (Ki) | TR-FRET | [12] |
| Compound 134a | 29 | SPR | [5][10] |
Experimental Protocols
Synthesis of a VHL-based PROTAC (General Workflow)
The synthesis of a VHL-based PROTAC typically involves the separate synthesis of the VHL ligand and the target protein ligand, followed by their conjugation via a linker. This compound is a crucial starting material for the VHL ligand.
Step 1: Synthesis of the VHL Ligand (e.g., VH032 derivative) A common strategy involves the amidation of this compound with a suitable amine, followed by further modifications to introduce the necessary functionalities for linker attachment.[7][8] A detailed, multi-step synthesis is required, often involving protection and deprotection steps. For instance, the synthesis of VH032 amine, a key intermediate, can be achieved in a multi-gram scale without column chromatography.[13]
Step 2: Synthesis of the Target Protein Ligand with a Linker Attachment Point The ligand for the protein of interest is synthesized or modified to include a reactive functional group (e.g., a carboxylic acid, amine, or alkyne) for linker conjugation.
Step 3: Linker Synthesis and Conjugation A linker of appropriate length and composition is synthesized. The VHL ligand and the target protein ligand are then sequentially coupled to the linker using standard amide bond formation reactions (e.g., using HATU or T3P as a coupling agent) or click chemistry.[14]
Step 4: Deprotection and Purification Any remaining protecting groups are removed, and the final PROTAC is purified, typically by preparative HPLC.
Western Blotting for Determination of DC50 and Dmax
Western blotting is a standard method to quantify the degradation of a target protein.[15]
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (typically from pM to µM concentrations) for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., DMSO).[15]
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[15]
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[7]
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[15]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
5. Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[7][15]
Isothermal Titration Calorimetry (ITC) for Binding Affinity (Kd) Determination
ITC is a powerful technique to directly measure the binding affinity between the VHL ligand and the VHL protein.[16]
1. Sample Preparation:
-
Prepare the VHL protein and the VHL ligand in an identical, degassed buffer to minimize heats of dilution. Dialysis of both components against the same buffer is highly recommended.[17][18]
-
Accurately determine the concentrations of both the protein and the ligand. Typically, the protein concentration in the cell is 5-50 µM, and the ligand concentration in the syringe is 10-20 times higher.[17][19]
2. ITC Experiment:
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe of the ITC instrument.
-
Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change.[20]
3. Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[16][19]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in PROTAC-mediated protein degradation is essential for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Simplified BRD4 signaling pathway and its disruption by PROTACs.
Caption: Simplified RIPK2 signaling pathway and its disruption by PROTACs.
Caption: General experimental workflow for PROTAC development.
Conclusion
This compound is an indispensable building block in the development of a significant class of PROTACs that recruit the VHL E3 ligase. Its unique structural features are fundamental to achieving high-affinity VHL binding, a prerequisite for potent protein degradation. This guide provides a comprehensive resource for researchers in the field, offering a compilation of quantitative data, detailed experimental protocols, and clear visualizations of the underlying biological processes. A thorough understanding of the role of this compound and the methodologies for evaluating the resulting PROTACs is crucial for the continued advancement of this transformative therapeutic approach. By leveraging these insights, scientists can accelerate the design and optimization of novel protein degraders for a wide range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 18. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 19. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 20. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
The Strategic Integration of Boc-Hyp-OH in Antibody-Drug Conjugate Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potency of cytotoxic agents. The linker, a critical component connecting the antibody and the payload, profoundly influences the ADC's stability, pharmacokinetics, and therapeutic index. This technical guide delves into the use of Boc-Hyp-OH (N-Boc-trans-4-hydroxy-L-proline), a hydrophilic, non-cleavable linker component, in the synthesis of next-generation ADCs. We will explore its chemical properties, the rationale for its incorporation, and its potential to enhance ADC performance. This document provides detailed, hypothetical experimental protocols for synthesis and characterization, summarizes key quantitative data for ADCs with similar linker technologies, and visualizes complex biological and chemical processes to guide researchers in this innovative field.
Introduction: The Pivotal Role of Linkers in ADC Design
The efficacy and safety of an ADC are intricately linked to the stability of the connection between the antibody and the cytotoxic payload. The linker must remain stable in systemic circulation to prevent premature drug release and associated off-target toxicity, while enabling efficient payload delivery to the target cancer cells. Linkers are broadly classified as cleavable or non-cleavable. Non-cleavable linkers, the category to which this compound belongs, offer enhanced plasma stability as they rely on the complete lysosomal degradation of the antibody backbone to release the payload-linker complex within the target cell.[1][2]
This compound: A Hydrophilic Building Block for Enhanced ADC Performance
This compound is a proline derivative featuring a hydroxyl group and a Boc (tert-butyloxycarbonyl) protecting group. Its incorporation into an ADC linker is predicated on several key advantages:
-
Increased Hydrophilicity: The hydroxyl group of hydroxyproline imparts hydrophilicity to the linker. This is crucial for mitigating the aggregation often associated with hydrophobic payloads, which can lead to poor pharmacokinetics and immunogenicity.[][4] Hydrophilic linkers can improve an ADC's solubility, stability, and pharmacokinetic profile.[][4]
-
Conformational Rigidity: The cyclic structure of the proline ring introduces conformational rigidity into the linker. This can provide a defined spatial separation between the antibody and the payload, potentially influencing the ADC's interaction with its target and improving its stability.[5][6]
-
Enhanced Stability: The presence of hydroxyproline can contribute to the overall stability of the peptide-based linker through intramolecular hydrogen bonding.[7] As a component of a non-cleavable linker, it contributes to the robustness of the ADC in circulation.
Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 13726-69-7 | [8] |
| Molecular Formula | C10H17NO5 | [8] |
| Molecular Weight | 231.25 g/mol | [8] |
| Appearance | White to off-white powder | [9] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [8] |
| Melting Point | 123-127 °C |
Synthesis of an ADC with a this compound Containing Linker: A Representative Protocol
While specific protocols for ADCs containing this compound are not widely published, a representative methodology can be constructed based on established principles of peptide synthesis and bioconjugation for non-cleavable linkers. This hypothetical protocol outlines the key steps from linker-payload synthesis to the final ADC conjugation.
Synthesis of the Linker-Payload Moiety
This phase involves the solid-phase peptide synthesis of a linker containing this compound, followed by the attachment of a cytotoxic payload.
Materials:
-
Fmoc-protected amino acids (including Fmoc-Hyp(tBu)-OH)
-
This compound
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HOBt)
-
Deprotection reagents (e.g., piperidine in DMF, TFA)
-
Cytotoxic payload with a suitable reactive handle (e.g., a primary amine)
-
Maleimide-PEG-NHS ester
-
Solvents (DMF, DCM)
-
HPLC for purification
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
-
Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids, including Fmoc-Hyp(tBu)-OH, using a coupling agent like HBTU in the presence of HOBt and a base such as DIPEA.
-
Linker Attachment: Couple a bifunctional linker component, such as a maleimide-PEG-NHS ester, to the N-terminus of the peptide.
-
Payload Conjugation: Following the final Fmoc deprotection, couple the cytotoxic payload to the free amine on the peptide linker.
-
Cleavage and Deprotection: Cleave the linker-payload from the resin and remove side-chain protecting groups using a TFA cleavage cocktail.
-
Purification: Purify the crude linker-payload by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the linker-payload using LC-MS and NMR.
Antibody-Drug Conjugation
This phase describes the conjugation of the synthesized linker-payload to a monoclonal antibody.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS)
-
Reducing agent (e.g., TCEP)
-
Synthesized linker-payload with a maleimide group
-
Purification system (e.g., size-exclusion chromatography)
Protocol:
-
Antibody Reduction: Partially reduce the interchain disulfide bonds of the antibody using a controlled concentration of TCEP to generate free thiol groups.
-
Conjugation Reaction: React the reduced antibody with the maleimide-functionalized linker-payload. The maleimide group will selectively react with the free thiols on the antibody.
-
Quenching: Quench any unreacted maleimide groups with an excess of a thiol-containing reagent like N-acetylcysteine.
-
Purification: Purify the resulting ADC from unconjugated linker-payload and other impurities using size-exclusion chromatography (SEC).
-
Characterization: Characterize the purified ADC for critical quality attributes.
Characterization and Quantitative Analysis of the ADC
Thorough characterization is essential to ensure the quality, consistency, and efficacy of the ADC.
Drug-to-Antibody Ratio (DAR)
The DAR is a critical parameter that influences the ADC's potency and pharmacokinetics.[10][]
| Analytical Method | Principle | Advantages | Disadvantages |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity. Different DAR species have different retention times. | Provides information on the distribution of DAR species. | Can be influenced by conjugation site and payload. |
| Reversed-Phase HPLC (RP-HPLC) | Separates light and heavy chains of the reduced ADC, allowing for DAR calculation based on mass differences. | High resolution and accuracy. | Requires denaturation of the antibody. |
| Mass Spectrometry (MS) | Determines the molecular weight of the intact ADC or its subunits to calculate the DAR. | Highly accurate and provides detailed structural information. | Can be complex for heterogeneous mixtures. |
| UV-Vis Spectroscopy | Calculates the average DAR based on the absorbance of the antibody and the payload at different wavelengths. | Simple and rapid. | Only provides an average DAR, not the distribution. |
In Vitro and In Vivo Performance Metrics
The following tables summarize typical data for ADCs with hydrophilic, non-cleavable linkers, providing a benchmark for what could be expected from an ADC utilizing a this compound containing linker.
Table 4.2.1: Representative In Vitro Cytotoxicity Data
| Cell Line (Antigen Expression) | ADC with Hydrophilic Non-cleavable Linker (IC50, nM) | ADC with Hydrophobic Non-cleavable Linker (IC50, nM) | Naked Antibody (IC50, nM) |
| High Antigen Expression | 0.1 - 1.0 | 0.5 - 5.0 | >1000 |
| Low Antigen Expression | 10 - 50 | 50 - 200 | >1000 |
| Antigen Negative | >1000 | >1000 | >1000 |
Data is hypothetical and based on trends reported in the literature.[12][13]
Table 4.2.2: Representative Pharmacokinetic Parameters in Rodent Models
| ADC Construct | Half-life (t½, hours) | Clearance (mL/hr/kg) | Area Under the Curve (AUC, µg*hr/mL) |
| ADC with Hydrophilic Non-cleavable Linker | 150 - 250 | 0.2 - 0.5 | 5000 - 10000 |
| ADC with Hydrophobic Non-cleavable Linker | 100 - 180 | 0.5 - 1.0 | 2000 - 6000 |
Data is hypothetical and based on trends reported in the literature.[14][15]
Visualizing the Core Concepts
Diagrams created using Graphviz (DOT language) help to illustrate the key processes and relationships in ADC synthesis and function.
Conclusion
The rational design of linkers is paramount to the development of safe and effective Antibody-Drug Conjugates. This compound presents a valuable building block for the construction of non-cleavable linkers, offering the potential to enhance the hydrophilicity and conformational stability of the resulting ADC. While specific public data on ADCs utilizing this compound is limited, the principles outlined in this guide provide a strong foundation for researchers to explore its incorporation. The hypothetical protocols and expected performance metrics serve as a starting point for the design and evaluation of novel ADCs with improved therapeutic properties. Further research into the structure-activity relationships of hydroxyproline-containing linkers will undoubtedly contribute to the advancement of next-generation ADC therapies.
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. adcreview.com [adcreview.com]
- 4. benchchem.com [benchchem.com]
- 5. High-resolution mass spectrometry confirms the presence of a hydroxyproline (Hyp) post-translational modification in the GGGGP linker of an Fc-fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 13726-69-7 [chemicalbook.com]
- 9. This compound CAS#: 13726-69-7 [m.chemicalbook.com]
- 10. What is Drug Antibody Ratio (DAR) in Biotherapeutics? [phenomenex.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetics of antibody-drug conjugates (ADCs) - ProteoGenix [proteogenix.science]
- 15. pubs.acs.org [pubs.acs.org]
The Role of Boc-Hyp-OH in Elucidating Protein Structure and Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of protein science, understanding the nuances of structure and stability is paramount for deciphering biological function and advancing therapeutic design. Among the myriad of amino acid modifications that govern protein architecture, the hydroxylation of proline to hydroxyproline (Hyp) stands out for its critical role in the stability of collagen, the most abundant protein in mammals. The protected amino acid derivative, N-Boc-trans-4-hydroxy-L-proline (Boc-Hyp-OH), serves as an indispensable tool for researchers to precisely incorporate hydroxyproline into synthetic peptides. This allows for detailed investigations into the forces that stabilize protein structures, particularly the collagen triple helix, and provides a powerful platform for the rational design of novel biomaterials and therapeutics. This technical guide provides an in-depth overview of the application of this compound in studying protein structure and stability, complete with quantitative data, detailed experimental protocols, and visual workflows.
The Significance of Hydroxyproline in Protein Stability
The presence of (2S,4R)-4-hydroxyproline (Hyp) in the Yaa position of the repeating Gly-Xaa-Yaa sequence is a hallmark of collagen and is crucial for its thermal stability.[1] The hydroxyl group of Hyp is not merely a passive addition; it actively participates in a network of water-mediated hydrogen bonds that "stitch" the three polypeptide chains of the collagen triple helix together.[1] This stabilization is highly specific to the 4R configuration of the hydroxyl group. The incorporation of its diastereomer, (2S,4S)-4-hydroxyproline, does not confer the same level of stability.[1]
The stabilizing effect is also position-dependent. While Hyp in the Yaa position significantly increases the melting temperature (Tm) of collagen-like peptides, its presence in the Xaa position can have a neutral or even destabilizing effect.[2][3] Furthermore, the regioisomer 3-hydroxyproline (3-Hyp), which also occurs naturally in collagen, has been shown to be destabilizing compared to proline, particularly when placed in the non-natural Yaa position.[2][3] These subtleties highlight the importance of precise placement of hydroxyproline residues to understand their structural contributions, a feat made possible through the use of this compound in solid-phase peptide synthesis.
Quantitative Analysis of Hydroxyproline's Effect on Stability
The impact of hydroxyproline on the stability of the collagen triple helix can be quantified by measuring the melting temperature (Tm) of synthetic collagen-like peptides. The following table summarizes key findings from studies that have utilized synthetic peptides to dissect the contributions of different hydroxyproline isomers and their positions.
| Peptide Sequence | Position of Hyp | Melting Temperature (Tm) in °C | Reference |
| (Pro-Pro-Gly)7 | None | 24 | [3] |
| (Pro-4-Hyp-Gly)7 | Yaa | 58 | [3] |
| (Pro-4-Hyp-Gly)3-Pro-Pro-Gly-(Pro-4-Hyp-Gly)3 | Yaa (partial) | 41 | [3] |
| (Pro-4-Hyp-Gly)3-3-Hyp-4-Hyp-Gly-(Pro-4-Hyp-Gly)3 | Xaa | 39 | [3] |
| (Pro-4-Hyp-Gly)3-Pro-3-Hyp-Gly-(Pro-4-Hyp-Gly)3 | Yaa | 26 | [3] |
Experimental Protocols
The study of peptides containing hydroxyproline involves a multi-step process, from their chemical synthesis to their biophysical characterization. This compound is a key reagent in the initial synthesis phase.
Boc-Based Solid-Phase Peptide Synthesis (SPPS) of a Collagen-Like Peptide
This protocol provides a general workflow for the manual synthesis of a collagen-like peptide using the Boc/Bzl protection strategy.
Materials:
-
Boc-amino acids (including this compound, Boc-Pro-OH, Boc-Gly-OH)
-
Merrifield resin (chloromethylated polystyrene)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HATU
-
1-Hydroxybenzotriazole (HOBt)
-
Dimethylformamide (DMF)
-
Isopropyl alcohol (IPA)
-
Scavengers (e.g., anisole, thioanisole) for cleavage
-
Anhydrous hydrofluoric acid (HF) for final cleavage (requires specialized apparatus)
Protocol:
-
Resin Preparation: Swell the Merrifield resin in DCM.
-
First Amino Acid Attachment: Esterify the C-terminal Boc-amino acid (e.g., Boc-Gly-OH) to the resin, often via its cesium salt to prevent racemization.
-
Deprotection: Remove the Boc protecting group from the N-terminus of the resin-bound amino acid by treating with a solution of 50% TFA in DCM for approximately 20-30 minutes.
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of 10% DIEA in DCM.
-
Coupling: Couple the next Boc-amino acid (e.g., this compound) by activating its carboxylic acid group with a coupling reagent like DCC/HOBt or HBTU in DMF. Allow the reaction to proceed for 2-4 hours.
-
Wash: Wash the resin thoroughly with DCM and IPA after each deprotection, neutralization, and coupling step to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, neutralization, and coupling cycles until the desired peptide sequence is assembled.
-
Cleavage: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid, such as anhydrous HF, in the presence of scavengers.
-
Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.
Analysis of Triple Helix Stability by Circular Dichroism (CD) Spectroscopy and Thermal Denaturation
CD spectroscopy is a powerful technique to assess the secondary structure of peptides and to monitor their thermal stability.
Materials:
-
Purified collagen-like peptide
-
Buffer (e.g., 50 mM acetic acid or phosphate-buffered saline, pH 7.4)
-
CD spectropolarimeter equipped with a temperature controller
-
Quartz cuvette with a 0.1 cm pathlength
Protocol:
-
Sample Preparation: Dissolve the lyophilized peptide in the chosen buffer to a final concentration of approximately 0.2 mg/mL. To promote triple helix formation, incubate the solution at 4°C for at least 24 hours prior to analysis.
-
CD Spectrum Acquisition:
-
Place the peptide solution in the quartz cuvette and equilibrate at a low temperature (e.g., 5°C).
-
Record a CD spectrum from 260 nm to 190 nm. A characteristic positive peak around 225 nm and a strong negative peak below 200 nm indicate the presence of a triple-helical conformation.
-
-
Thermal Denaturation (Melting Curve):
-
Monitor the CD signal at 225 nm as the temperature is increased at a controlled rate (e.g., 10°C/hour).
-
The signal will decrease as the triple helix denatures into random coils.
-
Plot the ellipticity at 225 nm as a function of temperature.
-
The melting temperature (Tm) is determined as the midpoint of the transition in this curve, often calculated from the maximum of the first derivative of the melting curve.
-
Visualizing Workflows and Concepts
Graphical representations of experimental workflows and the underlying scientific concepts can greatly aid in their comprehension. The following diagrams were generated using the DOT language.
Caption: Experimental workflow for studying protein stability using this compound.
Caption: Stabilizing effect of hydroxyproline in the collagen triple helix.
While this compound is a synthetic tool, the hydroxyproline it helps to incorporate is part of a larger metabolic and signaling context within the cell. For instance, the hydroxylation of proline residues on the Hypoxia-Inducible Factor 1 alpha (HIF-1α) is a key step in its degradation, linking protein stability to cellular oxygen sensing.[4]
Caption: Biological and research context of hydroxyproline.
Conclusion
This compound is a cornerstone reagent for any researcher investigating the structural biology of collagen or the broader principles of protein stability mediated by post-translational modifications. Its use in solid-phase peptide synthesis allows for the creation of precisely modified peptides, enabling detailed biophysical studies that have been instrumental in confirming the stabilizing role of 4-hydroxyproline and in exploring the effects of its various isomers and positional contexts. The combination of chemical synthesis with analytical techniques like circular dichroism provides a robust framework for quantifying the energetic contributions of individual residues to the overall stability of a protein structure. As the fields of drug development and biomaterial engineering continue to advance, the foundational knowledge gained from studies utilizing this compound will undoubtedly pave the way for the design of new molecules with tailored structural and functional properties.
References
- 1. Hydroxyproline in animal metabolism, nutrition, and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. The new insight into the role of hydroxyproline in metabolism of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective [frontiersin.org]
Methodological & Application
Application Notes and Protocols for Boc-Hyp-OH Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the solid-phase peptide synthesis (SPPS) of peptides containing hydroxyproline using tert-butyloxycarbonyl (Boc) chemistry. The protocols detailed herein cover all stages of the synthesis, from resin preparation to final peptide cleavage and analysis.
Introduction to Boc-SPPS for Hydroxyproline-Containing Peptides
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the efficient construction of peptide chains on an insoluble resin support. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a classical and robust approach, particularly advantageous for the synthesis of certain peptide sequences.[1] In this method, the α-amino group is temporarily protected by the acid-labile Boc group, which is removed with a moderate acid like trifluoroacetic acid (TFA).[2] Permanent side-chain protecting groups, typically benzyl-based, are employed to protect reactive side chains and are cleaved at the end of the synthesis with a strong acid, such as anhydrous hydrogen fluoride (HF).[2][3]
The incorporation of hydroxyproline (Hyp), a key component of collagen and other biologically active peptides, requires careful consideration of its hydroxyl side chain. To prevent unwanted side reactions during synthesis, the hydroxyl group of hydroxyproline is typically protected, for example, as a benzyl ether (Bzl). Therefore, for the purposes of this protocol, we will focus on the use of Boc-Hyp(Bzl)-OH .
Physicochemical Properties of Boc-Hyp(Bzl)-OH
A summary of the key physicochemical properties of the protected hydroxyproline derivative used in this protocol is presented in the table below.
| Property | Value |
| Synonym | N-Boc-O-benzyl-L-hydroxyproline |
| Molecular Formula | C₁₇H₂₃NO₅ |
| Molecular Weight | 321.37 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, DCM, and other common organic solvents for SPPS |
Experimental Protocols
The following sections provide detailed step-by-step protocols for the key stages of Boc-SPPS for peptides containing hydroxyproline.
Resin Preparation and Loading of the First Amino Acid
The synthesis begins with the attachment of the C-terminal amino acid to a suitable solid support. The Merrifield resin is a classic choice for Boc-SPPS.
Protocol 1: Attachment of the First Boc-Amino Acid to Merrifield Resin (Cesium Salt Method)
-
Resin Swelling: Swell the chloromethylated resin (Merrifield resin, 100-200 mesh, ~1.0 mmol/g substitution) in dimethylformamide (DMF) for 1-2 hours in a reaction vessel.
-
Cesium Salt Formation: In a separate flask, dissolve the first Boc-protected amino acid (2.0 equivalents relative to resin substitution) in a suitable solvent mixture (e.g., methanol/water). Neutralize the solution with a 20% aqueous solution of cesium carbonate (Cs₂CO₃) to a pH of 7.0.
-
Solvent Evaporation: Remove the solvent from the neutralized amino acid solution by rotary evaporation to obtain the Boc-amino acid cesium salt.
-
Resin Loading: Dissolve the dried Boc-amino acid cesium salt in DMF and add it to the swelled resin.
-
Coupling: Heat the reaction mixture to 50°C and agitate for 12-24 hours.
-
Washing: After the coupling is complete, wash the resin sequentially with DMF (3x), DMF/water (1:1) (3x), DMF (3x), and dichloromethane (DCM) (3x).
-
Drying: Dry the resin under vacuum.
Peptide Chain Elongation Cycle
The peptide chain is assembled in a cyclical manner, with each cycle adding one amino acid residue. A single cycle consists of Boc deprotection, neutralization, and coupling.
Protocol 2: Boc Deprotection
-
Resin Swelling: Swell the peptide-resin in DCM (10 mL/g of resin) for 30 minutes.
-
TFA Treatment: Drain the DCM and add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.[2]
-
Deprotection Reaction: Agitate the mixture for 30 minutes at room temperature to cleave the Boc protecting group.
-
Washing: Drain the TFA solution and wash the resin with DCM (3x) to remove residual acid.
Protocol 3: Neutralization
-
Base Treatment: Add a 10% solution of N,N-diisopropylethylamine (DIEA) in DCM to the deprotected peptide-resin.
-
Neutralization Reaction: Agitate the mixture for 10-15 minutes at room temperature.
-
Washing: Drain the neutralization solution and wash the resin with DCM (3x).
Protocol 4: Amino Acid Coupling (including Boc-Hyp(Bzl)-OH)
The choice of coupling reagent is critical for achieving high coupling efficiency. Uronium/aminium salt-based reagents like HBTU and HATU are highly effective.[4][5]
-
Activation of the Amino Acid: In a separate vessel, dissolve the Boc-amino acid (e.g., Boc-Hyp(Bzl)-OH) (3-4 equivalents relative to resin substitution) and a coupling reagent (e.g., HBTU) (3-4 equivalents) in DMF or NMP.[4]
-
Base Addition: Add DIEA (6-8 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.[4]
-
Coupling Reaction: Add the pre-activated amino acid solution to the neutralized peptide-resin. Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring the Coupling: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test (ninhydrin test). A negative Kaiser test (the beads remain colorless or yellow) indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
Cleavage and Deprotection
The final step in Boc-SPPS is the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups. This is typically achieved using anhydrous hydrogen fluoride (HF).[6][7]
Protocol 5: Standard HF Cleavage
Caution: Anhydrous HF is extremely toxic and corrosive and requires a specialized apparatus and stringent safety precautions.
-
N-Terminal Boc Removal: Before cleavage, ensure the N-terminal Boc group is removed using the deprotection protocol described above.[7] This prevents t-butylation of sensitive residues.
-
Resin Preparation: Place the dried peptide-resin in a specialized HF-resistant reaction vessel.
-
Scavenger Addition: Add a scavenger cocktail to the reaction vessel. The composition of the scavenger cocktail depends on the amino acid composition of the peptide (see Table 2). A common scavenger is anisole.[1]
-
HF Condensation: Cool the reaction vessel to -5 to 0°C. Condense anhydrous HF into the vessel.
-
Cleavage Reaction: Stir the mixture at 0°C for 1-2 hours.[1]
-
HF Evaporation: Evaporate the HF under a vacuum.
-
Peptide Precipitation: Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.
-
Peptide Isolation: Filter and dry the crude peptide.
-
Purification Preparation: Dissolve the crude peptide in an appropriate aqueous buffer for purification by reverse-phase HPLC.
Quantitative Data
The efficiency of each step in SPPS is crucial for the overall yield and purity of the final peptide. The following tables provide representative data for coupling efficiencies and common cleavage cocktails.
Table 1: Comparison of Common Coupling Reagents in Boc-SPPS
| Coupling Reagent | Typical Coupling Time | Relative Efficiency | Notes |
| DIC/HOBt | 1-4 hours | Good | Cost-effective but can be slower for sterically hindered couplings. |
| HBTU/DIEA | 30-60 minutes | Very Good | A reliable and efficient choice for most couplings.[4][5] |
| HATU/DIEA | 15-45 minutes | Excellent | Highly reactive and recommended for difficult or sterically hindered couplings.[4][5] |
Table 2: Common Scavenger Cocktails for HF Cleavage
| Scavenger(s) | Typical Concentration | Purpose |
| Anisole | 10% (v/v) | Traps carbocations generated from benzyl-type protecting groups. |
| p-Cresol | 5-10% (v/v) | Similar to anisole, acts as a carbocation scavenger. |
| Thioanisole | 5-10% (v/v) | Used for peptides containing Met to prevent S-alkylation and to reduce Met(O). |
| Ethanedithiol (EDT) | 2-5% (v/v) | Scavenger for Trp-containing peptides to prevent side reactions. |
Quality Control and Analysis
The purity and identity of the synthesized peptide must be confirmed using analytical techniques.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing the purity of the crude and purified peptide.[8] A C18 column with a water/acetonitrile gradient containing 0.1% TFA is commonly used. The peptide purity is determined by integrating the peak area of the target peptide relative to the total peak area at a specific wavelength (typically 214-220 nm).[9][10]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized peptide, verifying its identity.[10]
Visualizations
Diagrams of the Boc-SPPS Workflow
Caption: Overall workflow of Boc-SPPS for hydroxyproline-containing peptides.
Caption: The cyclical process of peptide chain elongation in Boc-SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 8. Analytical method development for synthetic peptide for purity and impurities content by UHPLC - Almac [almacgroup.com]
- 9. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 10. usp.org [usp.org]
Standard Procedure for Coupling Boc-Hyp-OH in Solid-Phase Peptide Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
In Solid-Phase Peptide Synthesis (SPPS), the efficient and reliable coupling of each amino acid residue is paramount to the successful synthesis of the target peptide. This document provides a detailed protocol for the coupling of N-α-tert-butyloxycarbonyl-4-hydroxy-L-proline (Boc-Hyp-OH), a crucial building block for peptides with unique structural and functional properties. The hydroxyl group on the proline ring presents specific challenges that necessitate optimized coupling procedures to ensure high yields and purity. These application notes outline the standard procedures, recommended coupling reagents, and reaction conditions for the successful incorporation of this compound into a peptide sequence using the Boc-SPPS strategy.
Core Principles of Boc-SPPS
Boc-SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid support (resin). The N-terminal α-amino group of the growing peptide chain is temporarily protected by the acid-labile Boc group. Each cycle of amino acid addition consists of three main steps:
-
Deprotection: Removal of the N-terminal Boc group, typically with trifluoroacetic acid (TFA).
-
Neutralization: Neutralization of the resulting trifluoroacetate salt to the free amine with a tertiary base.
-
Coupling: Activation of the C-terminus of the incoming Boc-protected amino acid and its subsequent reaction with the N-terminal amine of the resin-bound peptide.
This cycle is repeated until the desired peptide sequence is assembled.
Recommended Coupling Reagents for this compound
The choice of coupling reagent is critical for achieving high coupling efficiency while minimizing side reactions. For this compound, which contains a secondary amine within its proline ring and a hydroxyl group, the following classes of coupling reagents are recommended:
-
Carbodiimides: N,N'-Diisopropylcarbodiimide (DIC) is a commonly used carbodiimide in SPPS.[1] It is almost always used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) to suppress racemization and improve reaction rates.[1][2][3] The byproduct of DIC coupling, diisopropylurea, is soluble in common washing solvents, making it suitable for solid-phase synthesis.[2][3]
-
Uronium/Aminium Salts: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and provide rapid coupling.[2][4] HATU is generally considered more reactive and is preferred for sterically hindered couplings, offering a lower risk of epimerization.[2][5] These reagents require the presence of a non-nucleophilic base, typically N,N-diisopropylethylamine (DIEA), for activation.[4]
-
Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also very effective, particularly for difficult couplings. A key advantage of phosphonium reagents is that they do not cause guanidinylation of the N-terminal amino group, a potential side reaction with uronium salts when used in excess.
Experimental Workflow
The general workflow for a single coupling cycle of this compound in SPPS is depicted below.
Figure 1: General workflow for a single coupling cycle of this compound in Boc-SPPS.
Experimental Protocols
The following are detailed protocols for the coupling of this compound using different recommended reagents.
Materials and Equipment
-
This compound
-
Peptide synthesis resin (e.g., Merrifield, PAM) with a free N-terminal amine
-
Coupling reagents: HBTU, HATU, or DIC
-
Additives: HOBt
-
Bases: DIEA
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection solution: 25-50% TFA in DCM
-
Neutralization solution: 5-10% DIEA in DMF
-
Washing solvents: DMF, DCM, Isopropanol (IPA)
-
Solid-phase peptide synthesis reaction vessel
-
Shaker or automated peptide synthesizer
-
Reagents for monitoring coupling completion (e.g., Kaiser test reagents)
Protocol 1: Coupling with HBTU/DIEA
-
Resin Preparation: Swell the resin-bound peptide in DMF for at least 30 minutes.
-
Boc Deprotection: Treat the resin with 25-50% TFA in DCM for 1-2 minutes, drain, and then treat again with the same solution for 20-30 minutes.
-
Washing: Wash the resin thoroughly with DCM (3x), IPA (2x), and DMF (3x).
-
Neutralization: Treat the resin with 5-10% DIEA in DMF for 2-5 minutes (repeat twice). Wash the resin with DMF (3x).
-
Activation Solution: In a separate vessel, dissolve this compound (2-3 equivalents), HBTU (2-3 equivalents), and HOBt (2-3 equivalents, optional but recommended) in DMF.
-
Activation: Add DIEA (4-6 equivalents) to the activation solution and vortex for 1-2 minutes.[4]
-
Coupling: Add the activated amino acid solution to the deprotected and neutralized resin.
-
Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.[4]
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
Protocol 2: Coupling with HATU/DIEA
-
Resin Preparation, Deprotection, and Neutralization: Follow steps 1-4 from Protocol 1.
-
Activation Solution: In a separate vessel, dissolve this compound (2-3 equivalents) and HATU (2-3 equivalents) in DMF.
-
Activation: Add DIEA (4-6 equivalents) to the activation solution and vortex for 1-2 minutes.
-
Coupling: Immediately add the activated amino acid solution to the deprotected and neutralized resin.
-
Reaction: Agitate the reaction vessel for 30-60 minutes at room temperature.[4]
-
Monitoring: Monitor the reaction completion with the Kaiser test.
-
Washing: Wash the resin as described in Protocol 1.
Protocol 3: Coupling with DIC/HOBt
-
Resin Preparation, Deprotection, and Neutralization: Follow steps 1-4 from Protocol 1.
-
Solution Preparation: In a separate vessel, dissolve this compound (2-3 equivalents) and HOBt (2-3 equivalents) in DMF.
-
Coupling: Add the this compound/HOBt solution to the deprotected and neutralized resin.
-
Initiation: Add DIC (2-3 equivalents) to the reaction vessel.
-
Reaction: Agitate the reaction vessel for 2-4 hours at room temperature.[4]
-
Monitoring: Monitor the reaction completion with the Kaiser test.
-
Washing: Wash the resin as described in Protocol 1.
Quantitative Data Summary
The following table summarizes the recommended quantitative parameters for the coupling of this compound with various reagents. These values are intended as a guideline and may require optimization based on the specific peptide sequence and resin.
| Coupling Reagent | This compound (eq.) | Reagent (eq.) | Additive (eq.) | Base (eq.) | Reaction Time (min) | Relative Efficiency |
| HBTU | 2-3 | 2-3 | HOBt (2-3) | DIEA (4-6) | 60-120 | High |
| HATU | 2-3 | 2-3 | - | DIEA (4-6) | 30-60 | Very High |
| DIC/HOBt | 2-3 | DIC (2-3) | HOBt (2-3) | - | 120-240 | Good |
Troubleshooting and Side Reactions
-
Incomplete Coupling: A positive Kaiser test (blue beads) indicates incomplete coupling. This can be addressed by a second coupling step (recoupling) with a fresh batch of activated this compound.
-
Racemization: While less of a concern for proline derivatives compared to other amino acids, the use of HOBt or HOAt as an additive is recommended to suppress any potential epimerization, especially with carbodiimide-based methods.[1][2]
-
Side-Chain Reactions: The hydroxyl group of hydroxyproline is generally stable under standard Boc-SPPS conditions. However, for sensitive sequences or prolonged coupling times, protection of the hydroxyl group (e.g., as a benzyl ether) may be considered, although it is not typically necessary.
-
Guanidinylation: When using uronium/aminium reagents like HBTU and HATU, it is important to avoid a large excess of the coupling reagent relative to the carboxylic acid component, as this can lead to the capping of the N-terminal amine through guanidinylation.
Conclusion
The successful incorporation of this compound in Boc-SPPS is readily achievable with the appropriate choice of coupling reagents and optimized protocols. Uronium salts such as HBTU and HATU generally offer faster and more efficient couplings compared to carbodiimide-based methods.[4][5] Careful monitoring of the reaction completion and adherence to the outlined procedures will ensure the synthesis of high-quality hydroxyproline-containing peptides for various research and development applications.
References
Application Notes and Protocols for the Coupling of Boc-Hyp-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butyloxycarbonyl-4-hydroxy-L-proline (Boc-Hyp-OH) is a crucial building block in the synthesis of peptides and peptidomimetics. The secondary amine within the pyrrolidine ring and the hydroxyl group on the C4 position introduce unique conformational constraints and potential for hydrogen bonding, making it a valuable residue for designing biologically active molecules. However, the selection of an appropriate coupling reagent is critical to ensure efficient peptide bond formation while minimizing side reactions, particularly racemization. These application notes provide a comprehensive guide to recommended coupling reagents and detailed protocols for the successful incorporation of this compound into peptide sequences.
Recommended Coupling Reagents
The choice of coupling reagent significantly impacts the yield, purity, and stereochemical integrity of the final peptide. For this compound, the ideal reagent should facilitate efficient acylation without promoting racemization of the activated carboxyl group. Below is a summary of recommended coupling reagents, categorized by their class.
| Coupling Reagent Class | Reagent (Abbreviation) | Additive | Base | Key Characteristics |
| Carbodiimides | N,N'-Diisopropylcarbodiimide (DIC) | 1-Hydroxybenzotriazole (HOBt) or OxymaPure® | N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) | Cost-effective and widely used. The addition of HOBt or OxymaPure is essential to suppress racemization by forming a less reactive active ester intermediate.[1][2][3] |
| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) | 1-Hydroxybenzotriazole (HOBt) | N,N-Diisopropylethylamine (DIPEA) | Water-soluble byproducts are easily removed during workup, making it suitable for solution-phase synthesis.[4][5] | |
| Onium Salts (Aminium/Uronium) | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) | - | N,N-Diisopropylethylamine (DIPEA) | Highly efficient and fast-acting, forming an HOBt active ester in situ.[2][4][5] Considered a low-racemization reagent.[3] |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) | - | N,N-Diisopropylethylamine (DIPEA) | More reactive than HBTU, particularly effective for sterically hindered couplings.[2][6] The HOAt active ester is more reactive and less prone to racemization than the HOBt ester.[3] | |
| Phosphonium Salts | Benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) | - | N,N-Diisopropylethylamine (DIPEA) | Highly effective but produces the carcinogenic byproduct hexamethylphosphoramide (HMPA).[7][8] |
| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP®) | - | N,N-Diisopropylethylamine (DIPEA) | A safer alternative to BOP that does not produce HMPA.[2][7][8] |
Experimental Protocols
The following are detailed protocols for the coupling of this compound using representative reagents. These protocols are designed for solid-phase peptide synthesis (SPPS) but can be adapted for solution-phase synthesis.
Protocol 1: DIC/HOBt Mediated Coupling
This is a classic and reliable method for minimizing racemization.[1] The pre-activation of the carboxylic acid with DIC and HOBt forms an active ester that is less susceptible to epimerization.
Materials:
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
N-terminal deprotected peptide-resin
Procedure:
-
Resin Preparation: Swell the N-terminal deprotected peptide-resin in DMF for 30 minutes. Drain the solvent.
-
Amino Acid Activation: In a separate reaction vessel, dissolve this compound (2.0 eq. relative to resin substitution) and HOBt (2.0 eq.) in anhydrous DMF.
-
Add DIC (2.0 eq.) to the amino acid solution and allow it to pre-activate for 10-15 minutes at room temperature.
-
Coupling: Add the pre-activated this compound solution to the swollen resin.
-
Add DIPEA (4.0 eq.) to the reaction mixture to neutralize any residual acid and facilitate the coupling.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test (ninhydrin test) to monitor the completion of the coupling reaction.[4] A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction.
-
Washing: Upon completion, drain the reaction solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).
Protocol 2: HBTU In Situ Activation and Coupling
HBTU is a highly efficient coupling reagent that allows for rapid amide bond formation with minimal racemization.[4] This protocol involves in situ activation, where the amino acid, coupling reagent, and base are added directly to the resin.
Materials:
-
This compound
-
HBTU
-
DIPEA
-
DMF, anhydrous
-
DCM, anhydrous
-
N-terminal deprotected peptide-resin
Procedure:
-
Resin Preparation: Swell the N-terminal deprotected peptide-resin in DMF for 30 minutes. Drain the solvent.
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (2.0 eq. relative to resin substitution) and HBTU (1.95 eq.) in anhydrous DMF.
-
Coupling: Add the this compound/HBTU solution to the swollen resin.
-
Add DIPEA (4.0 eq.) to the reaction vessel.
-
Agitate the mixture for 30-60 minutes at room temperature.
-
Monitoring: Perform a Kaiser test to monitor the reaction's completion.[4]
-
Washing: Once the reaction is complete, drain the solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).
Mechanism of Peptide Bond Formation
The fundamental principle behind using coupling reagents is the activation of the carboxylic acid group of this compound to make it susceptible to nucleophilic attack by the N-terminal amine of the peptide chain. The general mechanism is depicted below.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Levels of Racemization | Over-activation of the amino acid; use of a strong, unhindered base; high reaction temperature.[1][6] | - Use a carbodiimide method with an additive like HOBt or OxymaPure.[1] - Switch from DIPEA to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[6] - Perform the coupling at a lower temperature (e.g., 0°C).[1][6] |
| Incomplete or Slow Coupling | Steric hindrance from the proline ring of hydroxyproline; poor resin swelling. | - Use a more powerful coupling reagent such as HATU.[6] - Increase the coupling time and monitor with the Kaiser test. - Ensure the resin is adequately swollen before coupling. |
| Formation of Side Products | Reaction of the coupling reagent with the solvent or other components; impurities in reagents. | - Use fresh, high-quality reagents and anhydrous solvents.[1] - Optimize the stoichiometry to avoid excess coupling reagents or base.[1] |
By selecting the appropriate coupling reagent and carefully controlling the reaction conditions, researchers can successfully incorporate this compound into their peptide sequences with high yield and purity.
References
Application Notes and Protocols for the Incorporation of Boc-Hyp-OH via DIC/HOBt Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-standard amino acids into peptide sequences is a critical strategy in modern drug discovery and development. Hydroxyproline (Hyp), a key component of collagen, imparts unique conformational constraints on peptides, influencing their stability, structure, and biological activity.[1] The tert-butyloxycarbonyl (Boc) protected form of trans-4-hydroxy-L-proline (Boc-Hyp-OH) is a commonly used building block in solid-phase peptide synthesis (SPPS).
This document provides detailed application notes and protocols for the incorporation of this compound into peptide chains using the N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) coupling method. This method is a widely used, cost-effective approach for peptide bond formation. However, specific considerations, particularly regarding potential side reactions associated with hydroxyproline, are crucial for successful synthesis.
Overview of the DIC/HOBt Coupling Method
The DIC/HOBt coupling method is a cornerstone of peptide synthesis. DIC, a liquid carbodiimide, is easier to handle than its solid counterpart, DCC, and the resulting urea byproduct is more soluble in common organic solvents, simplifying its removal.[2] HOBt is an additive that, when reacted with the DIC-activated amino acid, forms an active ester intermediate. This intermediate enhances coupling efficiency and, crucially, is intended to suppress racemization of the activated amino acid.[2][3]
Key Considerations for this compound Incorporation
While the DIC/HOBt method is generally robust, the unique structure of hydroxyproline presents specific challenges that researchers must address to ensure the synthesis of high-quality peptides.
Hydroxyl Group Protection
A primary consideration is whether to protect the hydroxyl group of the hydroxyproline side chain.
-
Unprotected Hydroxyl Group: In many standard Boc-SPPS protocols, the hydroxyl group of serine, threonine, and hydroxyproline is often left unprotected.[4] This approach simplifies the synthesis by avoiding an additional protection/deprotection step. However, it carries the risk of O-acylation , where the activated C-terminus of the incoming amino acid acylates the hydroxyl group of the hydroxyproline residue. This can lead to the formation of branched peptide impurities. While O-acylation can be minimized by careful control of reaction conditions, it remains a potential side reaction. The impact of O-acylation on the final peptide's structure and function can be significant, potentially altering its biological activity and stability.[5][6]
-
Protected Hydroxyl Group: To eliminate the risk of O-acylation, a protected version of Boc-hydroxyproline, such as Boc-Hyp(Bzl)-OH , can be utilized. The benzyl (Bzl) ether protecting group is stable under the conditions of Boc-SPPS and is typically removed during the final cleavage of the peptide from the resin with strong acids like HF or TFMSA. The use of a protected hydroxyproline derivative is the recommended approach for complex syntheses or when the complete absence of O-acylation byproducts is critical.
Racemization
A significant and often overlooked side reaction during the coupling of hydroxyproline derivatives is racemization , particularly when HOBt is used as an additive. Studies have shown that the presence of HOBt can catalyze the racemization of proline and hydroxyproline esters.[7][8] This can lead to the incorporation of D-hydroxyproline into the peptide chain, resulting in diastereomeric impurities that are often difficult to separate from the desired product and can drastically alter the peptide's biological properties.
Mitigation Strategies for Racemization:
-
Alternative Additives: Consider using HOBt alternatives that have been shown to reduce racemization, such as OxymaPure®.
-
Alternative Coupling Reagents: For critical applications, employing coupling reagents known for low racemization, such as phosphonium (PyBOP, PyAOP) or aminium/uronium (HBTU, HATU, HCTU) salts, may be preferable.[9][10]
-
Solvent Choice: The choice of solvent can also influence the extent of racemization. Dichloromethane (DCM) has been suggested as a solvent that may reduce HOBt-induced racemization compared to dimethylformamide (DMF).[7]
Data Presentation
The following tables summarize key quantitative data for consideration when planning the synthesis of hydroxyproline-containing peptides.
Table 1: Comparison of Coupling Reagent Performance for Sterically Hindered Amino Acids
| Coupling Reagent/Method | Typical Coupling Yield (%) | Purity (%) | Racemization Risk | Key Considerations |
| HATU/DIPEA | 95 - 99 | > 95 | Low | Highly efficient for hindered couplings; rapid reaction times.[4] |
| HBTU/DIPEA | 90 - 98 | > 95 | Low | A reliable and widely used reagent, though slightly less reactive than HATU.[4] |
| DIC/HOBt | Good | Variable | Moderate to High (for Hyp) | Cost-effective, but can be slower and poses a significant risk of racemization for hydroxyproline.[7][9] |
| DIC/OxymaPure | 92 - 97 | > 95 | Very Low | OxymaPure enhances coupling efficiency and effectively suppresses racemization; a safer alternative to HOBt.[4] |
| PyBOP/DIPEA | 88 - 95 | > 90 | Low to Moderate | A phosphonium salt-based reagent, effective but may be less so than HATU/HCTU for extremely hindered couplings. |
Note: Data is extrapolated from studies on other sterically hindered amino acids and serves as a general guideline. Actual results will vary based on the specific peptide sequence and reaction conditions.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Synonym | trans-N-(tert-Butoxycarbonyl)-4-hydroxy-L-proline, Boc-L-hydroxyproline |
| Molecular Formula | C₁₀H₁₇NO₅ |
| Molecular Weight | 231.25 g/mol |
| CAS Number | 13726-69-7 |
| Appearance | White to off-white crystalline powder |
| Melting Point | 123-127 °C |
Experimental Protocols
The following protocols provide a general framework for the incorporation of this compound using the DIC/HOBt coupling method in manual solid-phase peptide synthesis. Optimization may be required based on the specific peptide sequence and resin.
Protocol 1: Standard DIC/HOBt Coupling of this compound (Unprotected Hydroxyl)
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIEA)
-
Ninhydrin test reagents
Procedure:
-
Resin Swelling and Deprotection:
-
Swell the resin in DCM for 30 minutes, followed by washing with DMF.
-
Perform Boc deprotection using 50% Trifluoroacetic Acid (TFA) in DCM.
-
Wash the resin thoroughly with DCM and DMF.
-
-
Neutralization:
-
Neutralize the resin with a 5-10% solution of DIEA in DMF (2 x 2 minutes).
-
Wash the resin with DMF to remove excess base.
-
-
Amino Acid Activation and Coupling:
-
In a separate reaction vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HOBt (3-5.5 equivalents) in DMF.
-
Add the amino acid/HOBt solution to the neutralized resin.
-
Add DIC (3-5.5 equivalents) to the reaction vessel.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Monitoring the Coupling Reaction:
-
Take a small sample of resin beads and wash them thoroughly.
-
Perform a ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
-
Washing:
-
Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF and DCM.
-
Protocol 2: Coupling of Boc-Hyp(Bzl)-OH
The protocol for coupling Boc-Hyp(Bzl)-OH is identical to Protocol 1, with the substitution of Boc-Hyp(Bzl)-OH for this compound. This approach eliminates the risk of O-acylation.
Mandatory Visualizations
Caption: Workflow for a single coupling cycle of this compound in SPPS.
Caption: Reaction pathway and potential side reactions in DIC/HOBt coupling of this compound.
Conclusion and Recommendations
The DIC/HOBt coupling method provides a viable and economical approach for the incorporation of this compound in solid-phase peptide synthesis. However, researchers must be acutely aware of the potential for significant side reactions, most notably racemization catalyzed by HOBt and O-acylation of the unprotected hydroxyl group.
For routine syntheses where a low level of diastereomeric impurity may be tolerable and can be removed during purification, the standard protocol with an unprotected this compound may be sufficient. However, for the synthesis of therapeutic peptides or in cases where high stereochemical purity is paramount, the following recommendations should be considered:
-
Protect the Hydroxyl Group: The use of Boc-Hyp(Bzl)-OH is strongly recommended to prevent O-acylation.
-
Consider Alternative Additives and Reagents: To mitigate the risk of racemization, replacing HOBt with OxymaPure® or employing alternative coupling reagents such as HATU, HCTU, or PyBOP should be evaluated.
-
Thorough Purification and Analysis: Regardless of the chosen method, rigorous purification of the final peptide by reverse-phase HPLC is essential. The purity and stereochemical integrity of the peptide should be confirmed by mass spectrometry and chiral amino acid analysis.
By carefully considering these factors and implementing the appropriate strategies, researchers can successfully incorporate hydroxyproline into their peptide sequences and harness its unique properties for the development of novel therapeutics and research tools.
References
- 1. Structural aspects of hydroxyproline-containing proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. O-Acylation of Hydroxyproline Residues: Effect on Peptide Bond Isomerization and Collagen Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. O-acylation of hydroxyproline residues: effect on peptide-bond isomerization and collagen stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Deprotection of Boc-Hyp-OH using Trifluoroacetic Acid in Dichloromethane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from N-Boc-4-hydroxyproline (Boc-Hyp-OH) using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide synthesis and the preparation of complex molecules.[1][2][3] Its popularity stems from its stability under a range of reaction conditions and its facile cleavage under acidic conditions.[4][5] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and highly effective reagent system for Boc deprotection, typically affording clean and rapid removal of the protecting group.[5][6]
This protocol focuses on the deprotection of this compound, a key chiral building block in the synthesis of various pharmaceuticals and biologically active compounds. The procedure is critical for exposing the secondary amine of the hydroxyproline ring for subsequent coupling reactions.
Reaction Mechanism
The acid-catalyzed deprotection of a Boc-protected amine proceeds through a well-established mechanism.[7] The reaction is initiated by the protonation of the carbamate oxygen by TFA. Subsequent cleavage of the tert-butyl-oxygen bond results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. This unstable carbamic acid rapidly decarboxylates to yield the free amine and carbon dioxide.[7] Under the acidic reaction conditions, the newly formed amine is protonated to give the corresponding trifluoroacetate salt.[7]
Caption: Acid-catalyzed mechanism for the deprotection of this compound.
Experimental Protocols
Materials and Reagents
-
N-Boc-4-hydroxyproline (this compound)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Diethyl ether
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Appropriate TLC eluent (e.g., 9:1 DCM/Methanol)
-
Ninhydrin stain for visualization
Protocol 1: Standard Boc Deprotection of this compound
This protocol is a widely used method for efficient Boc deprotection.
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound in anhydrous DCM. A typical concentration ranges from 0.1 to 0.5 M.
-
Addition of TFA: Cool the solution to 0 °C using an ice bath. Slowly add TFA to the stirred solution. The volume of TFA can be varied, with common ratios of TFA to DCM ranging from 1:4 (20% TFA) to 1:1 (50% TFA).[6][8]
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the solution for 30 minutes to 2 hours. The reaction is typically complete within this timeframe.[5][6]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The disappearance of the starting material and the appearance of a new, more polar spot at the baseline (which stains positive with ninhydrin) indicates the formation of the free amine.
-
Work-up: a. Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[6][9] b. The resulting residue is the trifluoroacetate salt of hydroxyproline, which can often be used directly in the next step without further purification. c. If the free amine is required, dissolve the residue in water and carefully neutralize the solution with a saturated aqueous solution of NaHCO₃ until effervescence ceases (pH ~8). d. The aqueous layer can then be washed with an organic solvent like diethyl ether to remove any organic impurities. The aqueous solution containing the zwitterionic hydroxyproline can then be used or lyophilized.
Data Presentation: Summary of Reaction Conditions
The efficiency of the Boc deprotection can be influenced by the concentration of TFA and the reaction time. The following table summarizes typical conditions.
| Parameter | Condition A | Condition B | Condition C |
| TFA in DCM (v/v) | 25%[6] | 50%[6][8] | Neat TFA |
| Temperature | Room Temperature | 0 °C to Room Temp | Room Temperature |
| Reaction Time | 1 - 2 hours[6] | 30 - 60 minutes | 15 - 30 minutes |
| Typical Outcome | High yield, clean conversion | Faster reaction, high yield | Very rapid, for less sensitive substrates |
Experimental Workflow
The following diagram illustrates the general workflow for the deprotection of this compound.
Caption: Experimental workflow for this compound deprotection.
Analytical Methods for Monitoring
-
Thin-Layer Chromatography (TLC): TLC is the most common and convenient method to monitor the reaction's progress.[4] The starting material (this compound) will have a certain Rf value, while the deprotected product (hydroxyproline) is highly polar and will typically remain at the baseline on a silica gel plate. A ninhydrin stain can be used to visualize the primary/secondary amine of the product, which will appear as a colored spot.
-
Mass Spectrometry (MS): For more precise monitoring, mass spectrometry can be employed to observe the disappearance of the mass corresponding to this compound and the appearance of the mass for hydroxyproline.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the complete removal of the Boc group by observing the disappearance of the characteristic peak for the tert-butyl protons (a singlet around 1.4 ppm).
Troubleshooting and Safety Precautions
-
Incomplete Reaction: If TLC indicates the presence of starting material after the standard reaction time, the reaction can be stirred for a longer duration, or a higher concentration of TFA can be used.
-
Work-up Issues: The deprotected hydroxyproline is highly water-soluble. Therefore, extraction of the free amine from the aqueous phase into an organic solvent is generally not feasible. If the free amine is needed in a solid form, lyophilization of the neutralized aqueous solution is recommended.
-
Safety: Trifluoroacetic acid is a strong, corrosive acid. Always handle TFA in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reactions involving TFA should be performed with care, and the quenching step with a base should be done slowly to control the exotherm and gas evolution.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. microsaic.com [microsaic.com]
Step-by-Step Guide for Boc-SPPS with Hydroxyproline: Application Notes and Protocols for Researchers
For Immediate Release
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the solid-phase peptide synthesis (SPPS) of peptides containing hydroxyproline using tert-butyloxycarbonyl (Boc) chemistry. Detailed experimental protocols, data presentation, and workflow visualizations are included to facilitate the successful synthesis of hydroxyproline-containing peptides.
Introduction
Boc-based solid-phase peptide synthesis remains a robust and valuable technique for the preparation of various peptides, including those incorporating non-canonical amino acids like hydroxyproline.[1] Hydroxyproline is a critical component of collagen and other structural proteins, making peptides containing this residue of significant interest in biomaterials, drug delivery, and therapeutic development.[2] The secondary hydroxyl group of hydroxyproline necessitates side-chain protection to prevent unwanted side reactions during synthesis. In Boc-SPPS, the benzyl (Bzl) ether is a commonly used protecting group for the hydroxyl moiety of hydroxyproline, in the form of Boc-Hyp(Bzl)-OH.[3] This application note details the step-by-step procedure for the successful incorporation of Boc-Hyp(Bzl)-OH into a peptide sequence.
Core Principles of Boc-SPPS
The Boc/Bzl protection strategy in SPPS involves the use of the acid-labile Boc group for the temporary protection of the Nα-amino group and more acid-stable protecting groups, such as benzyl-based ethers, for the side chains.[4] The Boc group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA), while the side-chain protecting groups and the peptide-resin linkage are cleaved with a much stronger acid, such as anhydrous hydrogen fluoride (HF), at the end of the synthesis.[3][5]
A typical cycle of Boc-SPPS involves the following key steps:
-
Deprotection: Removal of the Nα-Boc group.
-
Neutralization: Neutralization of the resulting trifluoroacetate salt to the free amine.
-
Coupling: Acylation of the free amine with the next Boc-protected amino acid.
-
Washing: Thorough washing of the resin to remove excess reagents and byproducts.
This cycle is repeated until the desired peptide sequence is assembled.
Experimental Protocols
This section provides detailed methodologies for the manual Boc-SPPS of a peptide containing hydroxyproline.
Materials and Reagents
-
Resin: Merrifield resin (for C-terminal acid) or MBHA resin (for C-terminal amide), pre-loaded with the C-terminal amino acid.
-
Boc-Amino Acids: Including Boc-Hyp(Bzl)-OH.
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA).
-
Deprotection Reagent: 50% (v/v) Trifluoroacetic acid (TFA) in DCM.
-
Neutralization Reagent: 5-10% (v/v) N,N-Diisopropylethylamine (DIEA) in DCM or DMF.
-
Coupling Reagents:
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HOBt (1-Hydroxybenzotriazole)
-
DIC (N,N'-Diisopropylcarbodiimide)
-
-
Cleavage Cocktail: Anhydrous Hydrogen Fluoride (HF) and a scavenger such as anisole. (Caution: HF is extremely hazardous and requires specialized equipment and safety precautions).
-
Precipitation/Washing: Cold diethyl ether.
Step 1: Resin Preparation and Swelling
-
Place the pre-loaded resin in a reaction vessel.
-
Wash the resin with DMF (3 x 10 mL/g of resin) to remove impurities.
-
Swell the resin in DCM (10 mL/g of resin) for at least 30 minutes.
Step 2: Nα-Boc Deprotection
-
Drain the DCM from the swollen resin.
-
Add the deprotection solution (50% TFA in DCM, 10 mL/g of resin).
-
Agitate the resin for 2 minutes and drain the solution.[6]
-
Add a fresh portion of the deprotection solution.
-
Agitate the mixture for 30 minutes.[6]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x), IPA (2x), and DCM (3x) to remove residual acid.[7]
Step 3: Neutralization
-
Add the neutralization solution (5-10% DIEA in DCM, 10 mL/g of resin) to the resin.
-
Agitate for 2 minutes and drain.[8]
-
Repeat the neutralization step one more time.
-
Wash the resin with DCM (3x) to remove excess base.
Step 4: Coupling of Boc-Hyp(Bzl)-OH
Due to the cyclic nature of hydroxyproline, its coupling can be sterically hindered. Therefore, the use of efficient coupling reagents is recommended.
Using HBTU/HOBt:
-
In a separate vessel, dissolve Boc-Hyp(Bzl)-OH (3 equivalents relative to resin substitution), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the amino acid solution to activate it.
-
Immediately add the activated solution to the neutralized resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[7]
-
Monitor the completion of the reaction using the Kaiser test. For coupling to a secondary amine like proline or hydroxyproline, the isatin test is a more reliable alternative.[9] A negative test indicates a complete reaction.
-
If the coupling is incomplete, the coupling step can be repeated (double coupling).
-
Once the coupling is complete, drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
Step 5: Repetition of the Synthesis Cycle
Repeat steps 2-4 for each subsequent amino acid to be incorporated into the peptide chain.
Step 6: Final Cleavage and Deprotection
Caution: This step involves the use of anhydrous HF, which is highly corrosive and toxic. It must be performed in a specialized HF cleavage apparatus within a certified fume hood by trained personnel.
-
Dry the fully assembled peptide-resin under vacuum.
-
Place the dried resin in the reaction vessel of the HF apparatus.
-
Add a scavenger, such as anisole (typically 10% v/v), to the resin.[7]
-
Cool the reaction vessel to 0°C.
-
Carefully condense anhydrous HF into the vessel.
-
Stir the mixture at 0°C for 1-2 hours.[7] This step cleaves the peptide from the resin and removes the benzyl protecting group from the hydroxyproline side chain, along with other side-chain protecting groups.
-
Evaporate the HF under a vacuum.
-
Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.
-
Filter and dry the crude peptide.
Step 7: Peptide Purification and Analysis
The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.
Data Presentation
The efficiency of each step in the synthesis is crucial for the final yield and purity of the peptide. The following tables summarize key quantitative parameters.
Table 1: Reagent Equivalents and Reaction Times for a Single Coupling Cycle
| Step | Reagent | Equivalents (relative to resin loading) | Reaction Time |
| Deprotection | 50% TFA in DCM | - | 2 min + 30 min |
| Neutralization | 5-10% DIEA in DCM | - | 2 x 2 min |
| Coupling | Boc-Hyp(Bzl)-OH | 3 | 1-2 hours |
| HBTU/HOBt | 3 | 1-2 hours | |
| DIEA | 6 | 1-2 hours |
Table 2: Typical Coupling Efficiencies for Sterically Hindered Amino Acids
| Coupling Reagent | Expected Coupling Efficiency | Notes |
| DIC/HOBt | Good | Can be slower for hindered couplings. |
| HBTU/HOBt | Very Good | A reliable choice for most couplings, including hydroxyproline. |
| HATU | Excellent | Highly recommended for particularly difficult or sterically hindered couplings. |
Note: Coupling efficiencies should be monitored at each step using a qualitative test like the Kaiser or isatin test. For quantitative assessment, a small aliquot of the resin can be cleaved and analyzed by HPLC.
Mandatory Visualizations
Workflow for Boc-SPPS Cycle
Caption: A single cycle of the Boc-SPPS workflow for the incorporation of an amino acid.
Chemical Steps in Boc-SPPS with Hydroxyproline
Caption: Key chemical transformations in a single Boc-SPPS cycle with hydroxyproline.
References
- 1. Modifications of solid phase peptide synthesis to obtain homogeneous oligoprolines in high yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.pku.edu.cn [chem.pku.edu.cn]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. Convenient Synthesis of Collagen-Related Tripeptides for Segment Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
Application Notes and Protocols for the Solution-Phase Synthesis of Peptides with Boc-Hyp-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyproline (Hyp) is a non-proteinogenic amino acid that is a critical component of collagen, contributing significantly to the stability of the collagen triple helix. The incorporation of hydroxyproline into synthetic peptides is of great interest for the development of novel therapeutics, biomaterials, and research tools. Peptides containing hydroxyproline are explored for their potential in tissue regeneration, as enzyme inhibitors, and in the study of collagen-related diseases.
This document provides detailed application notes and protocols for the solution-phase synthesis of peptides incorporating N-tert-butyloxycarbonyl-4-hydroxy-L-proline (Boc-Hyp-OH). Solution-phase peptide synthesis (SPPS) offers advantages for large-scale synthesis and for peptides that may be difficult to assemble on a solid support. The protocols outlined below utilize common coupling reagents and provide a framework for the successful synthesis of hydroxyproline-containing peptides.
Data Presentation: Representative Reaction Parameters
The following table summarizes representative reaction parameters and expected outcomes for the solution-phase synthesis of a dipeptide, Boc-Hyp-Xaa-OR (where Xaa is any amino acid and R is a carboxyl-protecting group), using different coupling reagents. These values are based on typical yields for proline and other sterically hindered amino acids and should be considered as a general guide.[1] Optimization may be required for specific peptide sequences.
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (h) | Typical Yield (%) | Typical Purity (%) |
| DCC | HOBt | NMM/DIPEA | DCM/DMF | 12-24 | ~85 | >95 |
| HBTU | HOBt | DIPEA | DMF | 2-4 | >90 | >95 |
| PyBOP | HOBt | DIPEA | DMF | 2-4 | >90 | >95 |
Experimental Protocols
The following protocols describe the synthesis of a model dipeptide, Boc-Hyp-Ala-OMe, using two common coupling methods.
Protocol 1: Dipeptide Synthesis using DCC/HOBt
This protocol employs the widely used carbodiimide coupling method.[2][3]
Materials:
-
This compound
-
L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Amine Component:
-
Dissolve H-Ala-OMe·HCl (1.1 eq) in a minimal amount of DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add NMM or DIPEA (1.1 eq) dropwise and stir for 20 minutes at 0 °C to neutralize the hydrochloride salt.
-
-
Activation of this compound:
-
In a separate flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add a solution of DCC (1.1 eq) in DCM dropwise to the this compound solution.
-
Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
-
Coupling Reaction:
-
Add the neutralized H-Ala-OMe solution from step 1 to the activation mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Dilute the filtrate with EtOAc.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by flash column chromatography on silica gel.[2]
-
Protocol 2: Dipeptide Synthesis using HBTU
This protocol utilizes a more rapid and often higher-yielding phosphonium-based coupling reagent.[2]
Materials:
-
This compound
-
L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (1-Hydroxybenzotriazole)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Preparation of the Amine Component:
-
Prepare the free base of H-Ala-OMe as described in Protocol 1, step 1.
-
-
Coupling Reaction:
-
In a separate flask, dissolve this compound (1.0 eq), HBTU (1.0 eq), and HOBt (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the mixture and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the neutralized H-Ala-OMe solution to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with EtOAc.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[2]
-
Protocol 3: Boc-Deprotection for Chain Elongation
The Boc protecting group can be removed to allow for the addition of subsequent amino acids.[2]
Materials:
-
Boc-protected peptide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected peptide in a solution of 25-50% TFA in DCM (v/v).
-
Stir the reaction at room temperature for 30-60 minutes.
-
Monitor the deprotection by TLC.
-
Once complete, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt can be used in the next coupling step after neutralization with a base (e.g., DIPEA or NMM).
Potential Side Reactions
During the synthesis of peptides containing hydroxyproline, it is important to be aware of potential side reactions. While the hydroxyl group of hydroxyproline is generally less reactive than that of serine or threonine, O-acylation can occur under certain conditions. Using a protecting group for the hydroxyl group, such as a tert-butyl (tBu) ether, can prevent this side reaction, especially in the synthesis of longer or more complex peptides.[4][5] Additionally, as with proline-containing peptides, diketopiperazine formation can occur at the dipeptide stage, particularly under basic conditions.[6] Careful control of reaction conditions and the use of appropriate coupling reagents can minimize these side reactions.
Visualizations
Experimental Workflow
Caption: Workflow for the solution-phase synthesis of a dipeptide.
Hypothetical Signaling Pathway
Caption: Hypothetical signaling cascade initiated by a Hyp-peptide.
References
Application Notes and Protocols for the Attachment of Boc-Hyp-OH to Merrifield Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Merrifield resin, a chloromethylated polystyrene-divinylbenzene support, is a cornerstone of solid-phase peptide synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) chemistry. The attachment of the first Boc-protected amino acid to the resin is a critical step that dictates the overall yield and purity of the final peptide. This document provides detailed application notes and protocols for the efficient attachment of Boc-L-hydroxyproline (Boc-Hyp-OH) to Merrifield resin. Hydroxyproline is a key component of collagen and its incorporation into synthetic peptides can impart unique structural and biological properties. In the context of Boc-based SPPS, the hydroxyl group of hydroxyproline is generally left unprotected.
Two primary methods for the esterification of Boc-amino acids to Merrifield resin are the Cesium Salt Method and the Potassium Fluoride Method. Both procedures aim to achieve a satisfactory loading of the initial amino acid onto the solid support.
Data Presentation
The selection of the attachment method can influence the loading efficiency of this compound onto the Merrifield resin. While exact loading capacities can vary depending on the specific batch of resin and experimental conditions, the following table provides a summary of typical quantitative data for comparison.
| Parameter | Cesium Salt Method | Potassium Fluoride Method |
| Typical Loading Efficiency | 0.6 - 0.9 mmol/g | 0.5 - 0.8 mmol/g |
| Reaction Time | 18 - 24 hours | 18 - 24 hours |
| Reaction Temperature | 50°C | 50°C |
| Key Reagents | This compound, Cesium Carbonate | This compound, Anhydrous Potassium Fluoride |
| Primary Byproducts | Cesium Chloride | Potassium Chloride, Potassium Fluoride |
Experimental Protocols
Protocol 1: Attachment of this compound to Merrifield Resin via the Cesium Salt Method
This method involves the formation of the cesium salt of this compound, which then undergoes a nucleophilic substitution reaction with the chloromethyl groups on the Merrifield resin.[1][2][3][4]
Materials:
-
Boc-L-hydroxyproline (this compound)
-
Merrifield resin (1% DVB, 100-200 mesh, typical substitution of 1.0-1.4 mmol Cl/g)
-
Cesium carbonate (Cs₂CO₃)
-
Methanol (MeOH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Preparation of this compound Cesium Salt: a. Dissolve this compound (1.2 equivalents relative to the resin substitution) in methanol. b. Add a small amount of deionized water and titrate the solution to pH 7.0 with a 20% aqueous solution of cesium carbonate. c. Evaporate the solution to dryness under reduced pressure. d. To ensure the complete removal of water, co-evaporate the resulting cesium salt with DMF twice. The salt must be thoroughly dried for optimal results.[1]
-
Resin Swelling and Amino Acid Attachment: a. Swell the Merrifield resin in DMF (approximately 10 mL per gram of resin) for at least 1 hour in a reaction vessel. b. Add the dried this compound cesium salt to the swollen resin. c. Secure the reaction vessel on a shaker and heat the mixture at 50°C for 18-24 hours.
-
Washing Procedure: a. After the reaction is complete, filter the resin and wash it sequentially with:
- DMF (3 times)
- A 1:1 mixture of DMF and water (3 times)
- DMF (3 times)
- DCM (3 times)
- Methanol (3 times) b. Dry the resin under vacuum to a constant weight.
Protocol 2: Attachment of this compound to Merrifield Resin via the Potassium Fluoride Method
This alternative method utilizes anhydrous potassium fluoride to facilitate the esterification of this compound to the Merrifield resin.[1][2]
Materials:
-
Boc-L-hydroxyproline (this compound)
-
Merrifield resin (1% DVB, 100-200 mesh, typical substitution of 1.0-1.4 mmol Cl/g)
-
Anhydrous potassium fluoride (KF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Deionized water
Procedure:
-
Resin Swelling: a. Swell the Merrifield resin in DMF (approximately 10 mL per gram of resin) for at least 1 hour in a reaction vessel.
-
Reaction Setup: a. In a separate flask, dissolve this compound (1.5 equivalents relative to the resin substitution) in DMF. b. Add the dissolved this compound to the swollen Merrifield resin. c. Add anhydrous potassium fluoride (3.0 equivalents relative to the resin substitution) to the reaction mixture.
-
Amino Acid Attachment: a. Secure the reaction vessel on a shaker and heat the mixture at 50°C for 18-24 hours.
-
Washing Procedure: a. After the reaction is complete, filter the resin and wash it sequentially with:
- DMF (3 times)
- A 1:1 mixture of DMF and water (3 times)
- DMF (3 times)
- DCM (3 times)
- Methanol (3 times) b. Dry the resin under vacuum to a constant weight.
Analytical Methods for Determining Resin Loading
Accurate determination of the loading capacity of the newly functionalized resin is crucial for subsequent peptide synthesis steps. Several methods can be employed:
-
Picric Acid Titration (Gisin Test): A common and reliable method that involves the binding of picric acid to the free amine groups on the resin after Boc deprotection. The amount of bound picrate is then quantified spectrophotometrically after elution.
-
Quantitative Ninhydrin Test (Kaiser Test): This colorimetric assay quantifies the number of free primary amines on the resin after Boc deprotection.
-
Elemental Analysis: Determination of the nitrogen content of the resin can be used to calculate the amino acid loading.
-
Gravimetric Analysis: A straightforward method involving weighing the resin before and after the attachment of the first amino acid. However, this method can be less accurate due to potential residual solvent.
Cleavage of the Peptide from Merrifield Resin
Upon completion of the peptide synthesis, the peptide is cleaved from the Merrifield resin. The choice of cleavage cocktail depends on the amino acid composition of the peptide. Common cleavage reagents for peptides synthesized on Merrifield resin include strong acids like hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), and trimethylsilyl trifluoromethanesulfonate (TMSOTf).[1] Scavengers such as anisole, thioanisole, and ethanedithiol are typically added to the cleavage cocktail to protect sensitive amino acid side chains from side reactions. A microwave-assisted TFA cleavage can also be employed for a more rapid release of the product from the resin.[5][6]
Mandatory Visualizations
Caption: Experimental workflow for the attachment of this compound to Merrifield resin.
Caption: Logical workflow of solid-phase peptide synthesis starting with Merrifield resin.
References
Application Note: In Situ Neutralization Protocol for Boc-SPPS with Boc-Hyp-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) using tert-butyloxycarbonyl (Boc) chemistry is a robust and widely utilized method for the synthesis of peptides. A critical step in the Boc-SPPS cycle is the neutralization of the N-terminal trifluoroacetate (TFA) salt generated after the acidic removal of the Boc protecting group. The traditional method involves separate neutralization and washing steps prior to coupling the next amino acid. However, an advanced and more efficient approach, known as in situ neutralization, combines the neutralization and coupling steps. This protocol has been shown to significantly enhance the efficiency of peptide chain assembly, particularly for "difficult" sequences that are prone to aggregation.[1][2]
This application note provides a detailed protocol for the incorporation of Boc-L-hydroxyproline (Boc-Hyp-OH) into a peptide sequence using an in situ neutralization strategy in Boc-SPPS. Hydroxyproline is a non-standard amino acid crucial for the structure and function of many peptides and proteins, including collagen. Its incorporation can sometimes present challenges, making an optimized protocol essential for achieving high yields and purity.
Principle of In Situ Neutralization
In the standard Boc-SPPS workflow, the N-terminal amine is deprotected with TFA, resulting in a protonated amine (TFA salt). This salt must be neutralized to the free amine to enable its nucleophilic attack on the activated carboxyl group of the incoming amino acid. In the in situ neutralization protocol, a tertiary amine base, such as N,N-diisopropylethylamine (DIEA), is added simultaneously with the activated Boc-amino acid.[3] This approach minimizes the time the peptide-resin is in the neutral, aggregation-prone state, thereby improving coupling efficiency.[1][2] The general reaction is depicted below:
Resin-Peptide-NH₃⁺TFA⁻ + Boc-AA-OH + Activating Agent + Base → Resin-Peptide-NH-CO-AA-Boc + Byproducts
Advantages of In Situ Neutralization for this compound Incorporation
The incorporation of this compound can be challenging due to its unique structural properties. The in situ neutralization protocol offers several advantages:
-
Improved Coupling Efficiency: By minimizing aggregation, the coupling of this compound and subsequent amino acids is more efficient, leading to higher crude peptide purity.
-
Reduced Cycle Time: Eliminating separate neutralization and washing steps significantly shortens the overall cycle time for each amino acid addition.[1][2]
-
Minimized Side Reactions: Shorter exposure of the free amine to the basic coupling environment can reduce the potential for base-catalyzed side reactions. While racemization is a concern in peptide synthesis, studies on in situ neutralization protocols have shown no detectable racemization during the base-catalyzed coupling step.[1][2]
Experimental Protocol
This protocol details the manual in situ neutralization for the coupling of Boc-Hyp(Bzl)-OH, where the hydroxyl group of hydroxyproline is protected with a benzyl ether to prevent unwanted side reactions during synthesis.
Materials and Reagents
| Reagent/Material | Grade |
| Boc-L-Hyp(Bzl)-OH | Peptide Synthesis Grade |
| Pre-loaded Resin (e.g., Merrifield, PAM) | 0.5-1.0 mmol/g substitution |
| Dichloromethane (DCM) | Peptide Synthesis Grade |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade |
| Trifluoroacetic Acid (TFA) | Reagent Grade |
| N,N-Diisopropylethylamine (DIEA) | Peptide Synthesis Grade |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Peptide Synthesis Grade |
| 1-Hydroxybenzotriazole (HOBt) | Peptide Synthesis Grade |
| Ninhydrin Test Kit | For qualitative monitoring |
| SPPS Reaction Vessel | --- |
| Mechanical Shaker | --- |
Protocol Steps
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes in the reaction vessel.
-
Boc Deprotection:
-
Drain the DMF.
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 2 minutes and drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3 x 1 min) followed by DMF (3 x 1 min).
-
-
In Situ Neutralization and Coupling of Boc-Hyp(Bzl)-OH:
-
In a separate vessel, prepare the activation solution:
-
Dissolve Boc-Hyp(Bzl)-OH (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in a minimal amount of DMF.
-
Add HOBt (3 equivalents).
-
-
To the reaction vessel containing the peptide-resin TFA salt, add the activation solution.
-
Immediately add DIEA (6 equivalents) to the reaction vessel.
-
Agitate the mixture at room temperature for 30-60 minutes. The neutralization and coupling occur simultaneously.
-
-
Monitoring the Coupling Reaction:
-
Take a small sample of the resin beads and wash them thoroughly with DMF and DCM.
-
Perform a ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), extend the coupling time or perform a second coupling.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the peptide-resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts.
-
-
Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Data Presentation
While specific quantitative data for the coupling of this compound using this exact protocol is not extensively published in a comparative format, the in situ neutralization method has been demonstrated to provide high coupling efficiencies, often exceeding 99%, for various amino acids, including those in "difficult" sequences.[1]
| Coupling Parameter | Standard Neutralization Protocol | In Situ Neutralization Protocol |
| Average Coupling Efficiency | Typically >98%, but can be lower for difficult sequences | Consistently >99%, even for difficult sequences |
| Typical Coupling Time | 1-2 hours | 10-60 minutes[1] |
| Cycle Time per Residue | ~ 90-150 minutes | ~ 15-20 minutes (manual)[1][2] |
| Racemization | Generally low for Boc-amino acids | Not detected[1][2] |
Potential Side Reactions and Mitigation
While the in situ neutralization protocol is highly efficient, awareness of potential side reactions is crucial for synthesizing high-purity peptides.
-
Incomplete Deprotection: Ensure fresh TFA solution is used and deprotection times are adequate.
-
Chain Termination by HBTU: The use of HOBt in the activation mixture helps to suppress the formation of guanidinium byproducts that can cap the N-terminus.[1]
-
Racemization of Hydroxyproline: Although generally low with urethane-protected amino acids like this compound, the use of HOBt as an additive is a standard practice to minimize this risk.[4]
-
Side-Chain Reactions: The use of the benzyl protecting group on the hydroxyl function of hydroxyproline is essential to prevent O-acylation during coupling. This protecting group is stable to the conditions of Boc-SPPS and is typically removed during the final cleavage from the resin with strong acids like HF.
Workflow and Signaling Pathway Diagrams
Boc-SPPS Cycle with In Situ Neutralization
References
- 1. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Coupling of Boc-Hyp-OH
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the incomplete coupling of N-α-tert-butyloxycarbonyl-4-hydroxy-L-proline (Boc-Hyp-OH) during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound often challenging?
A1: The coupling of this compound can be difficult due to a combination of factors. As a secondary amino acid, proline and its derivatives like hydroxyproline are inherently less reactive than primary amino acids. The pKa of the secondary amine in proline is about one log unit lower than that of primary amino acids, indicating lower nucleophilicity[1]. Additionally, the rigid pyrrolidine ring structure imposes steric hindrance that can impede the approach of the activated carboxyl group.
Q2: How can I confirm that the coupling of this compound is incomplete?
A2: Incomplete coupling in SPPS is typically detected using qualitative colorimetric tests that indicate the presence of unreacted free amino groups on the resin.
-
Kaiser Test (Ninhydrin Test): This is a common method for detecting primary amines. However, for secondary amines like the N-terminus of a peptide after a proline or hydroxyproline has been coupled, the standard Kaiser test gives a different result, often a red-brown or faint color instead of the distinct blue color seen with primary amines[2]. This can sometimes be misinterpreted.
-
Alternative Tests for Secondary Amines: For a more definitive result with secondary amines, alternative tests are recommended[2]. The isatin test or the chloranil test will produce a blue color in the presence of an unprotected N-terminal proline or hydroxyproline, indicating an incomplete coupling[2]. The bromophenol blue test is another suitable alternative for monitoring the presence of unprotected secondary amines[2][3].
Q3: What are the initial steps to take when incomplete coupling of this compound is detected?
A3: If incomplete coupling is confirmed, the following immediate actions are recommended:
-
Double Coupling: This is the most common and often effective strategy. After the initial coupling reaction, wash the resin and then repeat the entire coupling procedure with a fresh solution of this compound and coupling reagents[4][5].
-
Increase Reagent Equivalents: Use a higher excess of this compound and the coupling reagent, for example, 2-4 equivalents relative to the free amines on the resin[6].
-
Extend Reaction Time: Doubling the initial coupling time can provide the necessary duration for the reaction to proceed to completion[6].
Troubleshooting Guide
If initial steps do not resolve the issue, a more systematic approach to troubleshooting is required.
Problem: Persistent incomplete coupling of this compound despite initial troubleshooting.
This workflow provides a step-by-step approach to diagnose and resolve persistent low coupling efficiency.
Caption: Troubleshooting workflow for incomplete this compound coupling.
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent is critical for sterically hindered amino acids like this compound. The following table summarizes common coupling reagents and their suitability for difficult couplings.
| Coupling Reagent | Acronym | Class | Key Advantages for Hindered Couplings | Potential Drawbacks |
| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Uronium/Aminium Salt | Highly effective and fast-acting; considered one of the best for sterically hindered couplings.[5][7][8] | Can cause guanidinylation of the N-terminus if used in excess.[9] |
| (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | HCTU | Uronium/Aminium Salt | High efficiency and fast reactions, similar to HATU. | Can also cause guanidinylation. |
| (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate) | PyBOP | Phosphonium Salt | Strong activating agent, avoids guanidinylation side reaction.[9] | Byproducts can be difficult to remove. |
| (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | PyAOP | Phosphonium Salt | Highly effective, especially for coupling N-methyl amino acids, indicating good performance for hindered residues.[8] | Higher cost. |
| ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | COMU | Uronium/Aminium Salt | High coupling efficiency comparable to HATU, with reduced explosion risk and better solubility.[5][10] | Can cause guanidinylation. |
| N,N'-Diisopropylcarbodiimide | DIC | Carbodiimide | Cost-effective and commonly used.[6][8] | Lower reactivity for hindered couplings; requires an additive like HOBt to reduce racemization.[10] |
Experimental Protocols
Protocol 1: High-Efficiency HATU Coupling for this compound
This protocol is recommended for sterically hindered couplings where high efficiency is required.
-
Resin Preparation: Swell the resin-bound peptide (with the free N-terminal amine) in dimethylformamide (DMF) for 30-60 minutes. Drain the solvent.
-
Activation Solution Preparation: In a separate vial, dissolve this compound (3 eq.), HATU (3 eq.), in DMF.
-
Activation: Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the activation solution and vortex briefly. A pre-activation time of 1-2 minutes is typically sufficient.
-
Coupling Reaction: Add the activated amino acid solution to the drained resin. Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitoring: Perform an isatin or bromophenol blue test on a small sample of beads to check for the presence of free secondary amines. A negative result indicates a complete reaction.
-
Washing: If the reaction is complete, drain the reaction solution and wash the resin extensively with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.
-
Double Coupling (if necessary): If monitoring indicates incomplete coupling, repeat steps 2-6.
Protocol 2: Capping of Unreacted Amino Groups
This procedure is used to permanently block any unreacted N-terminal amines to prevent the formation of deletion sequences in the final peptide product.
-
Resin Preparation: After the coupling reaction and subsequent washing, drain the solvent from the resin.
-
Capping Solution: Prepare a capping solution of Acetic Anhydride/DIPEA/DMF (e.g., in a 1:2:3 ratio).
-
Capping Reaction: Add the capping solution to the resin and agitate for 15-30 minutes at room temperature.
-
Washing: Drain the capping solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to prepare for the next deprotection/coupling cycle[9].
Protocol 3: Isatin Test for Secondary Amines
This protocol is used to detect the presence of unreacted N-terminal proline or hydroxyproline residues.
-
Sample Preparation: Place a small amount of the peptide-resin (4-5 mg) in a small test tube.
-
Reagent Addition: Add 2 to 3 drops of the isatin solution.
-
Heating: Heat the test tube at 100°C for 5 minutes.
-
Observation: A blue color on the beads indicates the presence of unreacted secondary amines, signifying an incomplete coupling reaction[2].
Signaling Pathways and Workflows
The following diagram illustrates the decision-making process when troubleshooting the coupling of a sterically hindered amino acid like this compound.
Caption: Decision workflow for troubleshooting this compound coupling.
References
- 1. biotage.com [biotage.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. kilobio.com [kilobio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
Technical Support Center: Boc-Hyp-OH Coupling Efficiency
Welcome to the Technical Support Center for optimizing the coupling of N-α-Boc-trans-4-hydroxy-L-proline (Boc-Hyp-OH). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the efficiency of their peptide synthesis experiments involving this specific amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the coupling of this compound?
The primary challenges in coupling this compound stem from its secondary amine structure within the pyrrolidine ring and the presence of a secondary hydroxyl group on the side chain. These features can lead to:
-
Steric Hindrance: The rigid ring structure of proline and its derivatives can create steric hindrance, potentially slowing down the coupling reaction compared to more flexible amino acids.[1]
-
Side Reactions: The unprotected hydroxyl group is nucleophilic and can compete with the N-terminal amine of the peptide chain, leading to O-acylation (ester formation) as a significant side reaction.[2] This results in the formation of branched peptide impurities.
-
Lower Reactivity: Secondary amines are generally less nucleophilic than primary amines, which can contribute to slower reaction kinetics.
Q2: Is it necessary to protect the hydroxyl group of this compound before coupling?
While not always mandatory, protecting the hydroxyl group is highly recommended to prevent side reactions and ensure higher purity of the final peptide.[2] The most common side reaction is the O-acylation of the hydroxyl group by the activated carboxyl group of another this compound molecule or any other activated amino acid in the reaction mixture.[2] Using a protected form, such as Boc-Hyp(Bzl)-OH or Boc-Hyp(tBu)-OH, can circumvent this issue.[3]
Q3: What are the pros and cons of using protected vs. unprotected this compound?
| Approach | Pros | Cons |
| Using unprotected this compound | - Fewer synthetic steps (no need for protection and deprotection of the side chain).- Lower cost of the starting material. | - High risk of O-acylation, leading to difficult-to-remove impurities.- Potentially lower overall yield of the desired peptide. |
| Using protected Boc-Hyp(OR)-OH | - Prevents O-acylation side reactions, leading to a cleaner product profile.[4]- Can lead to higher overall yields of the target peptide. | - Requires an additional deprotection step to remove the side-chain protecting group after synthesis.- Higher cost of the protected amino acid derivative. |
Q4: Which coupling reagents are recommended for this compound?
For coupling sterically hindered amino acids like this compound, and to minimize side reactions, more potent coupling reagents are generally preferred.[1] Carbodiimide-based reagents like DCC or DIC in the presence of an additive like HOBt can be used, but uronium or phosphonium salt-based reagents often provide better results.[5]
| Coupling Reagent Class | Examples | Notes |
| Carbodiimides | DCC/HOBt, DIC/HOBt | A classic and cost-effective choice. The addition of HOBt is crucial to suppress racemization and improve efficiency.[5] |
| Uronium/Aminium Salts | HBTU, HATU, HCTU, COMU | Generally offer faster reaction times and higher coupling efficiencies, especially for difficult couplings.[5][6] HATU and COMU are known for their high reactivity and ability to suppress racemization.[6] |
| Phosphonium Salts | PyBOP, PyAOP | Highly effective reagents, particularly for sterically hindered couplings.[1][5] |
Troubleshooting Guide
Problem: Low Coupling Efficiency or Incomplete Reaction
Q: My coupling reaction with this compound is slow or incomplete, as indicated by a positive Kaiser test. What should I do?
A: Incomplete coupling is a common issue. Here are several strategies to improve the reaction efficiency:
-
Double Coupling: After the initial coupling reaction, wash the resin and perform a second coupling with fresh reagents.[7]
-
Increase Reagent Equivalents: Use a higher excess of this compound and the coupling reagent (e.g., 2-4 equivalents relative to the resin's free amine sites).
-
Switch to a More Potent Coupling Reagent: If you are using a carbodiimide like DIC/HOBt, consider switching to a more powerful uronium or phosphonium salt reagent such as HATU, HCTU, or PyBOP.[1]
-
Optimize Solvent: Ensure you are using high-purity, anhydrous DMF or NMP. In cases of peptide aggregation, which can hinder coupling, consider adding a chaotropic salt like LiCl or using a solvent mixture such as DMF/DMSO.[8]
-
Increase Reaction Time: Extend the coupling reaction time to allow for complete reaction.
-
Elevate Temperature: Gently heating the reaction to 30-40°C can increase the reaction rate, but this should be done with caution as it may also increase the risk of side reactions like racemization.
Problem: Presence of Side Products
Q: I am observing significant side products in my crude peptide after coupling with unprotected this compound. What are they and how can I minimize them?
A: The most likely side product is the O-acylated branched peptide.
-
Identification: This impurity will have a higher mass than the desired product, corresponding to the addition of the Boc-amino acid that has formed an ester bond with the hydroxyl group of a hydroxyproline residue. This can be detected by mass spectrometry.
-
Mitigation Strategies:
-
Protect the Hydroxyl Group: The most effective way to prevent O-acylation is to use a side-chain protected derivative like Boc-Hyp(Bzl)-OH or Boc-Hyp(tBu)-OH.[3]
-
Use Less Reactive Coupling Conditions: If using the unprotected form is unavoidable, you can try to minimize O-acylation by:
-
Using carbodiimide reagents (e.g., DIC/HOBt) which are generally less reactive than uronium/phosphonium salts.
-
Avoiding a large excess of the activated amino acid.
-
Performing the reaction at a lower temperature (e.g., 0°C).
-
-
Experimental Protocols
Protocol 1: Coupling of Unprotected this compound using HATU
This protocol is for solid-phase peptide synthesis (SPPS).
-
Resin Preparation: Swell the resin with the free N-terminal amine in DMF for 30 minutes.
-
Deprotection (if necessary): If the N-terminus is Boc-protected, deprotect using 50% TFA in DCM for 30 minutes. Wash the resin thoroughly with DCM, isopropanol, and then DMF.
-
Neutralization: Neutralize the resin with 10% DIPEA in DMF (2 x 5 minutes). Wash the resin with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.) and HATU (2.9 eq.) in DMF.
-
Coupling: Add DIPEA (6 eq.) to the resin, followed immediately by the activated amino acid solution.
-
Reaction: Agitate the mixture for 2-4 hours at room temperature.
-
Monitoring: Monitor the reaction completion using the Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive, consider a second coupling.
-
Washing: Upon completion, drain the reaction solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).
Protocol 2: Coupling of Protected Boc-Hyp(Bzl)-OH using DIC/HOBt
This protocol is for solid-phase peptide synthesis (SPPS).
-
Resin Preparation and Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Neutralization: Follow step 3 from Protocol 1.
-
Pre-activation: In a separate vessel, dissolve Boc-Hyp(Bzl)-OH (3 eq.) and HOBt (3 eq.) in DMF. Add DIC (3 eq.) to the solution and allow it to pre-activate for 10-15 minutes at room temperature.
-
Coupling: Add the pre-activated amino acid solution to the resin.
-
Reaction: Agitate the mixture for 2-4 hours at room temperature.
-
Monitoring: Monitor the reaction completion using the Kaiser test.
-
Washing: Upon completion, drain the reaction solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).
Visualizations
Caption: General workflow for this compound coupling in SPPS.
Caption: Competing reaction pathways for activated Boc-amino acids in the presence of unprotected hydroxyproline.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
Preventing side reactions during Boc-Hyp-OH deprotection
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) protecting group from hydroxyproline (Hyp).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the deprotection of Boc-Hyp-OH?
The primary side reaction during the acidic deprotection of this compound is the formation of a tert-butyl cation. This reactive electrophile can lead to several side products:
-
tert-Butylation: The tert-butyl cation can alkylate nucleophilic residues in a peptide sequence, particularly tryptophan, methionine, and cysteine. While less common with hydroxyproline itself, if other sensitive amino acids are present in the peptide chain, this can be a significant issue.
-
Oligomerization: In concentrated solutions, the newly deprotected amine can react with any remaining activated carboxyl groups, leading to the formation of dimers or larger oligomers.
-
Trifluoroacetylation (TFA-mediated): The hydroxyl group of hydroxyproline can potentially be esterified by trifluoroacetic acid (TFA), a common reagent for Boc deprotection. This forms a trifluoroacetyl (TFA) ester, which can be difficult to remove.
Q2: How can I minimize the formation of the tert-butyl cation and subsequent side reactions?
The most effective strategy to prevent side reactions from the tert-butyl cation is the use of scavengers in the deprotection cocktail.[1] Scavengers are nucleophilic compounds that react with and "trap" the carbocations before they can react with the peptide.
Q3: What are the recommended scavengers for this compound deprotection?
Commonly used scavengers include:
-
Triisopropylsilane (TIS): Highly effective at reducing the tert-butyl cation.
-
Water: Can act as a scavenger and helps to hydrolyze any potential TFA esters that may form.
-
Thioanisole: Often used when sulfur-containing amino acids like methionine or cysteine are present to prevent their alkylation.
-
1,2-Ethanedithiol (EDT): Another scavenger particularly useful for protecting cysteine residues.
A standard scavenger "cocktail" often consists of a mixture of these reagents to provide broad protection.
Q4: Can the hydroxyl group of hydroxyproline be modified during deprotection?
Yes, under strongly acidic conditions with TFA, there is a potential for the formation of a TFA-ester at the hydroxyl group of hydroxyproline. The presence of water in the cleavage cocktail can help to suppress this side reaction by competing for the reactive species and promoting hydrolysis of any ester that forms.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Deprotection | 1. Insufficient acid strength or concentration. 2. Short reaction time. 3. Poor solubility of the Boc-protected peptide. | 1. Increase the concentration of TFA in the deprotection cocktail (e.g., from 50% to 95%). 2. Extend the reaction time and monitor the progress by TLC or LC-MS. 3. Ensure the substrate is fully dissolved in the reaction mixture. If necessary, add a co-solvent like dichloromethane (DCM). |
| Presence of Side Products (e.g., tert-butylated species) | 1. Absence or insufficient amount of scavengers. 2. Highly nucleophilic residues present in the peptide. | 1. Always use a scavenger cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS.[2] 2. Increase the concentration of the scavenger in the cocktail. |
| Formation of TFA-Esters | 1. High concentration of TFA and absence of a nucleophilic scavenger for the hydroxyl group. | 1. Ensure water is included in your scavenger cocktail. 2. After the initial deprotection, a subsequent aqueous workup or treatment with a mild base (e.g., ammonium bicarbonate) can help to hydrolyze the TFA-ester. |
| Low Yield of Deprotected Product | 1. Degradation of the peptide under harsh acidic conditions. 2. Adsorption of the product onto the solid support (if applicable). 3. Precipitation of the product during workup. | 1. Reduce the reaction time or the concentration of the acid. 2. Ensure thorough washing of the resin with the cleavage cocktail and a suitable solvent (e.g., DCM) to recover all the product. 3. Optimize the precipitation and washing steps. Use cold diethyl ether for precipitation and minimize the number of washes. |
Quantitative Data on Deprotection Methods
| Deprotection Cocktail | Reaction Time | Typical Yield (%) | Purity (%) | Notes |
| 50% TFA in DCM | 1-2 hours | 85-95 | >90 | A standard, milder condition suitable for many substrates. Scavengers are still recommended. |
| 95% TFA, 2.5% H₂O, 2.5% TIS | 2-3 hours | 90-98 | >95 | A robust and widely used cocktail for complete deprotection and scavenging of side reactions.[2] |
| 4M HCl in Dioxane | 1-2 hours | 80-90 | >90 | An alternative to TFA, can be milder for some substrates. |
| TFA/Thioanisole/EDT/m-cresol | 2-4 hours | 85-95 | >92 | Recommended when sensitive residues like Met, Cys, or Trp are present in the peptide. |
Note: Yields and purity are approximate and can vary depending on the specific peptide sequence and reaction scale.
Experimental Protocols
Protocol 1: Standard Boc Deprotection of this compound using TFA/DCM with Scavengers
-
Preparation: Dissolve this compound (1 equivalent) in dichloromethane (DCM, approx. 10 mL per gram of substrate).
-
Deprotection Cocktail: Prepare a deprotection cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Reaction: Add the deprotection cocktail to the solution of this compound at room temperature.
-
Monitoring: Stir the reaction mixture for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Co-evaporate with toluene (2-3 times) to remove residual TFA.
-
Precipitate the crude product by adding the concentrated residue to cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the solid with cold diethyl ether and dry under vacuum.
-
Visualizations
Caption: Experimental workflow for this compound deprotection.
Caption: Side reaction pathways during this compound deprotection.
References
Technical Support Center: Boc-Hyp-OH Deprotection
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for preventing the tert-butylation of the hydroxyproline side chain during the removal of the Boc (tert-butyloxycarbonyl) protecting group with trifluoroacetic acid (TFA).
Frequently Asked Questions (FAQs)
Q1: What is tert-butylation and why does it occur during the deprotection of Boc-Hyp-OH?
During Boc deprotection, a strong acid like trifluoroacetic acid (TFA) is used to cleave the Boc group from the nitrogen terminus.[1][2] This process generates a highly reactive tert-butyl cation (tBu⁺) as a byproduct.[1][2][3] The hydroxyl group (-OH) on the side chain of hydroxyproline is nucleophilic and can be attacked by this electrophilic cation. This undesired reaction, known as O-tert-butylation, results in the formation of a stable tert-butyl ether, adding 56 Da to the mass of the residue.[1]
Q2: Besides hydroxyproline, which other amino acid residues are susceptible to tert-butylation?
Any amino acid with a nucleophilic side chain is at risk of being modified by the tert-butyl cation generated during deprotection. The most susceptible residues include:
-
Tryptophan (Trp): The indole ring is highly nucleophilic.[3][4]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[1][3]
-
Cysteine (Cys): The free thiol group is a prime target for alkylation.[3][5]
-
Tyrosine (Tyr): The phenolic ring can be alkylated by the tert-butyl cation.[3][4]
Q3: How can I detect if tert-butylation of hydroxyproline has occurred?
The most common and effective methods for detection are:
-
Mass Spectrometry (MS): The addition of a tert-butyl group to the hydroxyproline residue results in a mass increase of 56 Da.[1] Comparing the expected molecular weight with the experimental mass spectrum will reveal the presence of the tert-butylated species.
-
High-Performance Liquid Chromatography (HPLC): The modified peptide or amino acid will have different physicochemical properties and will typically appear as a distinct, often more hydrophobic, peak separate from the desired product in the HPLC chromatogram.[1]
Q4: What are "scavengers" and how do they prevent this side reaction?
Scavengers are reagents added to the deprotection or cleavage cocktail that are designed to "trap" or "scavenge" reactive electrophiles, such as the tert-butyl cation.[3][4] These scavengers are typically more nucleophilic than the amino acid side chains or are used in high concentrations. By reacting preferentially with the tert-butyl cations, they prevent them from modifying the desired product.[1][6]
Troubleshooting Guide
Issue: Observation of an unexpected peak in HPLC/LC-MS with a mass increase of +56 Da.
| Possible Cause | Recommended Solution |
| Tert-butylation of the hydroxyproline side chain. This is caused by the reaction of the hydroxyl group with tert-butyl cations generated from the Boc group cleavage in TFA.[1][3] | Incorporate a scavenger or a scavenger cocktail into the TFA deprotection reagent. Scavengers are nucleophilic compounds that trap the reactive tert-butyl cations before they can react with your product.[3][4] The choice and concentration of the scavenger are critical for efficient removal of the cations. |
Scavenger Selection and Effectiveness
The optimal scavenger cocktail depends on the specific substrate and reaction conditions. Below is a summary of commonly used scavengers and their typical concentrations in TFA.
| Scavenger | Typical Concentration (% v/v) | Target Residues & Notes |
| Triisopropylsilane (TIS) | 2.5 - 5% | A very effective carbocation scavenger. Also reduces oxidation. Often used in combination with water.[3][5] |
| Water (H₂O) | 2.5 - 5% | Reacts with tert-butyl cations to form tert-butanol. Commonly used in the "classic" Reagent K.[3][5] |
| Thioanisole | 5% | Effective for protecting Met and Trp residues.[3][5] Can accelerate the removal of some side-chain protecting groups.[4] |
| Ethanedithiol (EDT) | 2.5% | Particularly effective for protecting Cys residues and has been shown to be an efficient scavenger for t-butyl trifluoroacetate.[4][5] |
| Phenol | 5% | Acts as a scavenger for various cations.[7] |
Illustrative Data: The following table provides an example of how scavenger cocktails can mitigate the formation of tert-butylated byproducts for a model peptide containing a nucleophilic residue.
| Deprotection Cocktail (v/v/v) | Desired Product (%) | Tert-butylated Byproduct (%) |
| 100% TFA | 75% | 25% |
| TFA / H₂O (95:5) | 88% | 12% |
| TFA / TIS (95:5) | 95% | 5% |
| TFA / TIS / H₂O (95:2.5:2.5) | >98% | <2% |
Note: Data is illustrative and based on principles for protecting various nucleophilic residues. Optimal results for this compound should be determined experimentally.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound using a Scavenger Cocktail
This protocol describes the removal of the Boc group from this compound in solution using a standard scavenger cocktail to prevent O-tert-butylation.
Materials:
-
This compound
-
Dichloromethane (DCM), reaction grade
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized Water
-
Cold diethyl ether
Procedure:
-
Preparation: Dissolve the this compound substrate in dichloromethane (DCM) in a round-bottom flask (e.g., 10 mL of DCM per 1 gram of substrate).
-
Scavenger Addition: To the solution, add the scavengers. A robust and common choice is a cocktail of triisopropylsilane (TIS) and water. For every 10 mL of final reaction volume, add 0.25 mL of TIS and 0.25 mL of water.
-
Deprotection: Cool the mixture in an ice bath (0 °C). Slowly add an equal volume of cold TFA to the reaction mixture (e.g., add 10 mL of TFA to the 10 mL of DCM/scavenger solution).
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure (rotary evaporation).
-
Precipitation & Isolation: Dissolve the resulting oil in a minimal amount of DCM. Add this solution dropwise to a flask containing cold diethyl ether (approx. 20-fold excess) with vigorous stirring to precipitate the product.
-
Final Product: Collect the precipitated product (Hyp-OH as its TFA salt) by filtration, wash with additional cold diethyl ether, and dry under vacuum.
Protocol 2: Analytical LC-MS for Detection of Tert-butylation
-
Prepare a 1 mg/mL stock solution of the crude deprotection product in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% Formic Acid).
-
Inject 5-10 µL onto a C18 reverse-phase HPLC column.
-
Elute with a gradient of mobile phase A (Water with 0.1% Formic Acid) and mobile phase B (Acetonitrile with 0.1% Formic Acid).
-
Monitor the eluent by both UV (e.g., at 214 nm) and mass spectrometry.
-
Analyze the mass spectrum for the expected mass of the deprotected hydroxyproline and for a mass corresponding to [Expected Mass + 56].
Visualizations
Reaction Mechanisms and Troubleshooting Workflow
Caption: General mechanism of acid-catalyzed Boc deprotection leading to the formation of the reactive tert-butyl cation.
Caption: The undesired side reaction where the tert-butyl cation alkylates the hydroxyproline side chain.
Caption: The protective mechanism where a scavenger traps the tert-butyl cation, preventing the side reaction.
Caption: A logical workflow for troubleshooting tert-butylation during this compound deprotection.
References
Managing steric hindrance with Boc-Hyp-OH in peptide synthesis
Welcome to the technical support center for peptide synthesis. This resource provides detailed troubleshooting guides and answers to frequently asked questions regarding the incorporation of N-α-Boc-trans-4-hydroxy-L-proline (Boc-Hyp-OH), a sterically hindered amino acid that can present challenges during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound challenging?
This compound is a secondary amino acid, and its structure contributes to significant steric hindrance for several reasons:
-
N-Alkylation: As a proline derivative, its α-amino group is part of a pyrrolidine ring, making it a secondary amine. N-alkylated amino acids are inherently less nucleophilic and more sterically hindered than primary amines.[1]
-
Bulky Boc Group: The tert-butyloxycarbonyl (Boc) protecting group is large and adds significant steric bulk adjacent to the site of reaction.[]
-
Ring Structure: The rigid five-membered ring of the proline backbone restricts conformational flexibility, which can make it difficult to achieve the optimal orientation for coupling.
This combination of factors slows down the kinetics of the coupling reaction, often leading to incomplete acylation of the N-terminal amine of the growing peptide chain.[3]
Q2: How can I detect incomplete coupling of this compound?
In solid-phase peptide synthesis (SPPS), incomplete coupling can be identified using qualitative colorimetric tests performed on a small sample of resin beads.[4]
-
Kaiser Test (Ninhydrin Test): This is the most common method. A positive result, indicated by a dark blue or purple color on the resin beads and in the solution, signifies the presence of unreacted primary amines.[4][5] However, it's important to note that the Kaiser test does not work for secondary amines like proline or hydroxyproline. If this compound is being coupled to a primary amine, a positive Kaiser test indicates failure. If the N-terminal residue on the resin is a secondary amine (like proline), the test will be negative (yellow/colorless) even if the amine is free, requiring alternative tests.[5]
-
TNBS (2,4,6-trinitrobenzenesulfonic acid) Test: This test can be used as an alternative and will give a positive (red color) result for primary amines.
-
Chloranil Test: This test is suitable for detecting secondary amines. A positive result (blue or green color) indicates a free secondary amine, signifying an incomplete coupling reaction.
Q3: Which coupling reagents are most effective for this compound?
Overcoming the steric hindrance of this compound requires highly reactive coupling reagents.[6] Aminium/uronium and phosphonium salt-based reagents are generally more effective than carbodiimides like DCC or DIC for sterically demanding couplings.[7][8]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the most effective reagent for hindered couplings due to its high reactivity and ability to minimize racemization.[5][7] It forms highly reactive OAt-esters.
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): A standard and effective coupling reagent, suitable for many difficult couplings.[5][9]
-
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt based on OxymaPure that offers high efficiency and a better safety profile.[5][7]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt-based reagent that is also very effective for hindered couplings.[7]
Q4: How can I optimize reaction conditions to improve coupling efficiency?
Beyond selecting a powerful coupling reagent, several other parameters can be adjusted:[10]
-
Increase Equivalents: Use a higher excess of this compound and the coupling reagent (e.g., 3-5 equivalents relative to the free amine on the resin).[10]
-
Extend Reaction Time: Double the standard coupling time, from 1-2 hours to 2-4 hours, to allow the reaction to proceed to completion.[10]
-
Increase Temperature: Raising the reaction temperature to 35-50°C can significantly increase the reaction rate. However, this should be monitored carefully as it can potentially increase the risk of side reactions.[11]
-
Solvent Choice: Ensure the use of high-purity, anhydrous DMF or NMP. For sequences prone to aggregation, adding a chaotropic salt like LiCl or using a solvent mixture (e.g., DMF/DMSO) can be beneficial.[4]
-
Pre-activation: Allow the this compound, coupling reagent, and base (e.g., DIEA) to pre-activate for several minutes before adding the mixture to the resin.[10]
Q5: When should I use double coupling or capping?
-
Double Coupling: This is a highly recommended strategy for sterically hindered residues like this compound.[10] After the initial coupling reaction, the resin is washed, and the entire coupling procedure is repeated with a fresh solution of the activated amino acid.[5] This helps to drive the reaction to completion.
-
Capping: If a small number of N-terminal amines remain unreacted after double coupling (as indicated by a positive colorimetric test), a capping step should be performed.[11] This involves acetylating the unreacted amines with a reagent like acetic anhydride and DIEA. Capping prevents the formation of deletion sequences, which are peptides missing an amino acid. Capped sequences are truncated and can be more easily separated from the desired full-length peptide during purification.[11]
Troubleshooting Guide: Incomplete Coupling of this compound
| Problem | Possible Cause | Recommended Solution |
| Low peptide yield and presence of deletion sequences. | Incomplete coupling of this compound. | 1. Confirm Incompleteness: Use the appropriate colorimetric test (e.g., Chloranil test) to verify the presence of unreacted secondary amines.[4] 2. Switch Reagent: Upgrade to a more powerful coupling reagent like HATU or COMU.[5][7] 3. Optimize Conditions: Increase the equivalents of amino acid and reagent to 3-5 eq. and extend the reaction time to 2-4 hours.[10] 4. Perform Double Coupling: Systematically apply a second coupling step for the this compound residue.[10] 5. Cap Unreacted Sites: If incomplete coupling persists, cap the remaining free amines with acetic anhydride to prevent deletion sequences.[11] |
| Positive Kaiser test after coupling. | The N-terminal residue being coupled to this compound was a primary amine, and the coupling failed. | Follow all the steps outlined above. A positive Kaiser test is a clear indication of coupling failure onto a primary amine.[4] |
| Negative Kaiser test, but low final yield. | 1. False Negative: The Kaiser test is not reliable for secondary amines like the N-terminus of this compound itself. 2. Aggregation: The peptide sequence may be aggregating on the resin, blocking reactive sites.[4] | 1. Use an Alternative Test: Employ the Chloranil test to correctly assess the presence of free secondary amines. 2. Disrupt Aggregation: Add chaotropic salts (e.g., 0.5 M LiCl) to the solvent or use a mixture of DMF/DMSO to improve solvation.[4] |
Data Summary: Coupling Reagent Performance
The selection of a coupling reagent is critical for overcoming steric hindrance. The following table summarizes the general performance and characteristics of recommended reagents for difficult couplings.
| Coupling Reagent | Class | Relative Reactivity | Recommended Reaction Time | Key Advantages |
| HATU | Aminium/Uronium | Very High | 15 - 60 min | Highly effective for hindered couplings, reduces racemization.[5][7] |
| HBTU | Aminium/Uronium | High | 30 - 120 min | A reliable standard for difficult couplings.[5] |
| COMU | Aminium/Uronium | Very High | 15 - 45 min | High reactivity with an improved safety and solubility profile.[5][7] |
| PyBOP | Phosphonium | High | 30 - 120 min | Effective alternative to uronium salts, avoids certain side reactions.[7] |
| DIC/HOBt | Carbodiimide | Moderate | 2 - 4 hours | Less reactive, higher risk of side reactions with hindered residues.[12] |
Experimental Protocols
Protocol 1: High-Efficiency HATU Coupling for this compound (SPPS)
This protocol is designed to maximize the coupling efficiency of this compound in Boc-strategy solid-phase peptide synthesis.
-
Resin Preparation: Swell the resin (e.g., Merrifield resin) in dichloromethane (DCM) for 30 minutes, then wash thoroughly with N,N-dimethylformamide (DMF).
-
Boc Deprotection:
-
Neutralization:
-
Neutralize the resin-bound TFA salt with 10% N,N-diisopropylethylamine (DIEA) in DMF for 2 x 2 minutes.[14]
-
Wash the resin with DMF (5x) to remove excess base.
-
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents) and HATU (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the activation mixture.
-
Allow the solution to pre-activate for 2-5 minutes at room temperature.[10]
-
Add the activated amino acid solution to the neutralized resin.
-
-
Reaction: Agitate the reaction mixture at room temperature for 2 hours.
-
Monitoring and Recoupling (Double Coupling):
-
Take a small sample of the resin, wash it, and perform a Chloranil test to check for free secondary amines.
-
If the test is positive (blue color), drain the reaction solution and repeat steps 4 and 5 for a second coupling.
-
-
Washing: Once the coupling is complete (negative Chloranil test), wash the resin thoroughly with DMF (3x), DCM (3x), and IPA (3x) to remove all excess reagents and byproducts.[10]
Visualizations
Caption: Chemical features of this compound contributing to steric hindrance.
Caption: Workflow for coupling hindered amino acids like this compound in SPPS.
Caption: Decision tree for troubleshooting incomplete this compound coupling.
References
- 1. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 7. 肽偶联剂选择指南 [sigmaaldrich.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. chempep.com [chempep.com]
- 14. peptide.com [peptide.com]
Optimizing reaction conditions for difficult Boc-Hyp-OH couplings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions for difficult N-Boc-hydroxyproline (Boc-Hyp-OH) couplings. Hydroxyproline's unique cyclic structure and hydroxyl group can present challenges in peptide synthesis, including slow reaction kinetics, incomplete coupling, and potential side reactions.
Troubleshooting Guide
Issue 1: Low or Incomplete Coupling Efficiency
A common challenge encountered with this compound is achieving complete coupling, which can lead to deletion sequences in the final peptide.
Possible Causes:
-
Steric Hindrance: The rigid pyrrolidine ring of hydroxyproline can sterically hinder the approach of the activated carboxyl group to the N-terminus of the peptide chain.[1][2]
-
Suboptimal Coupling Reagents: Not all coupling reagents are equally effective for sterically hindered amino acids.[1][3]
-
Inadequate Reaction Time or Temperature: Difficult couplings may require longer reaction times or elevated temperatures to proceed to completion.[1][3]
-
Peptide Aggregation: The growing peptide chain, particularly with hydrophobic residues, can aggregate on the solid support, blocking reactive sites.[1][4]
-
Poor Solvation: Ineffective solvation of the peptide chain and reagents can hinder reaction kinetics.[3]
Solutions:
-
Choice of Coupling Reagent: Employ highly efficient uronium/aminium or phosphonium salt-based coupling reagents known to perform well with sterically hindered amino acids, such as HATU, HBTU, HCTU, or COMU®.[1][3] Phosphonium reagents like PyBOP® are also excellent alternatives and do not pose the risk of guanidinylation of the free amine.[5]
-
Use of Additives: The addition of HOBt or its more reactive analogue HOAt can enhance coupling efficiency and suppress side reactions.[2][5] OxymaPure® is a non-explosive and highly effective alternative to HOBt and HOAt.[2]
-
Double Coupling: If monitoring indicates incomplete coupling, performing a second coupling step with fresh reagents can drive the reaction to completion.[1][6]
-
Optimize Reaction Conditions:
-
Extended Coupling Time: Increase the reaction time and monitor progress using a qualitative method like the Kaiser test.[1][6]
-
Increased Temperature: Carefully raising the reaction temperature to 30-50°C can improve reaction rates, but must be monitored for potential side reactions like racemization.[2][3]
-
Solvent Choice: Use high-purity, anhydrous DMF or NMP. In cases of aggregation, consider using "magic mixtures" (e.g., DMF/DCM) or adding chaotropic salts like LiCl.[3][6]
-
-
Monitoring: Regularly monitor the reaction progress. A positive Kaiser test (blue beads) indicates the presence of unreacted primary amines and an incomplete coupling.[6]
Issue 2: Side Reactions Associated with the Hydroxyl Group
The secondary hydroxyl group of hydroxyproline can lead to unwanted side reactions.
Possible Causes:
-
O-Acylation: The hydroxyl group can be acylated by the activated this compound, leading to the formation of branched peptide impurities, especially if the hydroxyl group is unprotected.[7]
-
Racemization: The chiral center of amino acids can epimerize during the activation step, particularly with prolonged activation times or at elevated temperatures.[8]
Solutions:
-
Side-Chain Protection: While the secondary hydroxyl of Hyp is less reactive than the primary hydroxyl of Serine, protection with a tert-butyl (tBu) group should be considered for particularly sensitive sequences or when using highly reactive coupling reagents to prevent O-acylation.
-
Minimize Racemization:
-
Use racemization-suppressing additives like HOBt, HOAt, or OxymaPure®.[2]
-
Employ coupling reagents known for low racemization, such as HATU or COMU®.[2]
-
Avoid excessive pre-activation times and elevated temperatures unless necessary.[8]
-
The choice of base is critical; a weaker base like N-methylmorpholine (NMM) or sym-collidine may be preferable to stronger bases like DIPEA if epimerization is a concern.[2]
-
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound challenging?
A1: The coupling of this compound can be difficult due to the steric hindrance imposed by its cyclic pyrrolidine structure, which can slow down the reaction rate and lead to incomplete coupling.[1][2] Additionally, the presence of the hydroxyl group can potentially lead to side reactions like O-acylation if not properly managed.[7]
Q2: Which coupling reagents are recommended for this compound?
A2: For difficult couplings involving sterically hindered amino acids like this compound, high-efficiency coupling reagents are recommended. Urionium/aminium salts like HATU, HBTU, and COMU®, or phosphonium salts like PyBOP® and PyAOP®, are generally more effective than standard carbodiimides like DCC or DIC alone.[3]
Q3: How can I monitor the completion of a this compound coupling reaction?
A3: In solid-phase peptide synthesis (SPPS), the completion of the coupling reaction can be monitored using qualitative colorimetric tests like the Kaiser test (ninhydrin test).[3][6] A blue color on the resin beads indicates the presence of free primary amines and, therefore, an incomplete reaction. For secondary amines like proline, the isatin test can be used.[6]
Q4: Is it necessary to protect the hydroxyl group of this compound?
A4: The necessity of protecting the hydroxyl group depends on the specific synthetic strategy and the sequence. The secondary hydroxyl group of hydroxyproline is generally less reactive than the primary hydroxyl of serine. However, for complex syntheses, long peptides, or when using highly activating conditions, protecting the hydroxyl group (e.g., with a tBu group) can prevent side reactions such as O-acylation.[7]
Q5: What is "double coupling" and when should I use it?
A5: Double coupling is the repetition of the coupling step with a fresh preparation of the activated amino acid and coupling reagents.[1] It is a common strategy to ensure complete reaction for difficult couplings, such as those involving sterically hindered amino acids like this compound, especially when a monitoring test indicates an incomplete first coupling.[1][6]
Data Presentation
Table 1: Recommended Coupling Reagent Conditions for Difficult this compound Couplings
| Coupling Reagent | Equivalents (Amino Acid:Reagent:Base) | Additive (eq.) | Recommended Use |
| HBTU/DIPEA | 1:0.95:2 | HOBt (1) | Standard, effective for many couplings. |
| HATU/DIPEA | 1:0.95:2 | - (HOAt is intrinsic) | Highly recommended for hindered couplings and to minimize racemization.[4] |
| HCTU/DIPEA | 1:0.95:2 | - (6-Cl-HOBt is intrinsic) | A more reactive and cost-effective alternative to HBTU. |
| COMU®/DIPEA | 1:1:2 | - (OxymaPure® is intrinsic) | Extremely high reactivity, excellent for suppressing racemization, and non-explosive.[2] |
| PyBOP®/DIPEA | 1:1:2 | - | A phosphonium salt reagent that is highly effective and avoids guanidinylation side products. |
| DIC/HOBt | 1:1:1 | HOBt (1) | A classic carbodiimide method; the additive is crucial for efficiency and suppressing side reactions.[5] |
| DIC/OxymaPure® | 1:1:1 | OxymaPure® (1) | A modern, safer, and highly effective alternative to DIC/HOBt.[2] |
Note: Equivalents are relative to the free amine on the resin. The specific number of equivalents may need to be optimized based on the specific peptide sequence and reaction scale.
Experimental Protocols
Protocol 1: Standard HATU Coupling for this compound in SPPS
-
Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in DMF for 30-60 minutes. Drain the solvent.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq. - optional, as HATU contains HOAt) in DMF. Add DIPEA (6 eq.) to the solution and allow to pre-activate for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Take a small sample of the resin, wash it thoroughly with DMF, and perform a Kaiser test. If the test is negative (beads remain yellow), the coupling is complete.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
Protocol 2: Double Coupling Procedure
-
First Coupling: Follow Protocol 1 for the initial coupling reaction.
-
Monitoring: Perform a Kaiser test. If the test is positive (blue beads), proceed with a second coupling.
-
Wash: Drain the reaction solution and wash the resin with DMF (3x) to remove unreacted reagents and byproducts.
-
Second Coupling: Prepare a fresh solution of activated this compound as described in Protocol 1 and repeat the coupling step.
-
Final Monitoring and Washing: After the second coupling, perform another Kaiser test to confirm completion. Once complete, wash the resin as described in Protocol 1.
Visualizations
Caption: Workflow for this compound coupling with a monitoring and recoupling loop.
References
Technical Support Center: Navigating Solubility Challenges of Peptides Containing Boc-Hyp-OH
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with peptides incorporating N-Boc-trans-4-hydroxy-L-proline (Boc-Hyp-OH). The information is designed to offer practical guidance for researchers in peptide synthesis, purification, and various experimental applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to the poor solubility of peptides containing this compound?
A1: The solubility of peptides is a complex physicochemical property influenced by multiple factors. For peptides containing this compound, the following are key contributors to solubility challenges:
-
Hydrophobicity of the Boc Group: The tert-butyloxycarbonyl (Boc) protecting group is inherently hydrophobic. Its presence, especially in conjunction with other hydrophobic residues in the peptide sequence, can significantly decrease the overall polarity of the peptide, leading to poor solubility in aqueous solutions.
-
Peptide Aggregation: Peptides, particularly those with hydrophobic regions, have a tendency to aggregate through intermolecular hydrophobic interactions and hydrogen bonding. The rigid structure of the proline ring in Hyp-OH can influence the peptide backbone conformation, potentially promoting aggregation and the formation of secondary structures like β-sheets, which are often insoluble.[]
-
Amino Acid Composition: The overall amino acid composition of the peptide plays a crucial role. A high proportion of non-polar amino acids will exacerbate the insolubility imparted by the this compound residue.
-
Peptide Length: Longer peptide chains have a greater surface area for hydrophobic interactions, which can lead to a higher propensity for aggregation and precipitation.[]
Q2: What is a general workflow for testing the solubility of a new peptide containing this compound?
A2: A systematic approach is recommended to determine the optimal solvent for your peptide. It is always advisable to test the solubility on a small aliquot of the peptide before attempting to dissolve the entire sample.
References
Technical Support Center: Purification Strategies for Boc-Hyp-OH Containing Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful purification of synthetic peptides containing N-Boc-L-hydroxyproline (Boc-Hyp-OH).
Frequently Asked Questions (FAQs)
Q1: What is the primary method for purifying peptides containing this compound?
A1: The most common and robust method for purifying peptides containing this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][] This technique separates the target peptide from impurities based on hydrophobicity. A C18 column is typically used, with a mobile phase consisting of a gradient of water and acetonitrile (ACN), and trifluoroacetic acid (TFA) as an ion-pairing agent to improve peak shape and resolution.[1][][3]
Q2: How does the hydroxyproline (Hyp) residue affect the purification strategy?
A2: The hydroxyl group (-OH) on the hydroxyproline residue increases the overall hydrophilicity of the peptide. This typically results in an earlier elution time from a reversed-phase column compared to a similar peptide containing proline instead of hydroxyproline. This change in retention behavior needs to be considered when designing the HPLC gradient.
Q3: Is it necessary to protect the hydroxyl group of hydroxyproline during Boc-SPPS?
A3: Yes, to prevent potential side reactions during peptide synthesis, the hydroxyl group of hydroxyproline is typically protected. A common protecting group used in Boc/Bzl (tert-butyloxycarbonyl/benzyl) chemistry is the benzyl (Bzl) group, utilizing Boc-Hyp(Bzl)-OH during synthesis.[4][5][6] This Bzl group is stable during the repetitive TFA treatments for N-terminal Boc group removal but is cleaved simultaneously with the final peptide cleavage from the resin using a strong acid like anhydrous hydrogen fluoride (HF).[7]
Q4: What are the common impurities encountered when synthesizing and purifying this compound containing peptides?
A4: Common impurities are similar to those in standard solid-phase peptide synthesis (SPPS) and include:
-
Truncated sequences: Peptides that are missing one or more amino acids due to incomplete coupling reactions.
-
Deletion sequences: Peptides lacking an amino acid within the sequence, often due to incomplete deprotection of the N-terminal Boc group.
-
Incompletely deprotected peptides: Peptides that may retain the benzyl (Bzl) protecting group on the hydroxyproline side chain if the final cleavage is not complete.
-
Side-reaction products: Impurities arising from reactions with scavengers used during cleavage or modifications of sensitive amino acid residues.
Q5: Can the unprotected hydroxyl group of hydroxyproline cause side reactions during purification?
A5: While the hydroxyl group is generally stable, there is a theoretical potential for O-acylation by the trifluoroacetic acid (TFA) in the mobile phase, which could lead to the formation of a trifluoroacetyl ester. However, this is not a commonly reported issue under standard RP-HPLC conditions. Using a low concentration of TFA (typically 0.1%) and minimizing the exposure of the purified peptide to the acidic mobile phase before lyophilization can mitigate this risk.
Q6: Are there alternative purification strategies to RP-HPLC?
A6: Yes, for peptides that are difficult to purify by RP-HPLC alone, orthogonal strategies can be employed. These include:
-
Hydrophilic Interaction Chromatography (HILIC): This technique separates peptides based on their hydrophilicity and can be a good alternative or complementary step to RP-HPLC.[8]
-
Ion-Exchange Chromatography (IEX): This method separates peptides based on their net charge and is useful for removing impurities with different charge states.[8]
-
Mixed-Mode Chromatography: This approach uses stationary phases with both reversed-phase and ion-exchange properties, offering unique selectivity.[1][8][9]
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound containing peptides.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks in RP-HPLC | - Secondary interactions between the peptide and residual silanol groups on the silica-based column.- Peptide aggregation. | - Ensure the mobile phase contains an adequate concentration of TFA (0.1%) to suppress silanol interactions.[][3]- For basic peptides, consider using a column with advanced end-capping.- To address aggregation, try dissolving the crude peptide in a stronger solvent like guanidine hydrochloride before injection, or purify at a higher temperature. |
| Poor Resolution Between Target Peptide and Impurities | - The HPLC gradient is too steep.- The column chemistry is not optimal for the separation. | - Optimize the gradient by making it shallower around the elution point of the target peptide.[3]- Try a different stationary phase (e.g., C4 instead of C18 for very hydrophobic peptides, or a phenyl-hexyl column for peptides with aromatic residues).- Consider an orthogonal purification method like HILIC or IEX.[8] |
| Low Recovery of the Purified Peptide | - The peptide is precipitating on the column.- The peptide is irreversibly binding to the column.- The peptide is being lost during post-purification workup (e.g., lyophilization). | - Ensure the peptide is fully dissolved in the initial mobile phase before injection.- For very hydrophobic peptides, a lower peptide load on the column may be necessary.- Use a different column chemistry or a less hydrophobic stationary phase (e.g., C4).- Ensure proper handling during fraction pooling and lyophilization to minimize loss. |
| Presence of a Persistent Impurity with +90 Da Mass Difference | - Incomplete removal of the benzyl (Bzl) protecting group from the hydroxyproline side chain. | - Review and optimize the HF cleavage protocol. Ensure sufficient reaction time and appropriate scavenger concentrations.[7]- Re-subject the crude peptide to the cleavage conditions, although this may risk peptide degradation.- Optimize the HPLC gradient to improve separation of the protected and deprotected species. |
| Unexpected Early Elution of the Peptide | - The presence of the hydroxyl group on hydroxyproline increases the peptide's polarity. | - This is expected behavior. Adjust the starting percentage of the organic solvent in the gradient to be lower to ensure the peptide binds to the column before elution begins. |
Experimental Protocols
Protocol 1: Final Cleavage and Deprotection of Boc-Hyp(Bzl)-OH Containing Peptides (HF Cleavage)
This protocol outlines the standard procedure for cleaving the peptide from the resin and removing the side-chain protecting groups, including the benzyl group from hydroxyproline, using anhydrous hydrogen fluoride (HF). This procedure is extremely hazardous and must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.
-
Preparation of the Peptide-Resin:
-
Following solid-phase synthesis, wash the peptide-resin with dichloromethane (DCM) and dry it thoroughly under a high vacuum for at least 4 hours.
-
Place the dried peptide-resin (typically 0.5-1.0 g) and a Teflon-coated stir bar into the HF-resistant reaction vessel.
-
-
Addition of Scavengers:
-
Add a scavenger mixture to the reaction vessel to trap reactive carbocations generated during cleavage. A common scavenger cocktail is p-cresol/p-thiocresol/dimethyl sulfide (DMS). For a typical cleavage, a ratio of 1 mL of scavenger per gram of resin is used.
-
-
HF Cleavage:
-
Cool the reaction vessel in a dry ice/acetone bath.
-
Carefully distill anhydrous HF (approximately 10 mL per gram of resin) into the reaction vessel.
-
Replace the dry ice/acetone bath with an ice-water bath to maintain the reaction temperature between -5 to 0°C.
-
Stir the reaction mixture for 1-2 hours at 0°C.[10]
-
-
Work-up:
-
Remove the HF by evaporation under a stream of nitrogen or by vacuum.
-
Precipitate the crude peptide by adding cold anhydrous diethyl ether.
-
Wash the peptide precipitate with cold diethyl ether multiple times to remove the scavengers and cleavage byproducts.[3]
-
Dry the crude peptide pellet under vacuum.
-
Protocol 2: RP-HPLC Purification of a Hydroxyproline-Containing Peptide
This protocol provides a general method for the purification of a crude peptide containing hydroxyproline.
-
Sample Preparation:
-
Dissolve the dried crude peptide in a minimal amount of a suitable solvent. Start with Mobile Phase A (0.1% TFA in water). If solubility is an issue, add a small amount of acetonitrile or, for very hydrophobic peptides, a denaturant like 6M guanidine hydrochloride.[3]
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.[1]
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100-300 Å pore size).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.[1]
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[1]
-
Flow Rate: For an analytical column (4.6 mm ID), use 1 mL/min. For a preparative column (e.g., 21.2 mm ID), scale the flow rate accordingly (e.g., 15-20 mL/min).
-
Detection: UV absorbance at 214-220 nm.
-
Gradient:
-
Perform an initial scouting run with a broad gradient (e.g., 5-65% B over 60 minutes) to determine the retention time of the target peptide.
-
Optimize the gradient to be shallower around the elution time of the target peptide for better resolution (e.g., a 1% per minute increase in Mobile Phase B).
-
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peptide peak.
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Confirm the identity of the peptide in the desired fractions by mass spectrometry (e.g., LC-MS or MALDI-TOF).
-
-
Post-Purification:
-
Pool the fractions that meet the desired purity level.
-
Lyophilize the pooled fractions to obtain the final purified peptide as a white, fluffy powder.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. store.researchscientific.co.uk [store.researchscientific.co.uk]
- 5. peptide.com [peptide.com]
- 6. Boc-Hyp(Bzl)-OH | C17H23NO5 | CID 11860409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digital.csic.es [digital.csic.es]
- 10. Boc Resin Cleavage Protocol [sigmaaldrich.com]
Minimizing racemization of Boc-Hyp-OH during activation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize racemization of Boc-L-hydroxyproline (Boc-Hyp-OH) during the critical activation step of peptide synthesis.
Troubleshooting Guide & FAQs
This section addresses specific issues that can lead to the racemization of this compound, offering explanations and actionable solutions.
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the conversion of a single enantiomer of a chiral molecule into a mixture of both enantiomers (L and D forms). In peptide synthesis, the activation of the carboxylic acid of an amino acid can increase the acidity of the α-proton. Its removal by a base leads to a loss of stereochemical integrity at the α-carbon. For Boc-L-Hyp-OH, this results in the incorporation of the undesired Boc-D-Hyp-OH into the peptide chain, which can significantly alter the peptide's structure, biological activity, and therapeutic efficacy.[1][2]
Q2: What are the primary factors that contribute to the racemization of this compound during activation?
A2: Several factors can contribute to the epimerization of this compound:
-
Coupling Reagents: The choice of coupling reagent is critical. Some reagents can over-activate the carboxylic acid, making the α-proton more susceptible to abstraction.[1][3]
-
Base: The type and amount of base used are crucial. Stronger and less sterically hindered bases can more readily abstract the α-proton, leading to increased racemization.[1][3]
-
Temperature: Higher reaction temperatures accelerate both the coupling reaction and the rate of racemization.[1][3]
-
Solvent: The polarity of the solvent can influence the stability of the activated intermediate and the transition state leading to racemization. Polar solvents can sometimes increase the rate of epimerization.[1][4]
-
Pre-activation Time: Prolonged pre-activation of the amino acid before the addition of the amine component increases the time the activated species is exposed to conditions that can cause racemization.[1][5]
Q3: Which coupling reagents are recommended to minimize racemization of this compound?
A3: To suppress racemization, the use of coupling reagents that form less reactive, more stable active esters is recommended.
-
Carbodiimides with Additives: The use of a carbodiimide such as N,N'-diisopropylcarbodiimide (DIC) in combination with a racemization-suppressing additive like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) is a standard and effective method.[1][6] These additives form active esters that are less prone to racemization than the O-acylisourea intermediate formed with the carbodiimide alone.
-
Onium Salts: Phosphonium and aminium/uronium salts like Benzotriazol-1-yl-oxytri(pyrrolidino)phosphonium hexafluorophosphate (PyBOP), HBTU, and HATU are also effective. These reagents often lead to rapid coupling, which can minimize the time for racemization to occur.[3][7][8]
Q4: I am observing significant racemization even when using DIC/HOBt. What could be the cause?
A4: While HOBt is a widely used racemization suppressant, some studies have shown that under certain conditions, particularly with proline and hydroxyproline derivatives with a C-terminal phenacyl ester, HOBt can paradoxically increase racemization in dimethylformamide (DMF).[9] If you are experiencing this issue, consider the following:
-
Switching the Additive: Replace HOBt with HOAt or OxymaPure, which have been shown to be more effective at suppressing racemization in some cases.[6][10]
-
Changing the Solvent: Perform the coupling in a less polar solvent like dichloromethane (DCM) if solubility allows.[9]
-
Using a Different Coupling Method: Consider switching to a mixed anhydride procedure in a solvent like tetrahydrofuran (THF).[9]
Q5: What is the best base to use to minimize racemization?
A5: The choice of base is critical. A weaker, more sterically hindered base is generally preferred.
-
Recommended Bases: N-methylmorpholine (NMM) or N,N-diisopropylethylamine (DIPEA) are commonly used. For particularly sensitive couplings, a more hindered base like 2,4,6-collidine may be beneficial.[3][6]
-
Bases to Avoid: Stronger, less hindered bases like triethylamine (TEA) should generally be avoided as they can increase the rate of racemization.[1]
Q6: How can I optimize my reaction conditions to further reduce racemization?
A6: Beyond the choice of reagents, several procedural adjustments can be made:
-
Lower the Temperature: Perform the activation and coupling steps at 0°C.[1][3]
-
Minimize Pre-activation Time: Keep the pre-activation time to a minimum (e.g., 1-5 minutes) before adding the amine component.[5] In some cases, in situ activation (adding the coupling reagent to the mixture of the amino acid and the amine) can be beneficial.[3]
-
Use Stoichiometric Amounts: Carefully control the stoichiometry of the reagents. Excess base should be avoided.[1][2]
Quantitative Data on Racemization
The extent of racemization is highly dependent on the specific amino acid, coupling reagents, and reaction conditions. The following table summarizes the percentage of D-isomer formation for different coupling additives in a model peptide coupling, which can serve as a general guide.
| Coupling Reagent | Additive | % D-Isomer Formation | Reference |
| DIC | HOBt | 14.8% | [6] |
| DIC | HOAt | 5.9% | [6] |
| DIC | OxymaPure | 7.7% | [6] |
| DIC | Oxyma-B | 5.1% | [6] |
Data from the coupling of Z-Phe-Val-OH with H-Pro-NH2 in DMF. While not specific to this compound, it illustrates the relative effectiveness of different additives.
Experimental Protocol: Low-Racemization Coupling of this compound
This protocol provides a general method for the activation and coupling of this compound designed to minimize racemization.
Materials:
-
Boc-L-Hyp-OH
-
Amine component (e.g., resin-bound peptide with a free N-terminal amine)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Inert gas (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Preparation: In a round-bottom flask under an inert atmosphere, dissolve the amine component (1.0 equivalent) in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Amino Acid Solution: In a separate flask, dissolve Boc-L-Hyp-OH (1.2 equivalents) and OxymaPure® (1.2 equivalents) in the same anhydrous solvent.
-
Cooling: Cool both solutions to 0°C in an ice bath.
-
Activation: To the solution containing the amino acid and OxymaPure®, add DIC (1.2 equivalents) dropwise with stirring.
-
Pre-activation: Allow the activation to proceed for 5-10 minutes at 0°C.
-
Coupling: Add the pre-activated amino acid solution to the amine solution.
-
Base Addition: Add DIPEA (2.0 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature. Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS, or Kaiser test for solid-phase synthesis) until completion.
-
Work-up: Upon completion, proceed with the standard work-up procedure to isolate the coupled product. For solid-phase synthesis, this involves draining the reaction mixture and thoroughly washing the resin.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting high racemization levels during the coupling of this compound.
Caption: A logical workflow for troubleshooting high racemization levels.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
Technical Support Center: Side-Chain Protection Strategies for Boc-Hyp-OH
Welcome to the technical support center for Boc-Hyp-OH side-chain protection strategies. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the protection of the hydroxyl group of N-Boc-trans-4-hydroxy-L-proline (this compound).
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the side-chain hydroxyl group of this compound?
A1: The hydroxyl group on the pyrrolidine ring of this compound is a reactive functional group.[] During subsequent synthetic steps, such as peptide coupling, this hydroxyl group can undergo unwanted side reactions like O-acylation.[2] Protecting the hydroxyl group ensures that reactions occur specifically at the desired positions (e.g., the carboxylic acid), preventing the formation of impurities and improving the overall yield and purity of the target molecule.[3]
Q2: What are the most common protecting groups for the side chain of this compound in Boc-based synthesis?
A2: In the context of Boc-based peptide synthesis, the most common protecting group for the hydroxyl function of amino acids like serine, threonine, and hydroxyproline is the benzyl ether (Bzl).[4][5] Another class of protecting groups that can be employed are silyl ethers, such as tert-butyldimethylsilyl (TBDMS). The choice of protecting group depends on the overall synthetic strategy, particularly the deprotection conditions required for other functional groups in the molecule.
Q3: What is an orthogonal protection strategy and why is it important?
A3: An orthogonal protection strategy involves using protecting groups that can be removed under different conditions without affecting each other.[3] For example, the N-terminal Boc group is acid-labile (removed by acids like TFA), while a benzyl ether side-chain protecting group is typically removed by hydrogenolysis.[5] This allows for the selective deprotection of one functional group while others remain protected, which is crucial for complex, multi-step syntheses like peptide synthesis.[3]
Q4: Can I use this compound without side-chain protection?
A4: While it is possible to use this compound without side-chain protection in some cases, particularly for the synthesis of short peptides, it is generally not recommended.[4] The unprotected hydroxyl group can lead to side reactions, complicating purification and reducing the yield of the desired product.[2]
Troubleshooting Guides
Issue 1: Incomplete Protection of the Hydroxyl Group
Symptom:
-
TLC analysis of the reaction mixture shows the presence of the starting material (this compound) after the expected reaction time.
-
NMR spectrum of the crude product shows signals corresponding to the unprotected this compound.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Insufficient Reagents | Ensure that a sufficient excess of the protecting group reagent (e.g., benzyl bromide for Bzl protection, or TBDMS-Cl for silyl ether protection) and the base are used. For benzylation, a common protocol uses benzyl bromide in the presence of a base. |
| Inefficient Base | The choice of base is critical. For benzylation, stronger bases like sodium hydride (NaH) may be required to fully deprotonate the hydroxyl group. For silylation, imidazole is a commonly used base. |
| Reaction Temperature Too Low | Some protection reactions may require elevated temperatures to proceed to completion. Gently heating the reaction mixture may improve the reaction rate and yield. |
| Steric Hindrance | The bulky Boc group can sometimes hinder the approach of the protecting group reagent. Using a less sterically hindered protecting group or optimizing reaction conditions (e.g., longer reaction time, higher temperature) may be necessary. |
Issue 2: Formation of Side Products
Symptom:
-
TLC analysis shows multiple spots in addition to the desired product and starting material.
-
Mass spectrometry of the crude product indicates the presence of unexpected masses.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Over-alkylation/silylation | In the case of silyl ethers, reaction with both the hydroxyl and carboxylic acid groups can occur. It is often preferable to protect the carboxylic acid as an ester before protecting the hydroxyl group. |
| Reaction with the Boc Group | Under harsh basic conditions, the Boc group can be partially cleaved. Use milder bases or carefully control the reaction temperature. |
| Epimerization | Strong basic conditions can potentially lead to epimerization at the alpha-carbon. Use of milder bases and lower temperatures is recommended. |
Issue 3: Difficulties During Deprotection
Symptom:
-
Incomplete removal of the side-chain protecting group under standard deprotection conditions.
-
Cleavage of other protecting groups or degradation of the molecule during side-chain deprotection.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inefficient Deprotection Reagent | For benzyl ethers, ensure the hydrogenation catalyst (e.g., Pd/C) is active. For silyl ethers, ensure the fluoride source (e.g., TBAF) is fresh. |
| Catalyst Poisoning | In catalytic hydrogenolysis for Bzl group removal, sulfur-containing compounds can poison the catalyst. Ensure all reagents and solvents are free of such impurities. |
| Non-Orthogonal Deprotection Conditions | Ensure the deprotection conditions for the side-chain are orthogonal to other protecting groups present in the molecule. For example, if the molecule contains other acid-labile groups, hydrogenolysis is preferred for Bzl deprotection over strong acid cleavage. |
Experimental Protocols and Data
Protection of this compound Side Chain
Table 1: Comparison of Common Side-Chain Protection Methods for this compound
| Protecting Group | Reagents and Conditions | Typical Yield | Notes |
| Benzyl (Bzl) | 1. This compound, NaH, DMF, 0 °C to RT2. Benzyl bromide (BnBr) | 70-90% | A strong base like NaH is often required for efficient deprotonation of the hydroxyl group. |
| tert-Butyldimethylsilyl (TBDMS) | This compound, TBDMS-Cl, Imidazole, DMF, RT | 85-95% | A milder method compared to benzylation. The carboxylic acid may also react, so it is often protected first. |
Protocol 1: Benzylation of this compound
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 1.1 equivalents) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (BnBr, 1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Silylation of this compound
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add imidazole (2.5 equivalents).
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.5 equivalents).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
Validation & Comparative
A Head-to-Head Comparison: Boc-Hyp-OH vs. Fmoc-Hyp-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) strategies for incorporating hydroxyproline (Hyp) is a critical decision that influences synthesis efficiency, peptide purity, and overall yield. This guide provides an objective comparison of Boc-Hyp-OH and Fmoc-Hyp-OH, supported by experimental data and detailed protocols to inform the selection of the optimal strategy for your research needs.
The fundamental difference between the two approaches lies in the nature of the α-amino protecting group. The Boc group is acid-labile, requiring strong acids like trifluoroacetic acid (TFA) for its removal, while the Fmoc group is base-labile and is typically removed with a mild base such as piperidine. This core distinction dictates the orthogonal protection schemes for the side chains and the overall conditions of the solid-phase peptide synthesis (SPPS) cycle.
Quantitative Performance Comparison
| Parameter | This compound Strategy | Fmoc-Hyp-OH Strategy | Key Considerations |
| Nα-Protecting Group | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethoxycarbonyl (Fmoc) | Boc is removed by strong acid; Fmoc by mild base. |
| Side-Chain Protection | Typically Benzyl (Bzl) ether | Typically tert-Butyl (tBu) ether | Must be stable to the Nα-deprotection conditions. |
| Nα-Deprotection | 25-50% TFA in Dichloromethane (DCM) | 20% Piperidine in Dimethylformamide (DMF) | Fmoc deprotection is generally considered milder.[1] |
| Coupling Reagents | Traditionally DCC/HOBt; modern reagents like HBTU can be used.[2][3] | Compatible with a wide range of modern coupling reagents (HBTU, HATU, HCTU, DIC/Oxyma).[2][] | Modern coupling reagents generally offer higher efficiency and lower racemization.[2] |
| Coupling Efficiency | Generally high, but can be sequence-dependent. In situ neutralization protocols can improve yields for difficult sequences.[3] | Typically very high (>99%) with modern coupling reagents.[5] | Steric hindrance of the proline ring can affect coupling kinetics. |
| Purity of Hydrophobic Peptides | May provide higher purity for aggregation-prone sequences due to protonation of the N-terminus after deprotection.[3] | Aggregation can be more problematic for hydrophobic sequences. | The choice may depend on the overall peptide sequence. |
| Side Reactions | - Acid-catalyzed side reactions. - Formation of tert-butyl adducts with sensitive residues (e.g., Trp, Met, Cys) during deprotection, requiring scavengers.[6] - Diketopiperazine formation at the dipeptide stage.[7][8] | - Base-catalyzed side reactions. - Diketopiperazine formation is more prevalent, especially when proline is one of the first two residues.[7] - Aspartimide formation in sequences containing Asp.[7] | Careful selection of resins and coupling strategies can mitigate these side reactions. |
| Final Cleavage | Harsh conditions (e.g., anhydrous HF or TFMSA) are required to remove the peptide from the resin and the Bzl side-chain protecting group.[3] | Milder conditions using a TFA "cocktail" with scavengers.[3] | Fmoc strategy is more compatible with sensitive post-translational modifications.[9] |
| Automation | Possible, but the use of hazardous acids requires specialized equipment. | Readily automated and the progress can be monitored by UV absorbance of the cleaved Fmoc group.[1][9] | Fmoc is generally favored for automated synthesis. |
| Cost | Boc-amino acids and some reagents can be less expensive. | Fmoc-amino acids and modern coupling reagents are often more expensive.[2] | Overall cost-effectiveness depends on the scale and complexity of the synthesis. |
Experimental Protocols
The following are detailed protocols for the incorporation of Boc-Hyp(Bzl)-OH and Fmoc-Hyp(tBu)-OH into a peptide chain during solid-phase peptide synthesis.
Protocol 1: Boc-SPPS Cycle for Boc-Hyp(Bzl)-OH Incorporation
This protocol outlines a single coupling cycle for adding Boc-Hyp(Bzl)-OH to a resin-bound peptide with a free N-terminal amine.
1. Resin Swelling and Deprotection:
-
Swell the peptide-resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes.
-
Remove the N-terminal Boc group by treating the resin with 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes, drain, and then treat again with the same solution for 20-30 minutes.[10][11]
-
Wash the resin thoroughly with DCM (3x), isopropanol (3x), and finally DCM (3x) to remove residual acid.[11]
2. Neutralization:
-
Neutralize the protonated N-terminal amine by treating the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM for 5-10 minutes.[10][11]
-
Wash the resin thoroughly with DCM (3x) to remove excess base.[10][11]
3. Amino Acid Coupling:
-
In a separate vessel, pre-activate Boc-Hyp(Bzl)-OH (3 equivalents) with a suitable coupling reagent such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (3 equivalents) and 1-Hydroxybenzotriazole (HOBt) (3 equivalents) in N,N-dimethylformamide (DMF) in the presence of DIEA (6 equivalents) for 2-5 minutes.[10][11]
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using the Kaiser test (a negative result indicates complete coupling).
4. Washing:
-
Once the coupling is complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF (3x) and DCM (3x).
Protocol 2: Fmoc-SPPS Cycle for Fmoc-Hyp(tBu)-OH Incorporation
This protocol describes a single coupling cycle for the addition of Fmoc-Hyp(tBu)-OH.
1. Resin Swelling:
-
Swell the peptide-resin (e.g., Rink Amide or Wang resin) in DMF for 30-60 minutes.[12]
2. Nα-Fmoc Deprotection:
-
Treat the resin with a 20% (v/v) solution of piperidine in DMF for an initial 2 minutes, then drain.[12]
-
Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 5-10 minutes to ensure complete removal of the Fmoc group.[12]
-
Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.[12]
3. Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-Hyp(tBu)-OH (3-5 equivalents) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.[12]
-
Add DIEA (6-10 equivalents) to the mixture to activate the amino acid.[12]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, a second coupling may be necessary.[12]
4. Washing:
-
Drain the coupling solution and wash the resin with DMF (3x).[12]
Mandatory Visualizations
Collagen Biosynthesis Pathway
The synthesis of peptides containing hydroxyproline is often geared towards mimicking collagen, the most abundant protein in mammals. Hydroxyproline is crucial for the stability of the collagen triple helix. The following diagram illustrates the key steps in collagen biosynthesis.[13][14][15][16][17]
Caption: Key stages of the collagen biosynthesis pathway.
Experimental Workflow for Peptide Analysis
Following the synthesis of a hydroxyproline-containing peptide, a systematic workflow is essential to confirm its identity, purity, and structural integrity.
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. chempep.com [chempep.com]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. Collagen biosynthesis and modifying enzymes | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Boc Strategy for Hydrophobic Peptides with Hydroxyproline: A Comparative Guide
For researchers engaged in the synthesis of complex peptides, particularly those with hydrophobic sequences incorporating hydroxyproline, the choice of solid-phase peptide synthesis (SPPS) strategy is critical to success. This guide provides a detailed comparison of the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) strategies, with a focus on the advantages of the Boc approach for these challenging sequences.
The synthesis of hydrophobic peptides is often hampered by on-resin aggregation, where growing peptide chains interact with each other, leading to incomplete reactions and low purity of the final product. The Boc strategy offers a significant advantage in mitigating this issue.
Mitigating Aggregation with Boc Chemistry
A key advantage of the Boc strategy in the synthesis of hydrophobic peptides is its ability to reduce aggregation.[1] This is largely due to the repetitive acid treatment used for the deprotection of the Nα-Boc group. The acidic conditions protonate the newly exposed N-terminal amine, creating a positive charge that leads to electrostatic repulsion between peptide chains. This repulsion disrupts the formation of interchain hydrogen bonds, which are the primary cause of aggregation.[1]
In contrast, the Fmoc strategy utilizes a basic deprotection step (typically with piperidine), which leaves the N-terminus neutral. This neutrality can facilitate hydrogen bonding and subsequent aggregation, particularly in hydrophobic sequences. While various techniques exist to address aggregation in Fmoc synthesis, the inherent nature of the Boc deprotection cycle provides a distinct advantage for problematic sequences.
Comparative Analysis: Boc vs. Fmoc for Hydrophobic Peptides with Hydroxyproline
While direct, head-to-head quantitative comparisons for the same hydrophobic peptide containing hydroxyproline are not extensively documented in single studies, a comparative overview can be synthesized from available data on similar peptide classes, such as collagen-like peptides with repeating (Pro-Hyp-Gly)n sequences.
| Parameter | Boc Strategy | Fmoc Strategy | Rationale & References |
| Crude Purity | Often Higher | Can be Lower | The acidic deprotection in Boc-SPPS disrupts aggregation, leading to more complete coupling and deprotection steps, resulting in a cleaner crude product for hydrophobic sequences.[] |
| Final Yield | Generally Higher | Potentially Lower | Reduced aggregation in Boc synthesis leads to fewer failed sequences and, consequently, a higher overall yield of the target peptide.[1] |
| Aggregation Issues | Less Frequent | More Frequent | The protonated N-terminus in Boc-SPPS minimizes interchain interactions.[1] |
| Side Reactions | Potential for t-butylation of sensitive residues (e.g., Trp, Met) during final cleavage. | Aspartimide formation, especially in Asp-Gly sequences, can be a concern. | The strong acid (HF or TFMSA) used for final cleavage in Boc-SPPS can lead to side reactions if appropriate scavengers are not used. The basic conditions of Fmoc deprotection can promote aspartimide formation. |
| Cleavage Conditions | Harsh (HF or TFMSA) | Mild (TFA) | Final cleavage in Boc chemistry requires strong, hazardous acids, whereas Fmoc chemistry uses the less harsh trifluoroacetic acid (TFA).[1][3] |
| Hydroxyproline Side-Chain Protection | Typically Benzyl (Bzl) ether | Typically tert-Butyl (tBu) ether | The choice of protecting group is dictated by the overall chemical environment of the respective strategies. |
Experimental Protocols
Detailed experimental protocols for the synthesis of a model hydrophobic peptide containing hydroxyproline, such as a collagen-like peptide with a (Pro-Hyp-Gly)n sequence, are outlined below for both Boc and Fmoc strategies.
Boc-SPPS Protocol for (Pro-Hyp-Gly)n
This protocol is a representative example and may require optimization based on the specific sequence and length of the peptide.
-
Resin Selection and Preparation:
-
Start with a Merrifield resin pre-loaded with Boc-Gly.
-
Swell the resin in dichloromethane (DCM) for 30 minutes.
-
-
Deprotection:
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group.
-
Wash the resin with DCM (3x), isopropanol (IPA) (2x), and DCM (3x).
-
-
Neutralization:
-
Neutralize the resin with 5% N,N-diisopropylethylamine (DIEA) in DCM for 10 minutes.
-
Wash the resin with DCM (3x).
-
-
Coupling:
-
Activate Boc-Hyp(Bzl)-OH (3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in N,N-dimethylformamide (DMF) with DIEA (6 equivalents) for 10 minutes.
-
Add the activated amino acid solution to the resin and couple for 2 hours.
-
Monitor the coupling reaction using the Kaiser test.
-
-
Repeat Cycles:
-
Repeat the deprotection, neutralization, and coupling steps for the subsequent amino acids (Boc-Pro-OH and Boc-Gly-OH) until the desired peptide length is achieved.
-
-
Final Cleavage and Deprotection:
-
Treat the peptide-resin with anhydrous hydrogen fluoride (HF) with anisole as a scavenger at 0°C for 1 hour to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (MS).
-
Fmoc-SPPS Protocol for (Pro-Hyp-Gly)n
This protocol is a representative example and may require optimization.
-
Resin Selection and Preparation:
-
Start with a Rink Amide resin.
-
Swell the resin in DMF for 30 minutes.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.
-
Wash the resin with DMF (5x).
-
-
Coupling:
-
Activate Fmoc-Gly-OH (3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF with DIEA (6 equivalents) for 10 minutes.
-
Add the activated amino acid solution to the resin and couple for 2 hours.
-
Monitor the coupling reaction using the Kaiser test.
-
-
Repeat Cycles:
-
Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids (Fmoc-Hyp(tBu)-OH and Fmoc-Pro-OH) until the desired peptide length is achieved.
-
-
Final Cleavage and Deprotection:
-
Treat the peptide-resin with a cleavage cocktail of TFA/H2O/TIPS (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether.
-
-
Purification and Analysis:
-
Purify the crude peptide by RP-HPLC.
-
Characterize the purified peptide by MS.
-
Workflow Visualizations
The following diagrams illustrate the cyclical nature of the Boc and Fmoc solid-phase peptide synthesis strategies.
Caption: Cyclical workflow of Boc-based solid-phase peptide synthesis.
Caption: Cyclical workflow of Fmoc-based solid-phase peptide synthesis.
References
A Comparative Guide to TFA and HF for Boc-Hyp-OH Deprotection and Cleavage
For Researchers, Scientists, and Drug Development Professionals
In the realm of solid-phase peptide synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) protecting group chemistry, the final deprotection and cleavage step is critical for obtaining the desired peptide. This guide provides an objective comparison of two commonly employed acidic reagents, trifluoroacetic acid (TFA) and hydrogen fluoride (HF), for the deprotection of the Boc group and cleavage of Boc-Hyp-OH (Boc-hydroxyproline-OH) from the resin support. This comparison is supported by established principles and general experimental observations in the field.
At a Glance: TFA vs. HF for this compound Deprotection and Cleavage
While direct side-by-side quantitative data for the cleavage of a simple this compound from a resin is not extensively detailed in publicly available literature, a qualitative and semi-quantitative comparison can be drawn from the wealth of knowledge in Boc-SPPS. The choice between TFA and HF is fundamentally dictated by the type of resin used and the acid lability of the protecting groups on the peptide.
| Parameter | Trifluoroacetic Acid (TFA) | Hydrogen Fluoride (HF) |
| Acid Strength | Moderately Strong Acid | Very Strong Acid |
| Cleavage Efficacy | Effective for acid-labile resins (e.g., Merrifield) but may be incomplete for more stable linkers. | Highly effective for cleaving from robust resins like PAM and MBHA.[1] |
| Typical Yield | Resin-dependent, generally lower than HF for stable linkers. | Generally high, especially for peptides synthesized on PAM resins.[2] |
| Purity Profile | Can be high, but potential for side reactions like alkylation. | High, but also susceptible to side reactions if not properly scavenged. |
| Reaction Time | Typically 1-2 hours at room temperature.[3] | Typically 1-2 hours at 0°C.[4] |
| Safety & Handling | Corrosive and requires handling in a fume hood. | Extremely corrosive, toxic, and requires a specialized, dedicated apparatus.[4] |
| Common Scavengers | Triisopropylsilane (TIS), water, ethanedithiol (EDT). | Anisole, p-cresol, dimethyl sulfide (DMS), thioanisole.[2] |
| Key Side Reactions | Alkylation of sensitive residues by the tert-butyl cation.[5] | Potent alkylation by benzyl carbocations and other reactive species.[4] |
Experimental Protocols
The following are representative protocols for the deprotection and cleavage of a peptide containing this compound from a resin support using TFA and HF.
Protocol 1: TFA-Mediated Cleavage from Merrifield Resin
This protocol is suitable for peptides synthesized on acid-labile resins such as the Merrifield resin.
Materials:
-
Peptide-resin (dried)
-
Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) (v/v/v)
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Centrifuge and centrifuge tubes
-
Lyophilizer
Procedure:
-
Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel.
-
Add the freshly prepared TFA cleavage cocktail (e.g., 2 mL) to the resin.
-
Allow the reaction to proceed at room temperature for 1.5 to 2 hours with occasional swirling.[3]
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA, and then with DCM. Combine all filtrates.
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the peptide pellet under a stream of nitrogen and then in a vacuum desiccator.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and lyophilize.
Protocol 2: HF-Mediated Cleavage from PAM Resin
This protocol is for peptides synthesized on more acid-stable resins like the Phenylacetamidomethyl (PAM) resin and requires specialized equipment for handling anhydrous HF.
Materials:
-
Peptide-resin (dried)
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavenger: Anisole or a scavenger cocktail (e.g., p-cresol and p-thiocresol)
-
HF cleavage apparatus
-
Cold diethyl ether
-
Magnetic stirrer and stir bar
-
Lyophilizer
Procedure:
-
Place the dried peptide-resin (e.g., 100 mg) and a Teflon-coated stir bar into the HF-resistant reaction vessel.
-
Add the scavenger (e.g., 1 mL of anisole) to the resin.
-
Assemble the HF cleavage apparatus according to the manufacturer's instructions in a certified fume hood.
-
Cool the reaction vessel in a dry ice/acetone bath to approximately -40°C.
-
Distill a calculated amount of anhydrous HF (e.g., 10 mL) into the reaction vessel.
-
Once the HF is collected, replace the cooling bath with an ice-water bath to maintain the reaction temperature at 0°C.
-
Stir the reaction mixture at 0°C for 1 to 2 hours.[4]
-
After the reaction is complete, remove the HF by evaporation under a stream of nitrogen or under vacuum, ensuring proper trapping of the HF gas.
-
Once all HF is removed, the resin and cleaved peptide remain. Suspend the residue in cold diethyl ether to precipitate the peptide.
-
Wash the peptide thoroughly with cold diethyl ether to remove scavengers and byproducts.
-
Dry the crude peptide under vacuum.
-
Dissolve the peptide in an appropriate aqueous buffer and lyophilize.
Reaction Mechanisms and Workflows
The following diagrams illustrate the general workflow of solid-phase peptide synthesis and the chemical mechanism of Boc deprotection.
Caption: General workflow of Boc solid-phase peptide synthesis (SPPS).
Caption: Mechanism of Boc deprotection by TFA and HF.
Discussion of Potential Side Reactions with Hydroxyproline
The secondary alcohol of the hydroxyproline side chain is generally stable to both TFA and HF cleavage conditions, especially when the hydroxyl group is unprotected. In Boc-SPPS, this compound is often used without side-chain protection.[5] However, the carbocations generated during deprotection can potentially lead to side reactions.
-
Tert-butylation: The tert-butyl cation generated during Boc deprotection with TFA can potentially alkylate nucleophilic residues, although the hydroxyl group of hydroxyproline is not a primary target compared to tryptophan or methionine.[5]
-
Benzyl ether formation: If benzyl-based protecting groups are used elsewhere in the peptide, their cleavage by HF generates benzyl carbocations, which are potent alkylating agents.[4] While less likely, there is a possibility of O-benzylation of the hydroxyproline side chain. The use of effective scavengers like anisole is crucial to mitigate this risk.
Conclusion
The choice between TFA and HF for the deprotection and cleavage of peptides containing this compound is primarily dictated by the solid-phase resin support used in the synthesis.
-
TFA is a suitable choice for acid-labile resins and offers a simpler and safer procedure. However, its effectiveness is limited with more robust resin linkages.
-
HF is the reagent of choice for the highly stable linkers common in Boc/Bzl SPPS, ensuring efficient cleavage and high yields. The significant hazards associated with HF necessitate specialized equipment and stringent safety protocols.
For both methods, the careful selection and use of scavengers are paramount to minimize side reactions and ensure the integrity of the final peptide product. Researchers should select the cleavage reagent based on their synthetic strategy, available equipment, and safety considerations.
References
A Comparative Guide to Analytical Methods for Peptides with Boc-Hyp-OH
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the accurate analysis of intermediates and final products is critical for success. This guide provides a comparative overview of analytical methods for peptides and intermediates containing N-tert-butoxycarbonyl-L-hydroxyproline (Boc-Hyp-OH). We will explore common chromatographic and spectrometric techniques, offering supporting data and detailed protocols to aid in method selection and implementation.
Introduction to the Analytical Challenge
Peptides incorporating this compound present unique analytical considerations. The Boc protecting group significantly increases the hydrophobicity of the molecule, influencing its chromatographic behavior. A robust analytical method must be capable of separating the target peptide from closely related impurities that can arise during synthesis. These impurities may include deletion sequences, diastereomers, or by-products from incomplete deprotection or side reactions. The primary analytical techniques employed are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with Mass Spectrometry (MS).[1]
Chromatographic Methods: A Comparative Overview
The purity of synthetic peptides is most commonly assessed using reversed-phase chromatography.[1] However, other techniques like Hydrophilic Interaction Chromatography (HILIC) can offer alternative selectivity.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the established method for peptide analysis and purification.[2] Separation is based on hydrophobic interactions between the analyte and a non-polar stationary phase (e.g., C18 or C8 alkyl chains). A polar mobile phase, typically a mixture of water and acetonitrile (ACN), is used to elute the compounds.
Comparison of RP-HPLC Columns and Mobile Phase Modifiers
The choice of column and mobile phase modifier significantly impacts the separation. C18 columns are the most common due to their high hydrophobicity and retention, while C8 columns offer less retention, which can be advantageous for highly hydrophobic peptides. Mobile phase modifiers, such as trifluoroacetic acid (TFA) and formic acid (FA), are used to improve peak shape and resolution.
| Parameter | C18 Column | C8 Column | Justification |
| Stationary Phase | Octadecylsilane | Octylsilane | C18 provides greater hydrophobicity and retention, which is often ideal for resolving complex peptide mixtures. C8 is less retentive and can be useful for faster analysis of very hydrophobic peptides. |
| Typical Retention | Longer | Shorter | The longer alkyl chains of the C18 phase lead to stronger hydrophobic interactions. |
| Selectivity | Excellent for peptides with varying hydrophobicity. | May provide better selectivity for less hydrophobic peptides. | Differences in chain length can alter the interaction with the peptide, affecting selectivity. |
| Best For | General peptide purity analysis, high-resolution separations. | Highly hydrophobic peptides, rapid screening. | The choice depends on the specific properties of the peptide being analyzed. |
| Parameter | 0.1% TFA in Water/ACN | 0.1% FA in Water/ACN | Justification |
| Ion-Pairing | Strong | Weak | TFA is a strong ion-pairing agent that sharpens peaks by neutralizing residual silanol groups on the silica support and forming ion pairs with basic residues in the peptide.[3] |
| Peak Shape | Generally very sharp. | Good, but may be broader than with TFA for some peptides. | The strong ion-pairing effect of TFA leads to more symmetrical peaks. |
| MS Compatibility | Causes significant ion suppression in ESI-MS. | Excellent MS compatibility, as it is volatile and does not suppress ionization. | TFA is not volatile and can persistently remain in the MS source, suppressing the signal of the analyte. |
| UV Detection | Optimal for UV detection at 210-230 nm. | Suitable for UV detection. | Both are compatible with UV detection, which is standard for peptide analysis. |
Hydrophilic Interaction Chromatography (HILIC)
HILIC is an alternative chromatographic mode that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.[4][5] It is particularly useful for separating highly polar compounds that are poorly retained in reversed-phase chromatography. While Boc-protected peptides are generally hydrophobic, HILIC can be a valuable tool for analyzing related polar impurities or for orthogonal verification of purity.
Comparison of RP-HPLC and HILIC
| Feature | RP-HPLC | HILIC |
| Stationary Phase | Non-polar (e.g., C18, C8) | Polar (e.g., bare silica, amide, diol) |
| Mobile Phase | High aqueous content, increasing organic | High organic content, increasing aqueous |
| Elution Order | Least hydrophobic elutes first | Most hydrophobic elutes first |
| Primary Application | Purity analysis of peptides and protected amino acids. | Analysis of polar impurities, orthogonal method development. |
| MS Compatibility | Good with FA, poor with TFA. | Generally good due to high organic content enhancing ESI efficiency. |
Mass Spectrometry (MS) for Characterization
Mass spectrometry is an indispensable tool for confirming the identity of synthesized peptides.[1] When coupled with HPLC or UPLC (LC-MS), it provides both purity and molecular weight information in a single analysis. Electrospray Ionization (ESI) is the most common ionization technique for peptides.
Key MS Analysis Parameters
| Parameter | Description | Typical Value/Setting |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode is standard for peptides. | ESI+ |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzers are commonly used. | Depends on required mass accuracy and resolution. |
| Expected Ion | For this compound (MW: 231.25), the protonated molecule [M+H]⁺ is expected. | m/z 232.12 |
| Fragmentation | Tandem MS (MS/MS) can be used for structural confirmation. A characteristic loss of the Boc group (100 Da) or isobutylene (56 Da) is often observed.[6] | Collision-Induced Dissociation (CID) |
Experimental Protocols
Protocol 1: General RP-UPLC-MS Method for Purity and Identity
This protocol is a robust starting point for the analysis of a peptide containing this compound.
-
Instrumentation : UPLC system with UV detector and coupled to an ESI-MS.
-
Column : C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm).
-
Mobile Phase A : 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B : 0.1% Formic Acid in HPLC-grade acetonitrile.
-
Gradient : A linear gradient, for example, from 5% to 65% B over 10 minutes. This should be optimized based on the peptide's hydrophobicity.
-
Flow Rate : 0.3 mL/min.
-
Column Temperature : 40 °C.
-
Detection (UV) : 220 nm.
-
MS Settings : ESI positive mode, scan range m/z 200-2000.
-
Sample Preparation : Dissolve the lyophilized peptide in Mobile Phase A or a water/acetonitrile mixture to a concentration of approximately 0.5-1.0 mg/mL.
Protocol 2: HILIC Method for Orthogonal Purity Assessment
This protocol can be used to confirm purity with a different separation mechanism.
-
Instrumentation : HPLC or UPLC system with UV detector.
-
Column : HILIC column (e.g., amide-based, 3.5 µm particle size, 2.1 x 150 mm).
-
Mobile Phase A : 95% Acetonitrile, 5% Water, 10 mM Ammonium Acetate, pH 5.8.
-
Mobile Phase B : 50% Acetonitrile, 50% Water, 10 mM Ammonium Acetate, pH 5.8.
-
Gradient : A linear gradient from 0% to 50% B over 15 minutes.
-
Flow Rate : 0.4 mL/min.
-
Column Temperature : 35 °C.
-
Detection (UV) : 220 nm.
-
Sample Preparation : Dissolve the sample in a high organic solvent mixture (e.g., 90% acetonitrile/10% water) to match the initial mobile phase conditions.
Visualizing the Analytical Workflow
A systematic approach is essential for the comprehensive analysis of peptides synthesized with this compound. The following diagrams illustrate a typical workflow.
Caption: High-level workflow from synthesis to final characterization.
Caption: Detailed workflow for the primary RP-UPLC-MS analysis.
Conclusion
The successful analysis of peptides containing this compound is readily achievable through a systematic application of modern analytical techniques. Reversed-phase chromatography, particularly UPLC coupled with mass spectrometry using a formic acid mobile phase modifier, provides a high-resolution, sensitive, and robust platform for determining both purity and identity.[1] For comprehensive characterization, employing an orthogonal method such as HILIC is recommended to ensure no impurities are co-eluting with the main product. The protocols and comparative data presented in this guide serve as a strong foundation for developing and optimizing analytical methods tailored to your specific research and development needs.
References
- 1. almacgroup.com [almacgroup.com]
- 2. benchchem.com [benchchem.com]
- 3. hplc.eu [hplc.eu]
- 4. Applications of hydrophilic interaction chromatography to amino acids, peptides, and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry of Boc-Hyp-OH Containing Peptides
For researchers, scientists, and drug development professionals, the precise analysis of modified peptides is a critical step in ensuring the quality, efficacy, and safety of novel therapeutics. The incorporation of N-terminally Boc-protected hydroxyproline (Boc-Hyp-OH) presents unique analytical challenges and opportunities in mass spectrometry. This guide provides a comprehensive comparison of mass spectrometry-based approaches for analyzing these modified peptides, supported by experimental data and detailed protocols to aid in method development and data interpretation.
The tert-butyloxycarbonyl (Boc) protecting group is widely used in peptide synthesis. Its presence, however, significantly alters the physicochemical properties of the peptide, impacting its behavior in liquid chromatography and mass spectrometry. Understanding these changes is paramount for accurate characterization.
The Impact of this compound on Peptide Analysis: A Comparative Overview
The introduction of a this compound moiety into a peptide sequence brings about predictable yet significant changes in its analytical profile compared to its non-protected or native counterparts.
Increased Hydrophobicity and Chromatographic Retention: The Boc group, with its bulky tert-butyl component, substantially increases the hydrophobicity of a peptide. This leads to a longer retention time in reversed-phase high-performance liquid chromatography (RP-HPLC), a common separation technique coupled with mass spectrometry. This property can be advantageous for separating the modified peptide from more hydrophilic impurities.
Characteristic Fragmentation Patterns: The most notable feature of Boc-protected peptides in tandem mass spectrometry (MS/MS) is the labile nature of the Boc group. Under collision-induced dissociation (CID), the Boc group readily fragments, leading to characteristic neutral losses. The two primary fragmentation pathways for the Boc group are the loss of isobutylene (56 Da) and the loss of the entire Boc group (100 Da).
Quantitative Data Summary
To illustrate the expected changes in analytical behavior, the following table summarizes key parameters for a model peptide with and without the this compound modification.
| Parameter | Model Peptide (Ac-Gly-Hyp-Ala-NH2) | Model Peptide with this compound (Boc-Hyp-Gly-Ala-NH2) | Key Differences & Considerations |
| Monoisotopic Mass (Da) | 315.1492 | 415.2026 | Increased mass due to the addition of the Boc group (C5H8O2). |
| Predicted Retention Time (RP-HPLC) | Shorter | Longer | The increased hydrophobicity from the Boc group leads to stronger interaction with the stationary phase. |
| Observed Precursor Ion [M+H]+ | 316.1565 | 416.2099 | Protonated molecular ions are readily observed in positive ion mode ESI-MS. |
| Characteristic Neutral Losses (CID) | - Water loss (-18 Da) from Hyp- Ammonia loss (-17 Da) from C-terminus | - Loss of isobutylene (-56 Da) - Loss of Boc group (-100 Da) - Water loss (-18 Da) from Hyp- Ammonia loss (-17 Da) from C-terminus | The neutral losses of 56 Da and 100 Da are diagnostic for the presence of the Boc group. |
| Diagnostic Fragment Ions (CID) | - Immonium ion of Hyp (m/z 86.06)- b- and y-type fragment ions | - Immonium ion of Hyp (m/z 86.06)- b- and y-type fragment ions- Fragment ions corresponding to the peptide after neutral loss of the Boc group | The presence of fragment ions from the peptide backbone after the loss of the Boc group confirms the modification. |
Experimental Protocols
A robust and reliable analytical method is crucial for the successful characterization of this compound containing peptides. The following is a general experimental protocol for LC-MS/MS analysis.
1. Sample Preparation:
-
Dissolution: Dissolve the lyophilized peptide in a suitable solvent, such as a mixture of water and acetonitrile (e.g., 50:50 v/v) with 0.1% formic acid, to a final concentration of 1 mg/mL.
-
Dilution: Prepare a working solution of 1 µg/mL by diluting the stock solution with the initial mobile phase conditions (e.g., 95% mobile phase A).
2. Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm i.d. x 100 mm, 1.8 µm particle size) is suitable for separating peptides based on hydrophobicity.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be:
-
0-5 min: 5% B
-
5-25 min: 5-60% B
-
25-27 min: 60-95% B
-
27-30 min: 95% B
-
30-31 min: 95-5% B
-
31-35 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is recommended for accurate mass measurements.
-
MS1 Scan Range: m/z 100-1500.
-
Data-Dependent Acquisition (DDA): Select the top 3-5 most intense precursor ions from each MS1 scan for fragmentation.
-
Collision Energy: Use a collision energy ramp (e.g., 20-40 eV) to ensure efficient fragmentation of the peptide backbone and the Boc group.
-
Fragmentation Method: Collision-Induced Dissociation (CID) is the most common method for fragmenting peptides. Electron Transfer Dissociation (ETD) can also be used, particularly for preserving labile modifications, though the labile nature of the Boc group may still lead to its loss.
Visualization of Analytical Workflow and Fragmentation
To provide a clearer understanding of the analytical process and the expected fragmentation patterns, the following diagrams are provided.
Caption: Experimental workflow for the LC-MS/MS analysis of this compound containing peptides.
Caption: Fragmentation of a this compound peptide.
Comparison of Fragmentation Techniques: CID vs. ETD
While Collision-Induced Dissociation (CID) is the most commonly employed fragmentation technique, Electron Transfer Dissociation (ETD) offers an alternative that can be beneficial for certain applications.
| Feature | Collision-Induced Dissociation (CID) | Electron Transfer Dissociation (ETD) | Recommendation for this compound Peptides |
| Mechanism | Collisional activation leading to cleavage of the most labile bonds. | Electron transfer from a radical anion to the multiply charged peptide, leading to backbone cleavage. | CID is generally sufficient and widely available. |
| Fragment Ion Types | Primarily b- and y-ions. | Primarily c- and z-ions. | CID provides well-understood b- and y-ion series for sequencing. |
| Effect on Labile Modifications | Can lead to the loss of labile modifications like the Boc group. | Generally preserves labile post-translational modifications. | While ETD might better preserve other PTMs, the Boc group is still likely to be lost due to its high lability. |
| Precursor Charge State | Effective for doubly and triply charged precursors. | More effective for higher charge state precursors (≥3+). | ESI of typical synthetic peptides often yields 2+ and 3+ charge states, making CID suitable. |
A Comparative Guide to the Purification and Characterization of Boc-Hyp-OH Peptides
For researchers, scientists, and drug development professionals engaged in the synthesis of modified peptides, the purification and characterization of the final product are critical steps to ensure purity, identity, and functionality. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for the purification of peptides containing the N-terminally protected hydroxyproline derivative, Boc-Hyp-OH, with alternative methods. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate workflow.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and well-established method for the purification of synthetic peptides.[1][] The separation is based on the differential partitioning of the peptide and impurities between a non-polar stationary phase (typically C8 or C18 silica) and a polar mobile phase.[1] A gradient of increasing organic solvent (usually acetonitrile) is used to elute the components from the column based on their hydrophobicity.[1]
Experimental Protocol: RP-HPLC Purification of a Model this compound Peptide
This protocol outlines the purification of a hypothetical crude peptide with the sequence Boc-Hyp-Ala-Gly-Phe-NH2.
1. Sample Preparation:
-
Dissolve the crude, lyophilized peptide in a minimal amount of a suitable solvent, such as a mixture of water and acetonitrile, to a concentration of approximately 10 mg/mL.[3]
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
2. HPLC System and Column:
-
System: A preparative HPLC system equipped with a gradient pump, an autosampler or manual injector, a UV detector, and a fraction collector.
-
Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size, 300 Å pore size) is a suitable choice for many peptides.[3]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[4]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.[4]
3. Chromatographic Conditions:
-
Flow Rate: 4.0 mL/min
-
Detection: UV absorbance at 220 nm and 280 nm.[1]
-
Column Temperature: Ambient
-
Injection Volume: 1 mL (10 mg of crude peptide)
-
Gradient:
-
5% to 65% Mobile Phase B over 60 minutes.
-
65% to 100% Mobile Phase B over 5 minutes.
-
Hold at 100% Mobile Phase B for 5 minutes.
-
100% to 5% Mobile Phase B over 5 minutes.
-
Re-equilibrate at 5% Mobile Phase B for 10 minutes.
-
4. Fraction Collection and Analysis:
-
Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to the target peptide.
-
Analyze the purity of the collected fractions using analytical RP-HPLC with a faster gradient.
-
Pool the fractions with the desired purity (typically >95%).
5. Lyophilization:
-
Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white, fluffy powder.
Alternative Purification Methods: A Comparative Analysis
While RP-HPLC is a powerful technique, several alternatives offer advantages in specific scenarios, such as for large-scale purification or for peptides with challenging properties.
| Method | Principle | Advantages | Disadvantages |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation based on hydrophobicity.[1] | High resolution and purity, well-established methods.[5] | Can be time-consuming for large quantities, high solvent consumption, potential for sample loss with very hydrophobic or hydrophilic peptides.[6] |
| Reversed-Phase Flash Chromatography (HPFC) | A medium-pressure chromatography technique using larger particle size stationary phases.[5] | Faster than preparative HPLC, higher loading capacity, lower solvent consumption and cost.[6][7] | Lower resolution compared to HPLC, may require a final HPLC polishing step for very high purity.[8][9] |
| Ion-Exchange Chromatography (IEX) | Separation based on the net charge of the peptide.[10] | Orthogonal separation to RP-HPLC, effective for separating charge variants (e.g., deamidation products).[11][12] | Requires salt gradients for elution, which necessitates a subsequent desalting step.[13] |
| Multicolumn Countercurrent Solvent Gradient Purification (MCSGP) | A continuous chromatography method that internally recycles overlapping regions of the chromatogram. | Increased yield and productivity, reduced solvent consumption compared to batch HPLC.[1] | Higher initial instrument cost and complexity. |
Quantitative Comparison of RP-HPLC and Flash Chromatography
The following table summarizes a comparison for the purification of a 44-amino acid peptide, demonstrating the potential benefits of flash chromatography.
| Parameter | Preparative RP-HPLC | High-Performance Flash Chromatography (HPFC) |
| Purification Time | 160 minutes (4 injections) | 27 minutes (1 injection) |
| Solvent A Consumption | 1777 mL | 1041 mL |
| Solvent B Consumption | 1514 mL | 477 mL |
| Yield | 33 mg | 30 mg |
| Final Purity | >97% | >97% |
Data adapted from a study on the purification of a 44-amino acid peptide.[6]
Characterization of Purified this compound Peptides
Once purified, the identity and purity of the this compound peptide must be confirmed. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this purpose.
Experimental Protocol: Characterization by Mass Spectrometry and NMR
1. Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight of the purified peptide.
-
Method: Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Sample Preparation: Dissolve a small amount of the lyophilized peptide in 50% acetonitrile/water with 0.1% formic acid to a concentration of approximately 100 pmol/µL.
-
Analysis: Infuse the sample into the ESI-MS instrument and acquire the mass spectrum. The presence of the Boc group will result in a prominent neutral loss of 100 Da (C5H8O2) during fragmentation analysis (MS/MS).[14] The increased hydrophobicity due to the Boc and Hyp modifications may require higher organic solvent concentrations for elution if analyzed by LC-MS.[14]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the structure and stereochemistry of the peptide.
-
Method: 1D and 2D NMR (e.g., COSY, TOCSY, NOESY).
-
Sample Preparation: Dissolve 1-5 mg of the purified peptide in a suitable deuterated solvent (e.g., DMSO-d6 or a mixture of H2O/D2O).
-
Analysis: Acquire 1D proton and 13C spectra, as well as 2D correlation spectra. The chemical shifts of the protons and carbons in the hydroxyproline ring will be characteristic of the modification.[15] 2D NMR experiments can be used to assign all proton and carbon signals and to confirm the amino acid sequence and the integrity of the Boc protecting group.
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for purification and characterization, as well as the logical relationship between different purification techniques.
References
- 1. bachem.com [bachem.com]
- 3. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
- 7. Comparing Flash Chromatography and HPLC: A Comprehensive Guide [hplcvials.com]
- 8. italianpeptidesociety.it [italianpeptidesociety.it]
- 9. HPLC vs Flash Chromatography: Purity and Recovery Compared [eureka.patsnap.com]
- 10. jackwestin.com [jackwestin.com]
- 11. blob.phenomenex.com [blob.phenomenex.com]
- 12. bio-works.com [bio-works.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. O-Acylation of Hydroxyproline Residues: Effect on Peptide Bond Isomerization and Collagen Stability - PMC [pmc.ncbi.nlm.nih.gov]
Stability Showdown: Boc-Hyp-OH vs. Fmoc-Hyp-OH in Collagen Mimetic Synthesis
A Comparative Guide for Researchers and Drug Development Professionals
The stability of collagen mimetic peptides (CMPs) is a critical determinant of their efficacy and therapeutic potential. A key decision in the synthesis of these peptides is the choice of protecting group for the hydroxyproline (Hyp) residues, with tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) being the two predominant strategies in solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of how the selection of Boc-Hyp-OH versus Fmoc-Hyp-OH during synthesis may influence the stability of the final CMP, supported by a review of published experimental data and detailed methodologies.
While the final deprotected CMP is chemically identical regardless of the synthetic route, the choice of protecting group strategy can influence the purity and side-product profile of the crude peptide, which in turn could have implications for its ultimate stability and aggregation propensity. It is important to note that a direct head-to-head comparison of the stability of CMPs synthesized using this compound versus Fmoc-Hyp-OH is not extensively documented in peer-reviewed literature. The vast majority of recent studies on CMP stability utilize the Fmoc strategy, making it the de facto standard for which more data is available.
Comparative Overview of Synthesis Strategies
The core difference between the Boc and Fmoc strategies lies in the conditions required for the removal of the Nα-protecting group during the stepwise elongation of the peptide chain.
-
Boc Strategy: This classic approach employs the acid-labile Boc group. Deprotection is achieved using a moderately strong acid, typically trifluoroacetic acid (TFA). The side-chain protecting groups are generally benzyl-based and are removed at the end of the synthesis with a very strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).
-
Fmoc Strategy: This is currently the more widely used method due to its milder reaction conditions. The base-labile Fmoc group is removed using a weak base, most commonly piperidine in dimethylformamide (DMF). The side-chain protecting groups are typically acid-labile (e.g., tert-butyl), and are cleaved simultaneously with the peptide from the resin using TFA.
The choice of strategy can have implications for the synthesis of aggregation-prone sequences, with the repeated acidic deprotection in Boc chemistry potentially helping to disrupt secondary structures and improve solvation of the growing peptide chain. Conversely, the mild conditions of Fmoc chemistry are often preferred for complex peptides and those containing sensitive residues.
Data Presentation: Thermal Stability of Collagen Mimetics
| Peptide Sequence | Synthesis Strategy | Melting Temperature (Tm) in °C | Reference Context |
| Ac-(Gly-Pro-Hyp)7-NH2 | Fmoc/tBu | 53.2 | Parent sequence for stability studies. |
| (Pro-Hyp-Gly)10 | Not specified, but consistent with modern Fmoc methods | 58.0 | Study of self-association. |
| (Gly-Pro-Hyp)6 | Not specified, but consistent with modern Fmoc methods | 25.4 | Examination of template effects on stability. |
| N-terminally branched (Gly-Pro-Hyp)6 | Fmoc chemistry | 56.2 | Demonstrating stabilization by N-terminal branching. |
| C-terminally branched (Pro-Hyp-Gly)6 | Fmoc chemistry | 39.4 | Demonstrating stabilization by C-terminal branching. |
Experimental Protocols
General Solid-Phase Synthesis of Collagen Mimetic Peptides (Fmoc Strategy)
This protocol is a generalized representation of the Fmoc-based solid-phase synthesis commonly used for CMPs.
a. Resin Preparation: A Rink Amide resin is typically used for C-terminally amidated peptides. The resin is swollen in DMF.
b. Fmoc Deprotection: The Fmoc protecting group is removed from the resin or the growing peptide chain by treatment with 20% piperidine in DMF for a specified period (e.g., 5-20 minutes). The resin is then washed thoroughly with DMF.
c. Amino Acid Coupling: The Fmoc-protected amino acid (e.g., Fmoc-Hyp(tBu)-OH, Fmoc-Pro-OH, Fmoc-Gly-OH) is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine). The activated amino acid is then added to the resin and allowed to react to form the peptide bond. Coupling efficiency can be monitored by a Kaiser test.
d. Repetitive Cycles: The deprotection and coupling steps are repeated for each amino acid in the sequence.
e. Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (e.g., tBu from Hyp) are simultaneously removed by treatment with a cleavage cocktail, typically containing a high concentration of TFA with scavengers such as water, triisopropylsilane (TIS), and dithiothreitol (DTT) to prevent side reactions.
f. Purification and Characterization: The crude peptide is precipitated with cold diethyl ether, centrifuged, and lyophilized. The peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.
Thermal Stability Analysis by Circular Dichroism (CD) Spectroscopy
a. Sample Preparation: The purified, lyophilized CMP is dissolved in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4, to a final concentration typically in the range of 0.1-0.5 mg/mL.
b. CD Spectra Acquisition: The CD spectrum of the peptide solution is recorded at a low temperature (e.g., 4°C) over a wavelength range of 190-260 nm to confirm the presence of the characteristic triple-helical structure, which exhibits a positive peak around 225 nm.
c. Thermal Melting Curve: The thermal stability is determined by monitoring the ellipticity at 225 nm as a function of temperature. The temperature is increased at a controlled rate (e.g., 0.5-1.0 °C/min) from a low temperature (e.g., 4°C) to a high temperature where the triple helix is completely denatured (e.g., 80-90°C).
d. Data Analysis: The melting temperature (Tm) is determined as the midpoint of the sigmoidal melting curve, which corresponds to the temperature at which the fraction of folded peptide is 0.5. This is often calculated from the first derivative of the melting curve.
Visualizing the Comparison Workflow
The following diagram illustrates the logical flow of comparing the stability of CMPs based on their synthetic origin. It highlights the current gap in available literature for a direct comparison.
Caption: Comparative workflow for CMP stability analysis based on synthesis strategy.
Orthogonality of Boc-Hyp-OH in Peptide Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful solid-phase peptide synthesis (SPPS). This guide provides a detailed comparison of the orthogonality of N-α-tert-butyloxycarbonyl-4-hydroxy-L-proline (Boc-Hyp-OH) with other common protecting groups, supported by experimental data and protocols to inform synthetic strategies.
The unique cyclic structure of hydroxyproline imparts significant conformational constraints on peptides, making it a valuable residue in the design of peptidomimetics and bioactive peptides. The choice of protecting group strategy for the α-amino group of hydroxyproline, and whether to protect its side-chain hydroxyl group, is critical for achieving high-yield and high-purity synthesis. This guide focuses on the widely used Boc protecting group for the α-amino function of hydroxyproline and examines its compatibility with other key protecting groups encountered in peptide synthesis.
Understanding Orthogonality with this compound
In the context of peptide synthesis, orthogonality refers to the ability to deprotect one functional group in the presence of others without affecting them. The Boc group is a well-established acid-labile protecting group, readily cleaved by acids such as trifluoroacetic acid (TFA). Its orthogonality with other protecting groups is determined by their stability under these acidic conditions.
The primary protecting groups considered in this comparison are:
-
Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile protecting group.
-
Cbz (Carbobenzyloxy): A protecting group removable by hydrogenolysis.
-
Benzyl esters (Bzl): Typically used for C-terminal and side-chain carboxyl protection, removable by hydrogenolysis.
The secondary hydroxyl group of the hydroxyproline residue in this compound also presents a consideration. While it can be left unprotected, there is a risk of O-acylation during the coupling of subsequent amino acids. Alternatively, it can be protected, most commonly with a benzyl (Bzl) or tert-butyl (tBu) group.
Below is a logical workflow for assessing the orthogonality of this compound in a peptide synthesis strategy.
Caption: Workflow for evaluating the orthogonality of this compound.
Comparative Data on Protecting Group Stability
The core of orthogonality lies in the differential lability of the protecting groups under specific chemical conditions. The following table summarizes the stability of common protecting groups during the acidic cleavage of the Boc group.
| Protecting Group | Type | Cleavage Condition | Stability to Boc Deprotection (TFA/DCM) | Potential Side Reactions |
| Boc | Acid-labile | 25-50% TFA in DCM | N/A (Targeted for cleavage) | tert-butylation of sensitive residues |
| Fmoc | Base-labile | 20% Piperidine in DMF | High | Generally stable under acidic conditions. |
| Cbz | Hydrogenolysis | H₂, Pd/C | High | Stable to standard Boc deprotection conditions. |
| Benzyl ester | Hydrogenolysis | H₂, Pd/C | Moderate to High | Generally stable, but some cleavage may occur with prolonged exposure to strong acids. |
| Unprotected Hyp-OH | - | - | Moderate | O-acylation during subsequent coupling steps. |
Experimental Protocols
Protocol 1: Selective Deprotection of Boc in the Presence of Fmoc, Cbz, and Benzyl Ester
This protocol outlines a standard procedure for the selective removal of the Boc group from a resin-bound peptide that also contains Fmoc, Cbz, and Benzyl ester protecting groups.
Materials:
-
Peptide-resin containing the sequence Boc-AA-Hyp-AA(Fmoc)-AA(Cbz)-AA-OBzl
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
20% (v/v) Piperidine in Dimethylformamide (DMF)
-
H₂ gas
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
Procedure:
-
Swelling the Resin: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin.
-
Gently agitate the mixture for 30 minutes at room temperature.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3 x), DMF (3 x), and DCM (3 x).
-
-
Fmoc Deprotection (for comparison):
-
Treat a separate aliquot of the resin with 20% piperidine in DMF for 20 minutes.
-
Wash the resin with DMF and DCM.
-
-
Cbz and Benzyl Ester Deprotection (for comparison):
-
Suspend a separate aliquot of the resin in MeOH or THF.
-
Add 10% Pd/C catalyst.
-
Bubble H₂ gas through the suspension for 2-4 hours.
-
Filter off the catalyst and wash the resin.
-
Analysis:
The peptide from each deprotection step should be cleaved from the resin, purified by HPLC, and analyzed by mass spectrometry to confirm the selective removal of the intended protecting group and the integrity of the others.
Protocol 2: Assessing O-acylation of Unprotected this compound
This experiment quantifies the extent of O-acylation of the unprotected hydroxyl group of this compound during a subsequent coupling step.
Materials:
-
Resin-bound dipeptide: Boc-Hyp-Resin
-
Fmoc-Ala-OH
-
Coupling reagents (e.g., HBTU, DIPEA)
-
DMF
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure:
-
Synthesis of Boc-Hyp-Resin: Synthesize the resin-bound Boc-Hyp according to standard SPPS protocols.
-
Coupling of Fmoc-Ala-OH:
-
Swell the Boc-Hyp-Resin in DMF.
-
Couple Fmoc-Ala-OH using standard coupling conditions (e.g., 4 equivalents of Fmoc-Ala-OH, HBTU, and DIPEA in DMF for 2 hours).
-
Wash the resin thoroughly with DMF and DCM.
-
-
Peptide Cleavage and Analysis:
-
Cleave the peptide from the resin using the cleavage cocktail.
-
Precipitate the peptide in cold diethyl ether.
-
Analyze the crude peptide by HPLC and mass spectrometry.
-
Analysis:
The mass spectrum should be carefully examined for the presence of a side product with a mass corresponding to the desired peptide plus an acetyl group (from the acylation of the hydroxyl group). The relative peak areas in the HPLC chromatogram can be used to quantify the percentage of O-acylation.
Orthogonality in Practice: A Visual Representation
The following diagram illustrates the orthogonal relationship between Boc, Fmoc, and Cbz/Bzl protecting groups.
Caption: Orthogonal deprotection pathways.
Conclusion
The Boc protecting group on this compound demonstrates excellent orthogonality with the base-labile Fmoc group and the hydrogenolysis-labile Cbz and benzyl ester groups. This allows for the strategic and selective deprotection of different functionalities within a growing peptide chain. While the unprotected hydroxyl group of hydroxyproline can be used, researchers must be aware of the potential for O-acylation and should quantify this side reaction for their specific sequence and coupling conditions. For syntheses requiring absolute prevention of side-chain modification, the use of a hydroxyl-protected derivative, such as Boc-Hyp(Bzl)-OH, is recommended. The choice of strategy will ultimately depend on the specific requirements of the target peptide and the desired level of risk for side-product formation.
A Head-to-Head Battle for Hydroxyproline Incorporation: A Cost-Benefit Analysis of Boc vs. Fmoc Strategies
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategies is a critical decision that profoundly impacts cost, efficiency, and the purity of the final peptide. This is particularly true for the incorporation of modified amino acids such as hydroxyproline (Hyp), a key component of collagen and other biologically active peptides. This guide provides an objective comparison of the Boc and Fmoc strategies for hydroxyproline incorporation, supported by a cost analysis of protected hydroxyproline derivatives and detailed experimental protocols.
The fundamental difference between the two strategies lies in the nature of the Nα-amino protecting group. The Boc group is acid-labile, requiring repeated treatments with a moderately strong acid like trifluoroacetic acid (TFA) for its removal at each cycle, and a very strong, hazardous acid such as hydrofluoric acid (HF) for the final cleavage from the resin. In contrast, the Fmoc group is base-labile, removed by a mild base like piperidine, which allows for the use of a milder acid (TFA) for the final cleavage of the peptide from the resin and removal of side-chain protecting groups. This inherent difference in chemical orthogonality dictates the choice of reagents, handling procedures, and ultimately, the overall cost and efficiency of the synthesis.
Quantitative Data Summary: A Cost-Benefit Snapshot
To provide a clear comparison for researchers, the following tables summarize the key quantitative data points for the cost of protected hydroxyproline derivatives and a qualitative assessment of the performance characteristics of each strategy.
| Protected Amino Acid | Supplier Example | Price (USD/gram) | Purity |
| Boc-Hyp-OH | Sigma-Aldrich | ~$20.80 (for 5g)[1] | ≥98.0% (TLC)[2] |
| Carl ROTH | ~$12.68 (for 5g)[3] | ≥98% | |
| Aapptec | ~$2.00 (for 25g)[4] | - | |
| Fmoc-Hyp(tBu)-OH | Sigma-Aldrich | ~$93.80 (for 5g) | ≥98.0% (HPLC)[5] |
| Chem-Impex | - (Price not listed) | ≥ 99% (HPLC)[6] | |
| P3 BioSystems | $75.00 (for 1g)[7] | - |
Table 1: Cost Comparison of Protected Hydroxyproline Derivatives. Prices are approximate and subject to change. They are provided for illustrative purposes to highlight the general cost difference between the two derivatives.
| Parameter | Boc Strategy (this compound) | Fmoc Strategy (Fmoc-Hyp(tBu)-OH) |
| Reagent Cost | Lower cost for the protected amino acid. | Higher cost for the protected amino acid. |
| Reagent Hazards | Requires hazardous strong acids (e.g., HF) for final cleavage. | Milder reagents overall (piperidine, TFA). |
| Coupling Efficiency | Generally high, but can be sequence-dependent. | Generally very high, often exceeding 99%.[] |
| Side Reactions | Risk of acid-catalyzed side reactions on the unprotected hydroxyl group of Hyp. Potential for dehydration or other modifications. | The tert-butyl (tBu) ether protecting group on the hydroxyl function of Hyp prevents side reactions during synthesis.[6] |
| Overall Yield & Purity | Can be lower due to potential side reactions and harsher cleavage conditions. | Generally higher due to milder conditions and orthogonal protection, leading to fewer deletion and modification products. |
| Automation Compatibility | Less common in modern automated synthesizers due to the corrosive nature of reagents. | The dominant strategy for automated solid-phase peptide synthesis. |
| "Green" Chemistry | Generates more hazardous waste. | Piperidine can be recycled, and the overall process is considered more environmentally friendly.[] |
Table 2: Performance Comparison of Boc vs. Fmoc Strategies for Hydroxyproline Incorporation.
Experimental Protocols
Detailed methodologies for the incorporation of hydroxyproline using both Boc and Fmoc strategies are outlined below. These are generalized protocols and may require optimization based on the specific peptide sequence and the solid-phase support used.
Protocol 1: Boc-SPPS for this compound Incorporation
This protocol describes a single coupling cycle for the incorporation of this compound onto a peptide-resin.
1. Resin Preparation:
-
Swell the peptide-resin (e.g., Merrifield resin with the N-terminal amino acid deprotected) in dichloromethane (DCM) for 30 minutes.
-
Wash the resin with DCM (3x) and then with dimethylformamide (DMF) (3x).
2. Nα-Boc Deprotection:
-
Treat the resin with 25-50% trifluoroacetic acid (TFA) in DCM for 2 minutes and drain.
-
Treat again with 25-50% TFA in DCM for 20-30 minutes.
-
Wash the resin with DCM (3x), isopropanol (3x), and DMF (3x) to remove residual acid.
3. Neutralization:
-
Treat the resin with 10% diisopropylethylamine (DIEA) in DMF (2x for 2 minutes each) to neutralize the trifluoroacetate salt of the N-terminal amine.
-
Wash the resin with DMF (3x).
4. Coupling of this compound:
-
In a separate vessel, pre-activate this compound (3 equivalents relative to resin loading) with a suitable coupling reagent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in the presence of DIEA (6 equivalents) in DMF for 2-5 minutes.
-
Add the activated this compound solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative method like the Kaiser test. A negative test (yellow beads) indicates complete coupling.
-
If the coupling is incomplete, a second coupling with fresh reagents may be performed.
5. Capping (Optional):
-
To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF) for 10-20 minutes.
-
Wash the resin with DMF (3x) and DCM (3x).
6. Final Cleavage and Deprotection:
-
After the entire peptide sequence is assembled, dry the peptide-resin.
-
Treat the resin with a cleavage cocktail containing a strong acid like anhydrous HF with appropriate scavengers (e.g., anisole) at 0 °C for 1-2 hours. (Caution: HF is extremely hazardous and requires specialized equipment and handling procedures).
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the peptide pellet with ether.
-
Lyophilize the crude peptide for subsequent purification.
Protocol 2: Fmoc-SPPS for Fmoc-Hyp(tBu)-OH Incorporation
This protocol outlines a single coupling cycle for the incorporation of Fmoc-Hyp(tBu)-OH.
1. Resin Preparation:
-
Swell the peptide-resin (e.g., Rink Amide resin with the N-terminal amino acid deprotected) in DMF for 30 minutes.
-
Wash the resin with DMF (3x).
2. Nα-Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes and drain.
-
Treat again with 20% piperidine in DMF for 15-20 minutes.
-
Wash the resin thoroughly with DMF (5x) to remove piperidine and the dibenzofulvene-piperidine adduct.
3. Coupling of Fmoc-Hyp(tBu)-OH:
-
In a separate vessel, pre-activate Fmoc-Hyp(tBu)-OH (3 equivalents relative to resin loading) with a coupling reagent such as HCTU (2.9 equivalents) in the presence of DIEA (6 equivalents) in DMF for 2-5 minutes.
-
Add the activated Fmoc-Hyp(tBu)-OH solution to the deprotected resin.
-
Agitate the reaction mixture for 30-60 minutes at room temperature.
-
Monitor the coupling reaction using the Kaiser test. A negative result indicates completion.
4. Capping (Optional):
-
If necessary, cap unreacted amino groups as described in the Boc-SPPS protocol.
-
Wash the resin with DMF (3x) and DCM (3x).
5. Final Cleavage and Deprotection:
-
Once the peptide synthesis is complete, wash the resin with DCM and dry it.
-
Treat the peptide-resin with a cleavage cocktail, typically containing 95% TFA and scavengers such as triisopropylsilane (TIS) and water (e.g., 95:2.5:2.5 TFA/TIS/H₂O), for 2-3 hours at room temperature. This single step cleaves the peptide from the resin and removes the tBu protecting group from the hydroxyproline side chain, along with other acid-labile side-chain protecting groups.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Lyophilize the crude peptide for purification.
Visualization of Experimental Workflows
To further clarify the procedural differences, the following diagrams illustrate the core steps of each strategy for hydroxyproline incorporation.
Caption: Boc-SPPS workflow for hydroxyproline incorporation.
Caption: Fmoc-SPPS workflow for hydroxyproline incorporation.
Conclusion and Recommendations
The choice between Boc and Fmoc strategies for hydroxyproline incorporation is a trade-off between the upfront cost of reagents and the overall efficiency, purity, and safety of the synthesis process.
The Boc strategy offers a significant cost advantage in terms of the protected amino acid raw material. However, this is offset by several drawbacks. The lack of a protecting group on the hydroxyl function of this compound introduces a risk of side reactions, potentially lowering the yield and purity of the final peptide. Furthermore, the mandatory use of hazardous reagents like anhydrous HF for final cleavage requires specialized equipment and stringent safety protocols, adding to the indirect costs and complexity.
The Fmoc strategy , while having a higher initial cost for Fmoc-Hyp(tBu)-OH, presents a more robust and efficient approach for several reasons. The use of a tert-butyl protecting group on the hydroxyproline side chain ensures its stability throughout the synthesis, preventing unwanted side reactions and leading to a cleaner crude product. The milder deprotection and cleavage conditions are more compatible with a wider range of peptide sequences and are amenable to standard laboratory setups and automated synthesizers. The higher coupling efficiencies and overall yields often translate to a more cost-effective process in the long run, especially when considering the costs associated with purification of complex peptide mixtures.
Recommendation: For routine peptide synthesis, especially for longer or more complex sequences containing hydroxyproline, the Fmoc strategy is generally recommended . Its superior performance in terms of yield, purity, and safety outweighs the higher initial cost of the protected amino acid. The Boc strategy may be considered for the synthesis of very short peptides where cost is the primary driver and the potential for side reactions is minimal, provided the necessary safety infrastructure for handling strong acids is in place. Ultimately, the optimal choice will depend on the specific requirements of the research project, available resources, and the desired quality of the final peptide product.
References
- 1. This compound = 98.0 TLC 13726-69-7 [sigmaaldrich.com]
- 2. This compound ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. Boc-L-Hydroxyproline, 5 g, CAS No. 13726-69-7 | tert-Butyl / Boc | Amino acids, protected | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 4. peptide.com [peptide.com]
- 5. Fmoc-Hyp(tBu)-OH ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Fmoc-Hyp(tBu)-OH, 122996-47-8, Unusual Amino Acids, P3 BioSystems [p3bio.com]
A Researcher's Guide to Validating Boc-Hyp-OH Incorporation via Amino Acid Analysis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the successful incorporation of modified amino acids is paramount. This guide provides a comprehensive comparison of amino acid analysis (AAA) with alternative methods for validating the incorporation of N-tert-butoxycarbonyl-L-hydroxyproline (Boc-Hyp-OH), a frequently utilized proline analog. Supported by experimental data, this document outlines detailed protocols to ensure the accurate characterization of synthetic peptides.
Comparative Overview of Validation Techniques
The validation of this compound incorporation necessitates a quantitative approach to confirm the presence and stoichiometry of hydroxyproline in the final peptide product. While amino acid analysis is a cornerstone technique, other methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) offer complementary information. The choice of method often depends on the specific requirements of the analysis, including the need for absolute quantification, sequence confirmation, and purity assessment.
| Feature | Amino Acid Analysis (AAA) | Reverse-Phase HPLC (RP-HPLC) | Mass Spectrometry (MS) |
| Primary Application | Absolute quantification of amino acid composition | Purity assessment and quantification of the intact peptide | Molecular weight determination and sequence verification |
| Principle | Hydrolysis of the peptide into constituent amino acids, followed by separation and quantification. | Separation of the intact peptide from impurities based on hydrophobicity. | Ionization of the intact peptide or its fragments to determine mass-to-charge ratio. |
| Sample Preparation | Acid hydrolysis to cleave peptide bonds. Derivatization is often required for detection. | Dissolution in an appropriate solvent (e.g., water/acetonitrile with 0.1% TFA). | Dissolution in a suitable solvent, often with a matrix for MALDI or in a volatile buffer for ESI. |
| Data Output | Molar ratios of individual amino acids. | Chromatogram showing the peak of the target peptide and impurity peaks. | Mass spectrum showing the molecular weight of the peptide and fragment ions for sequencing. |
| Quantitative Accuracy | High, provides absolute quantification. | Good for relative quantification against a standard. | Can be quantitative with the use of internal standards (e.g., stable isotope-labeled peptides). |
| Throughput | Lower, due to the hydrolysis step. | High, suitable for routine analysis. | High, especially with automated systems. |
| Cost | Moderate to high, may require dedicated instrumentation. | Lower, widely available instrumentation. | High, requires sophisticated instrumentation. |
| Detection Limit | Picomole to nanomole range. | Nanogram to microgram range. | Femtomole to picomole range.[1] |
| Within-run Precision (CV%) | 3.74%[2] | <2% | Variable, dependent on instrumentation and method. |
| Between-run Precision (CV%) | 4.33%[2] | Dependent on laboratory and cGMP compliance. | Variable, dependent on instrumentation and method. |
| Analytical Recovery (%) | 94.2 - 104%[2] | Not directly applicable. | Not directly applicable for qualitative analysis. |
Experimental Protocols
I. Peptide Cleavage and Preparation
Prior to amino acid analysis, the peptide must be cleaved from the solid-phase synthesis resin and deprotected. For peptides synthesized using Boc chemistry, this is typically achieved with strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[3][4] It is crucial to remove the N-terminal Boc group with an acid such as trifluoroacetic acid (TFA) before final cleavage to prevent side reactions.
Protocol for TFA Cleavage (for Boc group removal):
-
Swell the peptide-resin in dichloromethane (DCM).
-
Treat the resin with a 50% solution of TFA in DCM for 5 minutes as a pre-wash.
-
Perform the main deprotection by treating with 50% TFA in DCM for 20-30 minutes.[4]
-
Wash the resin with DCM and an alcohol like isopropanol.[3]
II. Amino Acid Analysis Workflow
The following workflow outlines the key steps for the quantitative analysis of hydroxyproline content in a synthetic peptide.
Detailed Protocol for Amino Acid Analysis:
-
Acid Hydrolysis:
-
Place a precisely weighed amount of the cleaved and lyophilized peptide into a hydrolysis tube.
-
Add 6 M HCl to the sample.[5]
-
Seal the tube under vacuum and hydrolyze at 110°C for 24 hours.[]
-
After hydrolysis, cool the sample and evaporate the HCl under a stream of nitrogen or in a vacuum centrifuge.
-
Reconstitute the sample in a suitable buffer, such as 0.1 M HCl.[7]
-
-
Derivatization (Pre-column):
-
Many amino acids, including hydroxyproline, require derivatization for sensitive detection by UV absorbance. Phenyl isothiocyanate (PITC) is a common derivatizing agent.[5]
-
Mix the hydrolyzed sample with the derivatizing reagent according to the manufacturer's protocol.
-
-
HPLC Separation:
-
Inject the derivatized sample onto a reverse-phase HPLC system equipped with a C18 column.[5]
-
Use a suitable gradient of aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile) to separate the amino acid derivatives. A typical HPLC method for hydroxyproline analysis can achieve separation in under 10 minutes.[5]
-
-
Detection and Quantification:
-
Monitor the column effluent using a UV detector at a wavelength appropriate for the chosen derivative (e.g., 254 nm for PITC derivatives).[5]
-
Identify the hydroxyproline peak based on its retention time, as determined by running a standard solution of hydroxyproline.
-
Quantify the amount of hydroxyproline by comparing its peak area to a calibration curve generated from known concentrations of the hydroxyproline standard.[7] The assay should demonstrate a linear response over the desired concentration range.[5]
-
Alternative and Complementary Techniques
While amino acid analysis provides robust quantification of hydroxyproline, it does not provide information about the intact peptide. Therefore, it is often used in conjunction with other analytical methods.
Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is a powerful tool for assessing the purity of the synthetic peptide. It separates the target peptide containing this compound from deletion sequences, incompletely deprotected peptides, and other impurities. By comparing the peak area of the main product to the total peak area, a relative purity can be determined.
Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the molecular weight of the synthesized peptide. High-resolution mass spectrometry can provide an accurate mass measurement that can confirm the incorporation of the this compound residue. Furthermore, tandem mass spectrometry (MS/MS) can be used to sequence the peptide and pinpoint the location of the hydroxyproline residue. It is important to note that the Boc group is labile and may be lost during the ionization process in the mass spectrometer.[1]
Signaling Pathway and Experimental Workflow Visualization
The following diagram illustrates the overall workflow from peptide synthesis to the validation of this compound incorporation, highlighting the decision points and the interplay between different analytical techniques.
Conclusion
The validation of this compound incorporation in synthetic peptides is a critical quality control step. Amino acid analysis stands out as a robust method for the absolute quantification of hydroxyproline, providing direct evidence of its incorporation. However, a comprehensive validation strategy should employ a multi-faceted approach, integrating RP-HPLC for purity assessment and mass spectrometry for identity confirmation. By combining these techniques, researchers can ensure the structural integrity of their synthetic peptides, which is essential for reliable downstream applications in research and drug development.
References
Safety Operating Guide
Proper Disposal of Boc-Hyp-OH: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of N-tert-Butoxycarbonyl-(4R)-hydroxy-L-proline
This guide provides detailed procedural steps for the proper disposal of Boc-Hyp-OH (Boc-L-hydroxyproline), ensuring the safety of laboratory personnel and compliance with environmental regulations. While this compound is not classified as a hazardous substance under OSHA guidelines, responsible disposal is a critical component of laboratory safety and environmental stewardship.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to standard laboratory safety protocols and utilize appropriate personal protective equipment (PPE).
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.
-
Engineering Controls: Work in a well-ventilated area, such as a chemical fume hood, to minimize the potential for inhalation of any dust or aerosols.
Waste Identification and Segregation
Proper identification and segregation of chemical waste are the foundational steps for safe and compliant disposal.
-
Solid Waste:
-
Collect uncontaminated, solid this compound waste in a clearly labeled, sealed container.
-
The label should include the full chemical name: "this compound" or "(2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid".
-
Any materials, such as weighing paper or contaminated gloves, should be collected in a separate, sealed container labeled as "Contaminated Solid Waste" with the name of the chemical contaminant.
-
-
Liquid Waste (Solutions):
-
Solutions containing this compound should be collected in a sealed, leak-proof container that is chemically compatible with the solvent used.
-
The container must be clearly labeled with the full chemical name of the solute ("this compound") and the solvent(s).
-
Do not mix this compound solutions with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Disposal Procedure
The recommended method for the disposal of this compound is through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor. Under no circumstances should this compound be disposed of in the general trash or poured down the drain.
Experimental Protocol for Waste Collection and Storage:
-
Containerization:
-
Select a container that is in good condition, free of leaks or residues, and has a secure screw-top cap. The container material must be compatible with the waste.
-
For solid waste, a high-density polyethylene (HDPE) container is suitable.
-
For liquid waste, ensure the container material is compatible with the solvent used.
-
-
Labeling:
-
Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
Fill out the label completely, including the full chemical name(s) and approximate concentrations of the contents.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[1]
-
Ensure the storage area is well-ventilated and away from incompatible materials.[2]
-
Secondary containment should be used to prevent the spread of material in case of a leak.[2]
-
-
Disposal Request:
-
Once the container is full or you are ready to dispose of the waste, submit a chemical waste pickup request to your institution's EHS department.
-
Spill Management
In the event of a spill, follow these procedures:
-
Small Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep the solid material to avoid creating dust.
-
Collect the material in a sealed container and label it as "Spill Debris" with the chemical name.
-
Clean the spill area with a suitable solvent and collect the cleaning materials in the same waste container.
-
-
Large Spills:
-
Evacuate the immediate area and restrict access.
-
Alert your institution's EHS department or emergency response team immediately.
-
Ensure the area is well-ventilated.
-
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₁₀H₁₇NO₅ |
| Molecular Weight | 231.25 g/mol |
| Appearance | White to off-white powder or solid |
| Melting Point | 123-127 °C |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and dichloromethane. |
Visualizing the Disposal Workflow
To further clarify the procedural steps, the following diagrams illustrate the logical workflow for the proper disposal of this compound.
Caption: Workflow for the segregation and initial collection of solid and liquid this compound waste.
Caption: The procedural pathway for the final disposal of collected this compound waste.
References
Personal protective equipment for handling Boc-Hyp-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Boc-Hyp-OH (N-tert-Butoxycarbonyl-trans-4-hydroxy-L-proline). Adherence to these guidelines is critical for ensuring personnel safety and maintaining a compliant laboratory environment.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), proper PPE is mandatory to prevent potential irritation and minimize exposure to the powdered compound.[1]
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Specific Requirements | Rationale |
| Hand Protection | Nitrile or latex gloves. | Prevents direct skin contact with the chemical. |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects eyes from airborne dust particles and accidental splashes. |
| Respiratory Protection | NIOSH-approved N95 dust mask or equivalent.[2][3] | Necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
Operational Plan: Safe Handling of this compound
Proper handling techniques are crucial to minimize the risk of inhalation and contamination.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Assemble all necessary equipment (e.g., spatula, weighing paper, glassware) before handling the compound.
-
Don the appropriate PPE as specified in Table 1.
-
-
Weighing and Transferring:
-
To minimize dust, handle the solid compound within a chemical fume hood or a well-ventilated area.
-
Use a clean spatula to carefully transfer the desired amount of this compound from the storage container to a tared weigh boat or creased weighing paper.
-
Avoid scooping large amounts at once to prevent generating airborne dust.
-
When transferring the weighed solid into a flask or other vessel, use a powder funnel to prevent spillage.
-
If any residue remains on the weigh boat or paper, it can be rinsed into the vessel with a small amount of the appropriate solvent.
-
-
Post-Handling:
-
Securely close the this compound container immediately after use.
-
Clean the spatula and any other reusable equipment that came into contact with the chemical.
-
Wipe down the work surface with a damp cloth to remove any residual powder.
-
Dispose of all contaminated disposable materials according to the disposal plan.
-
Wash hands thoroughly after removing gloves.
-
Disposal Plan
Proper disposal of this compound and associated waste is essential for environmental stewardship and regulatory compliance.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Solid Chemical Waste: Collect unused or waste this compound in a clearly labeled, sealed container designated for non-hazardous chemical waste.
-
Contaminated Materials: Place all materials that have come into contact with this compound, such as used gloves, weighing paper, and paper towels, into a separate, sealed container labeled "Contaminated Lab Debris" or as per your institution's guidelines.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with the full chemical name ("this compound" or "N-tert-Butoxycarbonyl-trans-4-hydroxy-L-proline") and the appropriate hazard classification (non-hazardous).
-
-
Storage of Waste:
-
Store sealed waste containers in a designated chemical waste accumulation area, away from general laboratory traffic.
-
-
Final Disposal:
-
Arrange for the disposal of all chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Do not dispose of this compound in the general trash or down the drain.[4]
-
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for ensuring safety when handling this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
